molecular formula C40H56O3 B1668288 Capsanthin CAS No. 465-42-9

Capsanthin

Cat. No.: B1668288
CAS No.: 465-42-9
M. Wt: 584.9 g/mol
InChI Key: VYIRVAXUEZSDNC-RDJLEWNRSA-N
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Description

Capsanthin is a natural carotenoid, predominantly isolated from paprika (Capsicum annuum L.), recognized for its significant anti-adipogenic and potential anti-obesity properties in scientific research. Its primary research value lies in its ability to inhibit the differentiation of preadipocytes and reduce lipid accumulation within fat cells . Studies indicate that this compound and its fatty acyl ester derivatives effectively suppress adipogenesis, making it a critical compound for investigating the molecular pathways involved in obesity and metabolic disorders . Researchers utilize this compound to explore natural mechanisms for controlling fat cell development and regulating lipid metabolism. Beyond its core anti-obesity applications, it is also a subject of interest in the development of functional food and pharmaceutical compositions . This product is supplied with detailed analytical documentation to ensure identity and purity for reproducible in vitro research. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one
Source PubChem
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InChI

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t34-,35+,40+/m1/s1
Source PubChem
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InChI Key

VYIRVAXUEZSDNC-RDJLEWNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C
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Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)[C@@]2(C[C@H](CC2(C)C)O)C)/C)/C
Source PubChem
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Molecular Formula

C40H56O3
Source PubChem
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DSSTOX Substance ID

DTXSID10905012
Record name Capsanthin
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Molecular Weight

584.9 g/mol
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Solubility

In water, 3.41X10-10 mg/L at 25 °C (estimated), Freely soluble in acetone, chloroform; soluble in methanol, ethanol, ether and benzene; slightly soluble in petroleum ether and carbon disulfide.
Record name Capsanthin
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Vapor Pressure

4.65X10-18 mm Hg at 25 °C (estimated)
Record name Capsanthin
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Color/Form

Deep carmine-red needles from petroleum ether

CAS No.

465-42-9
Record name Capsanthin
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Record name Capsanthin
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Record name (3R,3'S,5'R)-3,3'-dihydroxy-β,κ-caroten-6'-one
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Record name CAPSANTHIN
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Melting Point

176 °C
Record name Capsanthin
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Analysis of Capsanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, molecular formula, and physicochemical properties of capsanthin. It includes detailed experimental protocols for its extraction and analysis, designed to support research and development activities.

Chemical Identity and Structure

This compound is a natural red carotenoid pigment belonging to the xanthophyll class.[1][2] It is the primary coloring compound found in paprika and red peppers (Capsicum annuum).[1][2][3]

  • Molecular Formula: C₄₀H₅₆O₃[1][4][5][6][7]

  • IUPAC Name: (2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one[1][4]

  • CAS Number: 465-42-9[1][4][5]

Chemical Structure

This compound's structure features a long polyene chain of conjugated double bonds, which is responsible for its characteristic red-orange color.[8] The molecule is terminated by two distinct end groups: a β-ring on one end and a unique κ-ring (a five-membered ring) on the other, both containing a hydroxyl group.[8][9] A ketone group is also present on the κ-ring.[8][9]

(A 2D representation of the chemical structure of this compound would be placed here in a formal whitepaper)

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and analysis.

PropertyValueReference(s)
Molecular Weight 584.87 g/mol [1][5][10]
Appearance Deep red solid / Crystalline powder[1][2]
Melting Point 181–182 °C[2][10]
Solubility Freely soluble in acetone (B3395972), chloroform; Soluble in methanol, ethanol, ether, benzene; Slightly soluble in petroleum ether; Insoluble in water.[1][4][10]
logP 8.2 - 8.51[1]
UV-Vis λmax 483 nm (in Pet. Ether/Chloroform), 467-471 nm[4][7][10]
Mass Spectrometry Precursor m/z: 584.42 (Positive Ion Mode)[4]
¹³C-NMR (Carbonyl C) δC 203.05[9][11]

Biosynthesis Pathway

This compound is the end product of the carotenoid biosynthesis pathway in Capsicum species. The pathway begins with geranylgeranyl pyrophosphate (GGPP) and proceeds through several key intermediates, including lycopene (B16060) and β-carotene. The final, unique step is the conversion of antheraxanthin (B39726) to this compound, catalyzed by the enzyme this compound-capsorubin synthase (CCS).[8]

Capsanthin_Biosynthesis substance substance enzyme enzyme GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS bCarotene β-Carotene Lycopene->bCarotene LCYB Zeaxanthin Zeaxanthin bCarotene->Zeaxanthin BCH Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin ZEP This compound This compound Antheraxanthin->this compound CCS

Caption: Carotenoid biosynthesis pathway leading to this compound.

Experimental Protocols

The following sections detail standardized methods for the extraction and quantification of this compound from its primary source, red paprika (Capsicum annuum L.).

Extraction: Accelerated Solvent Extraction (ASE)

This protocol is based on the optimized method for extracting this compound from freeze-dried paprika powder, offering significant reductions in solvent use and time compared to conventional methods.[12]

Workflow Diagram

Extraction_Workflow start Start prep Prepare Sample: 1g freeze-dried, ground paprika mixed with diatomaceous earth. start->prep ase Perform ASE: - Temperature: 100°C - Static Time: 5 min - Pressure: 1500 psi - Solvent: 50% Acetone/Ethanol (v/v) - Static Cycles: 3 prep->ase collect Collect Extract in Vial ase->collect analyze Filter and Analyze via UPLC/HPLC collect->analyze end End analyze->end

Caption: Workflow for Accelerated Solvent Extraction of this compound.

Methodology:

  • Sample Preparation: Mix 1 gram of freeze-dried, ground paprika powder with an appropriate amount of diatomaceous earth and load it into a 22-mL stainless steel extraction cell.[12]

  • Instrumentation: Use an Accelerated Solvent Extractor (e.g., ASE 150 system).[12]

  • Extraction Parameters:

    • Pressure: 1500 psi[12]

    • Temperature: 100°C[12]

    • Extraction Solvent: A 1:1 (v/v) mixture of acetone and ethanol.[12]

    • Static Time: 5 minutes[12]

    • Static Cycles: 3[12]

    • Solvent Flush: 60% of cell volume[12]

    • Nitrogen Purge: 60 seconds[12]

  • Collection: Collect the extract in a 60-mL vial.

  • Post-Extraction: The resulting extract can be concentrated under reduced pressure and reconstituted in a suitable solvent for subsequent analysis.

Analysis and Quantification: High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC method for the separation and quantification of this compound in extracts.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column is typically used for carotenoid separation.

  • Mobile Phase: A gradient elution using a mixture of solvents such as acetonitrile, methanol, dichloromethane, and water is common. The exact gradient program should be optimized for the specific column and sample matrix.

  • Detection: Monitor the eluent at the maximum absorption wavelength of this compound, approximately 470 nm.[7]

  • Quantification:

    • Prepare a series of standard solutions of purified this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.[9][11]

    • The concentration of this compound in the sample extract is determined by interpolating its peak area on the calibration curve.[9][11]

    • The limit of detection (LOD) and limit of quantification (LOQ) for such methods have been reported in the range of 0.014–0.092 mg/kg and 0.049–0.12 mg/kg, respectively.[9][11]

References

The Vibrant Red of Peppers: A Deep Dive into the Biosynthesis of Capsanthin in Capsicum annuum

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fiery allure of red peppers (Capsicum annuum) is not just a testament to their pungent capsaicinoids, but also to a complex interplay of pigments, chief among them being capsanthin. This deep red keto-carotenoid is the principal pigment responsible for the characteristic color of ripe red pepper fruits and holds significant interest for its potent antioxidant properties and potential applications in the food, cosmetic, and pharmaceutical industries. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, quantitative data on gene expression and metabolite accumulation, and the experimental protocols necessary for its study.

The this compound Biosynthesis Pathway: A Specialized Branch of Carotenoid Metabolism

This compound biosynthesis is a specialized arm of the general carotenoid pathway that becomes highly active during the ripening of pepper fruits, specifically within the chromoplasts. The pathway commences with the synthesis of the C40 carotenoid precursor, phytoene (B131915), from geranylgeranyl pyrophosphate (GGPP) and proceeds through a series of desaturation, cyclization, hydroxylation, and epoxidation reactions to produce violaxanthin (B192666). The final and unique steps in red peppers involve the conversion of antheraxanthin (B39726) and violaxanthin into this compound and capsorubin (B42635), respectively. This transformation is catalyzed by the key enzyme, this compound-capsorubin synthase (CCS).[1][2][3]

The overall pathway can be visualized as follows:

This compound Biosynthesis Pathway cluster_ccs1 cluster_ccs2 GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Lycopene (B16060) Lycopene Phytoene->Lycopene beta_Carotene β-Carotene Lycopene->beta_Carotene Zeaxanthin (B1683548) Zeaxanthin beta_Carotene->Zeaxanthin Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin Violaxanthin Violaxanthin Antheraxanthin->Violaxanthin This compound This compound Antheraxanthin->this compound Capsorubin Capsorubin Violaxanthin->Capsorubin PSY PSY PDS_ZDS PDS, ZDS LCYB LCYB CrtZ CrtZ ZEP ZEP CCS CCS

Caption: The biosynthesis pathway of this compound and capsorubin in Capsicum annuum.

Key Genes and Enzymes

The biosynthesis of this compound is orchestrated by a series of enzymes encoded by specific genes. The expression of these genes is tightly regulated, primarily at the transcriptional level, and is induced during fruit ripening.[1]

GeneEnzymeFunction
PSYPhytoene synthaseCatalyzes the first committed step in carotenoid biosynthesis, the condensation of two molecules of GGPP to form phytoene.[4][5]
PDSPhytoene desaturaseIntroduces double bonds into phytoene.
ZDSζ-Carotene desaturaseContinues the desaturation process to form lycopene.
LCYBLycopene β-cyclaseCatalyzes the cyclization of lycopene to form β-carotene.
CrtZ (BCH)β-carotene hydroxylaseAdds hydroxyl groups to the β-rings of β-carotene to form zeaxanthin.
ZEPZeaxanthin epoxidaseCatalyzes the epoxidation of zeaxanthin to antheraxanthin and subsequently to violaxanthin.
CCSThis compound-capsorubin synthaseThe key enzyme that converts antheraxanthin to this compound and violaxanthin to capsorubin.[2][6][7] The presence and activity of this enzyme are critical for the red color of pepper fruits.[8][9]

Quantitative Data on Gene Expression and Carotenoid Accumulation

The transition from green to red in pepper fruit is marked by significant changes in the expression of carotenoid biosynthesis genes and the accumulation of this compound and its precursors.

Gene Expression Levels During Fruit Ripening

Quantitative real-time PCR (qRT-PCR) studies have revealed the differential expression of key biosynthetic genes during the ripening of Capsicum annuum fruits. The expression of genes such as PSY, LCYB, CrtZ, and particularly CCS, is significantly upregulated during the transition from the mature green to the red ripe stage.[10][11]

Table 1: Relative Expression Levels of Carotenoid Biosynthesis Genes in Capsicum annuum Fruit at Different Ripening Stages.

GeneMature GreenBreakerTurningRed Ripe
PSY1LowModerateHighVery High
LCYBLowModerateHighHigh
CrtZLowModerateHighHigh
CCSUndetectableLowHighVery High

Note: This table represents a summary of typical expression patterns. Actual values can vary between cultivars and experimental conditions.[10][12]

Carotenoid Content in Ripe Pepper Fruits

High-performance liquid chromatography (HPLC) is the standard method for the quantification of carotenoids in pepper fruits. The carotenoid profile changes dramatically during ripening, with a decrease in chlorophylls (B1240455) and lutein (B1675518) and a massive accumulation of this compound and other red carotenoids.[13][14][15]

Table 2: Carotenoid Composition in Ripe Red and Yellow Capsicum annuum Fruits (μg/g fresh weight).

CarotenoidRed Pepper (cv. Magali)Yellow Pepper (cv. Amanda)
This compound29.2 - 36.2Not Detected
CapsorubinPresent (minor)Not Detected
Lutein5.8 - 8.75.3 - 9.3
β-Carotene5.1 - 6.81.6 - 3.9
Violaxanthin1.8 - 3.627.1 - 36.6
ZeaxanthinPresent (minor)Present (minor)
AntheraxanthinPresent (minor)Present (minor)
β-CryptoxanthinPresent (minor)Present (minor)

Data compiled from de Azevedo-Meleiro & Rodriguez-Amaya (2007).[16]

Experimental Protocols

Carotenoid Extraction and HPLC Analysis

The accurate quantification of this compound and other carotenoids requires a robust extraction and analysis protocol.

HPLC Analysis Workflow SamplePrep Sample Preparation (Homogenize fresh or grind dried pericarp) Extraction Solvent Extraction (e.g., Methanol/Ethyl Acetate/Petroleum Ether) SamplePrep->Extraction Saponification Saponification (optional) (to hydrolyze carotenoid esters) Extraction->Saponification Filtration Filtration and Evaporation Saponification->Filtration Resuspension Resuspend in appropriate solvent (e.g., MTBE/Methanol) Filtration->Resuspension HPLC HPLC-DAD Analysis (C30 column, gradient elution) Resuspension->HPLC Quantification Quantification (based on standard curves) HPLC->Quantification

Caption: A generalized workflow for the extraction and HPLC analysis of carotenoids from Capsicum annuum.

A detailed protocol for HPLC analysis can be found in the work of Rodriguez-Uribe et al. (2014) and Giuffrida et al. (2018).[16][17][18] Key steps include:

  • Sample Preparation: Homogenize fresh pericarp tissue or grind lyophilized tissue to a fine powder.

  • Extraction: Extract the carotenoids using a suitable solvent mixture, such as methanol/ethyl acetate/petroleum ether (1:1:1, v/v/v).[16]

  • Saponification (Optional): To analyze the total content of each xanthophyll, the extract can be saponified to hydrolyze the esterified carotenoids.

  • Phase Separation and Drying: The carotenoid-containing organic phase is washed, dried, and evaporated to dryness.

  • Resuspension: The dried extract is redissolved in a suitable solvent for HPLC injection.

  • HPLC Analysis: Separation is typically achieved on a C30 reversed-phase column with a gradient elution system, and detection is performed using a photodiode array (PDA) detector at around 450 nm.[18]

  • Quantification: The concentration of each carotenoid is determined by comparing the peak area to a standard curve of the respective pure compound.

Gene Expression Analysis by qRT-PCR

To quantify the transcript levels of the genes involved in this compound biosynthesis, qRT-PCR is the method of choice.

qRT-PCR Workflow RNA_Extraction Total RNA Extraction (from pepper fruit tissue) cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (with gene-specific primers and SYBR Green) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (e.g., 2^-ΔΔCT method) qPCR->Data_Analysis

Caption: A standard workflow for gene expression analysis using qRT-PCR.

A general protocol for qRT-PCR in Capsicum is as follows:

  • RNA Extraction: Isolate total RNA from pepper fruit tissue at different developmental stages using a suitable kit or protocol.[19][20]

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.[21]

  • Primer Design: Design and validate specific primers for the target genes (PSY, LCYB, CrtZ, CCS, etc.) and a suitable reference gene for normalization (e.g., Actin or Ubiquitin).[22][23]

  • Quantitative PCR: Perform the qPCR reaction using a real-time PCR system with SYBR Green-based detection.

  • Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCT method, normalizing to the expression of the reference gene.[23]

Conclusion and Future Perspectives

The biosynthesis of this compound in Capsicum annuum is a well-characterized pathway, with the key genes and enzymes identified and their regulation during fruit ripening largely understood. The accumulation of this vibrant red pigment is a hallmark of the ripening process in red pepper varieties and is directly linked to the transcriptional activation of the carotenoid biosynthetic pathway, particularly the CCS gene.

For researchers, a thorough understanding of this pathway is crucial for breeding pepper varieties with enhanced nutritional and aesthetic qualities. For drug development professionals, the potent antioxidant properties of this compound make it an attractive molecule for further investigation into its potential health benefits. Future research may focus on elucidating the upstream regulatory networks that control the expression of the biosynthetic genes and on metabolic engineering approaches to enhance the production of this compound in both its native host and in heterologous systems. The detailed protocols and quantitative data presented in this guide provide a solid foundation for such endeavors.

References

The Crimson Carotenoid: A Technical Guide to Capsanthin's Natural Provenance and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of capsanthin, a xanthophyll carotenoid renowned for its vibrant red-orange hue and significant biological activities. This document details its primary natural sources, distribution within the plant kingdom, and the biochemical pathways governing its synthesis. Furthermore, it presents a compilation of quantitative data and detailed experimental methodologies to support further research and development.

Natural Sources and Distribution of this compound

This compound is predominantly found in plants belonging to the Capsicum genus, where it is the principal carotenoid responsible for the characteristic red color of the fruits.[1][2] While Capsicum annuum—encompassing varieties such as red bell peppers, paprika, and cayenne peppers—is the most well-documented and commercially significant source, this compound is also present in other Capsicum species.[1][3] Its accumulation is a key event during the ripening process of the fruit, where chloroplasts differentiate into chromoplasts, leading to a dramatic shift in color from green to red.[2] Beyond the Capsicum genus, this compound has also been identified in some species of lily.[1]

The distribution of this compound is primarily localized within the fruit tissues of these plants. The concentration of this pigment varies significantly depending on the species, cultivar, and stage of maturity.[3][4] Red-fruited varieties consistently exhibit the highest levels of this compound.[3]

Quantitative Analysis of this compound Content

The following tables summarize the quantitative data on this compound content in various plant sources as reported in the scientific literature. These values provide a comparative overview for researchers seeking to identify high-yielding natural sources of this valuable carotenoid.

Table 1: this compound Content in Different Capsicum Species

Capsicum SpeciesMean this compound Concentration (µg/g)Reference
C. frutescensHigh (specific value not provided)[3]
C. baccatumElevated (specific value not provided)[3]
C. annuum239.12 (average across 306 accessions)[3]
C. chinenseLower than C. annuum[3]

Table 2: this compound Content in Red Paprika (Capsicum annuum L.)

Extraction MethodThis compound Yield (mg/100 g dry weight)Reference
Accelerated Solvent Extraction (Optimized)26.86 ± 3.70[5][6]
Conventional Solvent ExtractionNot specified[6]

Biosynthesis of this compound

This compound is a terminal product of the carotenoid biosynthetic pathway in plants.[7] The synthesis originates from the central isoprenoid pathway, starting with geranylgeranyl pyrophosphate (GGPP). A series of enzymatic reactions, including desaturation, cyclization, and hydroxylation, leads to the formation of precursor molecules. The final and characteristic step in this compound formation is catalyzed by the enzyme this compound-capsorubin synthase (CCS), which converts antheraxanthin (B39726) and violaxanthin (B192666) into this compound and capsorubin, respectively.[8] The expression of the Ccs gene is tightly regulated and increases significantly during fruit ripening, coinciding with the accumulation of red pigments.[7][9]

The key genes and enzymes involved in the this compound biosynthetic pathway are:

  • Phytoene (B131915) synthase (PSY): Catalyzes the formation of phytoene from two molecules of GGPP.[7][10]

  • Phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS): Responsible for the desaturation of phytoene to lycopene (B16060).[7]

  • Lycopene β-cyclase (LCYB): Catalyzes the cyclization of lycopene to form β-carotene.[7][9][10]

  • β-carotene hydroxylase (CrtZ): Hydroxylates β-carotene to produce zeaxanthin.[9][10]

  • This compound/capsorubin synthase (CCS): The key enzyme that catalyzes the final step in the synthesis of this compound from antheraxanthin.[7][9][10]

Capsanthin_Biosynthesis GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS beta_Carotene β-Carotene Lycopene->beta_Carotene LCYB Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin CrtZ Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin ZEP This compound This compound Antheraxanthin->this compound CCS

Caption: Biosynthetic pathway of this compound from geranylgeranyl pyrophosphate.

Experimental Protocols

This section details the methodologies for the extraction and quantification of this compound from plant materials, as cited in the literature.

Extraction of this compound from Red Pepper (Capsicum annuum L.)

Method 1: Solvent Extraction

This protocol is a conventional method for extracting carotenoids from plant tissue.

  • Sample Preparation: A known quantity of red pepper is ground with 0.1% butylated hydroxytoluene (BHT) and 2 g of sodium sulfate (B86663) to prevent oxidation and absorb moisture.[11]

  • Extraction: The blended sample (e.g., 20 g) is extracted with ice-cold acetone (B3395972) (e.g., 100 mL) in a conical flask until the sample becomes colorless. The process is performed under subdued yellow light at a low temperature (4 °C) to minimize photodegradation.[11]

  • Phase Separation: The pooled acetone extract is filtered using Whatman No. 1 filter paper. The filtrate is then mixed and shaken with n-hexane. The upper hexane (B92381) layer containing the carotenoids is collected in a separating funnel.[11]

  • Drying and Storage: The hexane extract is evaporated to dryness under a stream of nitrogen gas. The dried carotenoid residue is stored under appropriate conditions until further analysis.[11]

Method 2: Accelerated Solvent Extraction (ASE)

ASE is a more rapid and automated method for extracting analytes from solid matrices.

  • Instrumentation: An accelerated solvent extractor is used for this procedure.

  • Sample Preparation: A powdered sample of red paprika (e.g., 1 g) is used.

  • ASE Parameters: The optimized conditions for this compound extraction are as follows:

    • Temperature: 100°C[5][6]

    • Static Time: 5 min[5][6]

    • Extraction Solvent: 50% acetone/ethanol (v/v)[5][6]

    • Pressure: 1500 psi[5][6]

    • Static Cycles: 3[6]

    • Solvent Flush: 60 volumes[6]

    • Nitrogen Purge: 60 s[6]

  • Collection: The extract is collected for subsequent quantification.

Quantification of this compound by Chromatography

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the standard methods for the separation and quantification of this compound.

Method 1: Ultra-Performance Liquid Chromatography (UPLC)

  • Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector.

  • Column: A suitable reversed-phase column, such as a BEH C18 column.[5]

  • Sample Preparation: The dried carotenoid residue from the extraction step is redissolved in a known volume of the mobile phase.[11]

  • Mobile Phase: A typical mobile phase for carotenoid separation is a gradient mixture of solvents like acetonitrile, methanol, and dichloromethane.[11]

  • Detection: The absorbance is monitored at the maximum absorption wavelength of this compound, which is around 460 nm.[12]

  • Quantification: A standard curve is constructed using a certified this compound standard at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.[6]

Method 2: High-Performance Liquid Chromatography (HPLC) with Saponification

Saponification is often employed to hydrolyze carotenoid esters, which can interfere with chromatographic analysis.

  • Saponification: The sample extract is treated with a potassium hydroxide-methanol (KOH-MeOH) solution (e.g., 20-40%) to hydrolyze the esters.[13]

  • Instrumentation: An HPLC system with a photodiode array (PDA) detector.

  • Column: A C18 or C30 reversed-phase column.

  • Mobile Phase: A gradient or isocratic mobile phase suitable for separating carotenoids.

  • Detection and Quantification: Similar to the UPLC method, detection is performed at the maximum absorbance wavelength of this compound, and quantification is achieved using a standard curve.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Plant_Material Plant Material (e.g., Red Pepper) Grinding Grinding with BHT and Na2SO4 Plant_Material->Grinding Solvent_Extraction Solvent Extraction (Acetone) Grinding->Solvent_Extraction ASE Accelerated Solvent Extraction Grinding->ASE Filtration Filtration Solvent_Extraction->Filtration Crude_Extract Crude this compound Extract ASE->Crude_Extract Phase_Separation Phase Separation (n-Hexane) Filtration->Phase_Separation Evaporation Evaporation (N2 stream) Phase_Separation->Evaporation Evaporation->Crude_Extract Saponification Saponification (optional) Crude_Extract->Saponification Chromatography UPLC / HPLC Crude_Extract->Chromatography Saponification->Chromatography Detection PDA Detector (460 nm) Chromatography->Detection Quantification Quantification (Standard Curve) Detection->Quantification

Caption: General experimental workflow for the extraction and analysis of this compound.

References

The Pharmacological and Biological Activities of Capsanthin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsanthin is a red xanthophyll carotenoid predominantly found in paprika (Capsicum annuum) fruits.[1][2] Its unique chemical structure, featuring a conjugated keto group and eleven conjugated double bonds, underpins its potent biological activities.[3] This technical guide provides an in-depth overview of the pharmacological and biological properties of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, and anti-diabetic effects, as well as its emerging role in eye health. The content herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Pharmacological Activities

This compound exhibits a wide spectrum of pharmacological activities, which are largely attributed to its potent antioxidant properties. These activities include anti-inflammatory, anticancer, anti-diabetic, and anti-obesity effects, as well as protective effects on ocular health.

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its diverse biological effects. It effectively scavenges free radicals and quenches singlet oxygen, thereby mitigating oxidative stress.[3]

Quantitative Data on Antioxidant Activity: Further research is needed to establish definitive IC50 values for this compound in various antioxidant assays.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity:

Assay/Model Cell Line/Animal Model Concentration/Dosage Effect Reference
VCAM-1 Expression TNF-α-stimulated HUVECs5 µg/mL67% inhibition[4]
NF-κB p65 Phosphorylation TNF-α-stimulated HUVECs0.5-5 µg/mLInhibition[4]
Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) ApoE-/- mice0.5 mg/kg body weight/daySignificant reduction in plasma levels[5]
Inflammatory Cytokines (TNF-α, IL-2, IL-4, IL-6) Benzalkonium chloride-induced dry eye in ratsNot specifiedSignificant inhibition of expression[6]

Signaling Pathway:

anti_inflammatory_pathway cluster_NFkB_complex Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation ProInflammatory_Genes Pro-inflammatory Genes (VCAM-1, TNF-α, IL-6) NFkB_nucleus->ProInflammatory_Genes Upregulates This compound This compound This compound->IKK Inhibits This compound->NFkB_nucleus Inhibits Translocation

This compound's anti-inflammatory action via NF-κB pathway inhibition.
Anticancer Activity

This compound has shown promising anticancer effects in various cancer models, particularly in triple-negative breast cancer (TNBC) and prostate cancer. Its mechanisms include inducing cell cycle arrest and apoptosis.

Quantitative Data on Anticancer Activity:

Cell Line Cancer Type Assay IC50 Value Reference
MDA-MB-231 Triple-Negative Breast CancerMTT Assay (24h)81.1 ± 1.5 µg/mL[7]
MDA-MB-231 (this compound-loaded micelles) Triple-Negative Breast CancerMTT Assay (24h)3.1 ± 1.1 µg/mL[7]
MCF-7 Breast CancerMTT AssayLogIC50: 3.60 ± 0.13 µM[8]
LNCaP Prostate CancerMTT AssayViability reduced at high concentrations[1]
PC-3 Prostate CancerMTT AssayViability reduced at high concentrations[1]

Signaling Pathways:

A. EZH2-p21 Pathway in Triple-Negative Breast Cancer (TNBC):

anticancer_pathway_tnbc This compound This compound EZH2 EZH2 This compound->EZH2 Inhibits p21_promoter p21 Promoter EZH2->p21_promoter Binds to & Silences p21 p21 p21_promoter->p21 Transcription G1_S_arrest G1/S Phase Arrest p21->G1_S_arrest Induces Tumor_Progression Tumor Progression G1_S_arrest->Tumor_Progression Inhibits

This compound inhibits TNBC progression via the EZH2-p21 axis.

B. Mitochondrial Apoptosis Pathway in MCF-7 Breast Cancer Cells:

apoptosis_pathway_mcf7 This compound This compound p53 p53 This compound->p53 Upregulates Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MMP Disruption Bcl2->Mitochondrion Inhibits MMP Disruption Caspases Caspases Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Execution

This compound induces apoptosis in MCF-7 cells via p53/Bax/Bcl-2 pathway.
Anti-diabetic and Anti-obesity Effects

This compound has been shown to inhibit adipogenesis and improve metabolic parameters in animal models of obesity.[9][10]

Quantitative Data on Anti-diabetic and Anti-obesity Effects:

Assay/Model Cell Line/Animal Model Concentration/Dosage Effect Reference
Adipogenesis Inhibition 3T3-L1 preadipocytesIC50: 2.5 µMInhibition of differentiation[9][10]
Lipolytic Activity Differentiated 3T3-L1 adipocytesED50: 872 nMStimulation of lipolysis[10]
Body Weight Gain Reduction High-fat diet-induced obese mice10 µmol/daySignificant reduction[11]
Adiponectin Levels High-fat diet-induced obese mice1, 5, 10 µmol/dayDose-dependent increase[9]
p-AMPK Activity High-fat diet-induced obese mice1, 5, 10 µmol/dayDose-dependent increase[9]

Signaling Pathway:

anti_obesity_pathway This compound This compound Adrenoceptor_beta2 Adrenoceptor β2 This compound->Adrenoceptor_beta2 Agonist Adiponectin Adiponectin This compound->Adiponectin Increases Secretion HSL Hormone-Sensitive Lipase Adrenoceptor_beta2->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Induces AMPK AMPK Adiponectin->AMPK Activates pAMPK p-AMPK AMPK->pAMPK Phosphorylation FattyAcidOxidation Fatty Acid Oxidation pAMPK->FattyAcidOxidation Promotes

This compound's dual role in promoting lipolysis and enhancing insulin (B600854) sensitivity.[9]
Eye Health

Recent studies have highlighted the potential of this compound in promoting eye health, including reducing intraocular pressure (IOP) and improving macular pigment optical density (MPOD).

Quantitative Data on Eye Health Effects:

Parameter Animal/Human Model Dosage Effect Reference
Intraocular Pressure (IOP) Glaucomatous rats20, 40, 80 mg/kg bwtSignificant reduction[12][13][14]
Intraocular Pressure (IOP) Dry eye model in rats1.03, 2.53, 4.22 mg/kg bwtStatistically significant decrease[6]
Macular Pigment Optical Density (MPOD) Human clinical study40 mg/dayImprovement at 4, 8, and 12 weeks[14]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of DPPH in methanol.

  • Add various concentrations of this compound to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity.

Anti-inflammatory Activity Assays

Western Blot for VCAM-1 Expression:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs).

  • Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 1 hour).

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a set time (e.g., 18 hours).

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody against VCAM-1, followed by a secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system.

Anticancer Activity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

  • Seed cancer cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis:

  • Culture and treat cells with this compound on coverslips or in chamber slides.

  • Fix and permeabilize the cells.

  • Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

  • Wash the cells to remove unincorporated nucleotides.

  • Visualize the labeled, apoptotic cells using fluorescence microscopy.

  • Quantify the percentage of TUNEL-positive cells.

Anti-obesity and Anti-diabetic Assays

3T3-L1 Adipocyte Differentiation and Oil Red O Staining:

  • Culture 3T3-L1 preadipocytes to confluence.

  • Induce differentiation using a cocktail of insulin, dexamethasone, and IBMX, in the presence or absence of various concentrations of this compound.

  • After several days of differentiation, fix the cells with formalin.

  • Stain the intracellular lipid droplets with Oil Red O solution.

  • Wash the cells to remove excess stain.

  • Visualize the stained lipid droplets under a microscope and quantify the staining by eluting the dye and measuring its absorbance.

Western Blot for p-AMPK:

  • Treat cells or collect tissue samples from animals treated with this compound.

  • Lyse the cells or tissues and determine protein concentration.

  • Perform SDS-PAGE and transfer proteins to a membrane.

  • Probe the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) and a primary antibody for total AMPK.

  • Use appropriate secondary antibodies and a detection system to visualize the bands.

  • Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.

Bioavailability and Metabolism

The bioavailability of this compound is a critical factor influencing its pharmacological efficacy. Studies in humans have shown that after ingestion of paprika juice, this compound is absorbed and distributed to plasma lipoproteins.[15] However, its clearance from plasma is much faster than that of other carotenoids like lycopene, suggesting rapid metabolism in the human body.[15]

Conclusion and Future Directions

This compound is a promising natural compound with a broad range of pharmacological and biological activities. Its potent antioxidant and anti-inflammatory properties contribute to its anticancer, anti-diabetic, and eye health-promoting effects. The signaling pathways and molecular mechanisms underlying these activities are beginning to be elucidated, providing a solid foundation for further research and development.

Future research should focus on:

  • Conducting more robust clinical trials to validate the therapeutic potential of this compound in humans for various health conditions.

  • Optimizing delivery systems to enhance the bioavailability of this compound.

  • Further elucidating the detailed molecular mechanisms and signaling pathways involved in its diverse biological activities.

  • Investigating potential synergistic effects of this compound with other phytochemicals or conventional drugs.

This comprehensive technical guide serves as a valuable resource for scientists and researchers, paving the way for the development of novel this compound-based nutraceuticals and pharmaceuticals.

References

In Vivo Dynamics of Capsanthin: A Technical Guide to its Metabolism, Bioavailability, and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsanthin, a vibrant red xanthophyll carotenoid predominantly found in ripe red peppers (Capsicum annuum), has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. As research into its therapeutic potential for various chronic diseases continues to expand, a thorough understanding of its behavior within a biological system is paramount. This technical guide provides an in-depth overview of the in vivo metabolism, bioavailability, and pharmacokinetic profile of this compound, with a focus on experimental methodologies and quantitative data to support further research and development.

Metabolism of this compound

The in vivo metabolism of this compound is a critical determinant of its biological activity and clearance from the body. Following oral administration, this compound undergoes metabolic transformations, primarily oxidation. The major identified metabolite is capsanthone, which is formed through the oxidation of this compound.[1] Further studies suggest the possibility of additional metabolites, including glucuronidated forms, which would facilitate excretion.[2]

Metabolic Pathway of this compound

The metabolic conversion of this compound primarily involves the oxidation of the parent compound.

Capsanthin_Metabolism This compound This compound Oxidation Oxidation This compound->Oxidation Metabolic Process Capsanthone Capsanthone Oxidation->Capsanthone Further_Metabolism Further Metabolism (e.g., Glucuronidation) Capsanthone->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

This compound's primary metabolic conversion to capsanthone.

Bioavailability and Pharmacokinetics

The bioavailability of this compound is influenced by various factors, including the food matrix and its lipid-soluble nature.[3] Studies in both humans and animal models have provided valuable insights into its absorption, distribution, and elimination kinetics.

Human Pharmacokinetic Studies

Clinical studies have demonstrated that this compound is absorbed into the human bloodstream following consumption of paprika juice.[4] Plasma concentrations of this compound reach a plateau within a few days of consistent intake.[4]

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueStudy ConditionsReference
Time to Peak Concentration (Tmax)~8 hoursSingle oral dose of paprika juice (34.2 µmol this compound)[5]
Peak Plasma Concentration (Cmax)0.10 - 0.29 µmol/LSingle oral dose of paprika juice (34.2 µmol this compound)[5]
Plasma Plateau Concentration0.10 - 0.12 µmol/L1 week of paprika juice supplementation (16.2 µmol/day)[4]
Half-life (t1/2)20.1 ± 1.3 hoursFollowing a single dose of paprika juice[4]
Lipoprotein DistributionVLDL: 13 ± 3%, LDL: 44 ± 3%, HDL: 43 ± 3%After 1 week of paprika juice supplementation[4]
Animal Pharmacokinetic and Tissue Distribution Studies

In vivo studies in rodents have provided further details on the tissue distribution and dose-dependent effects of this compound.

Table 2: this compound Concentration in Rat Liver after Dietary Supplementation

Dietary GroupThis compound Concentration in Liver (nmol/g wet tissue)Study ConditionsReference
Basal DietNot Detected2 weeks of feeding[6]
Low this compound (0.16 g/kg diet)0.22 ± 0.052 weeks of feeding[6]
High this compound (0.32 g/kg diet)0.40 ± 0.142 weeks of feeding[6]

Table 3: Effect of this compound on Plasma Lipids in ApoE-/- Mice

Treatment GroupTotal Cholesterol (mg/dL)LDL-C (mg/dL)Triglycerides (mg/dL)Study ConditionsReference
Western Diet (WD)580.4 ± 45.2305.6 ± 28.7135.8 ± 15.112 weeks of feeding[7]
WD + this compound (0.5 mg/kg)301.8 ± 30.1137.5 ± 20.386.9 ± 10.212 weeks of feeding[7]
p < 0.001 vs. WD group

Experimental Protocols

In Vivo Animal Study Workflow

A typical workflow for an in vivo animal study investigating the effects of this compound involves several key stages, from animal acclimatization to data analysis.

Animal_Study_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Random Group Allocation (Control, Treatment) Acclimatization->Group_Allocation Diet Dietary Regimen (e.g., High-Fat Diet) Group_Allocation->Diet Capsanthin_Admin This compound Administration (e.g., Oral Gavage) Diet->Capsanthin_Admin Monitoring Regular Monitoring (Body weight, food intake) Capsanthin_Admin->Monitoring Blood_Sampling Blood Sampling (Plasma analysis) Monitoring->Blood_Sampling Tissue_Harvest Tissue Harvesting (e.g., Liver, Adipose) Blood_Sampling->Tissue_Harvest Biochemical Biochemical Analysis (Lipids, Biomarkers) Tissue_Harvest->Biochemical HPLC_MS HPLC/LC-MS Analysis (this compound levels) Tissue_Harvest->HPLC_MS Gene_Expression Gene Expression Analysis (qRT-PCR) Tissue_Harvest->Gene_Expression Data_Analysis Statistical Data Analysis Biochemical->Data_Analysis HPLC_MS->Data_Analysis Gene_Expression->Data_Analysis

General workflow for in vivo this compound studies in animal models.
Oral Gavage Protocol for Mice

Oral gavage is a common method for precise oral administration of substances like this compound in animal studies.[1][2][8][9]

Materials:

  • Gavage needle (20-22 gauge for adult mice, with a blunt, ball-tip)

  • Syringe (e.g., 1 mL)

  • This compound suspension (dissolved in a suitable vehicle like corn oil)

  • Animal scale

Procedure:

  • Animal Restraint: Securely restrain the mouse by the scruff of the neck to immobilize the head.[1]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[9] The animal will often swallow, aiding in the passage of the needle.[1]

  • Esophageal Passage: Once past the pharynx, the needle should pass smoothly down the esophagus with no resistance.[9]

  • Substance Administration: Slowly depress the syringe plunger to administer the this compound suspension.

  • Needle Withdrawal: Gently withdraw the needle in a single, smooth motion.

  • Post-Procedure Monitoring: Observe the animal for any signs of distress.

Analytical Methodology: HPLC-PDA for this compound Quantification

High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) is a robust method for quantifying this compound in biological samples.[10][11][12][13][14]

Table 4: Example HPLC-PDA Parameters for this compound Analysis

ParameterSpecificationReference
Column C18 column[10]
Mobile Phase Gradient of acetone (B3395972) and water[10]
Flow Rate 1.0 mL/min[10]
Column Temperature 30 °C[10]
Detection Wavelength 450 nm[10]
Injection Volume 10 µL[10]

Sample Preparation (Plasma/Tissue):

  • Homogenize tissue samples.

  • Perform liquid-liquid extraction with a suitable organic solvent (e.g., hexane:dichloromethane).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC system.

Pharmacological Effects and Signaling Pathways

This compound exerts its biological effects by modulating various cellular signaling pathways, particularly those involved in lipid metabolism and inflammation.

Regulation of Lipid Metabolism

In vivo studies have shown that this compound can improve lipid profiles by upregulating the expression of genes involved in high-density lipoprotein (HDL) cholesterol metabolism.[5][6][15]

Lipid_Metabolism_Pathway This compound This compound Hepatocyte Hepatocyte This compound->Hepatocyte LCAT LCAT (Lecithin-cholesterol acyltransferase) Hepatocyte->LCAT Upregulates apoA5 apoA5 (Apolipoprotein A5) Hepatocyte->apoA5 Upregulates HDL_Metabolism Increased HDL Metabolism LCAT->HDL_Metabolism apoA5->HDL_Metabolism Lipid_Profile Improved Plasma Lipid Profile HDL_Metabolism->Lipid_Profile

This compound's influence on key genes in lipid metabolism.
Anti-inflammatory Effects

This compound has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[7]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK IκBα_Degradation IκBα Degradation IKK->IκBα_Degradation NFκB_Translocation NF-κB Nuclear Translocation IκBα_Degradation->NFκB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFκB_Translocation->Gene_Expression This compound This compound This compound->IKK Inhibits

Inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the current understanding of this compound's in vivo metabolism, bioavailability, and pharmacokinetics. The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the field of drug development and nutritional science. Further research is warranted to fully elucidate the complete metabolic profile of this compound and to translate the promising preclinical findings into clinical applications. The modulation of key signaling pathways in lipid metabolism and inflammation underscores the therapeutic potential of this compound for a range of metabolic and inflammatory disorders.

References

A Technical Guide to the Discovery, Isolation, and Biological Activity of Capsanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive historical perspective on the discovery and isolation of capsanthin, detailed experimental protocols for its extraction and analysis, and an overview of its biological activities with a focus on relevant signaling pathways.

Historical Perspective: The Pioneering Work of Zechmeister and Cholnoky

The story of this compound's discovery is intrinsically linked to the pioneering work of Hungarian chemist László Zechmeister and his colleague László Cholnoky. In the early 20th century, they undertook the challenge of isolating and characterizing the vibrant red pigment from paprika (Capsicum annuum). Their research not only led to the identification of this compound but also played a significant role in the development of chromatographic techniques.

Prior to their work, the red pigments of paprika were known, but their isolation in a pure, crystalline form was unsuccessful due to the co-extraction of fats and oils. Zechmeister and Cholnoky's breakthrough came from a two-step process: saponification followed by column chromatography.[1]

Saponification: They first treated the paprika extract with an alkali solution. This crucial step hydrolyzed the fatty acid esters of the carotenoids, including this compound, which naturally occur in an esterified form in the paprika fruit. This process yielded a mixture of free carotenoids that was more amenable to separation.

Column Chromatography: Building on the work of Mikhail Tsvet, Zechmeister and Cholnoky championed the use of column chromatography for the separation of plant pigments. They developed a method using a column packed with calcium carbonate to separate the individual carotenoids from the saponified paprika extract.[2] The different carotenoids in the mixture exhibited varying affinities for the calcium carbonate, allowing them to be separated as distinct colored bands moving down the column. This technique, revolutionary at the time, allowed them to isolate this compound in a crystalline form for the first time.[1][3] Their meticulous work laid the foundation for the subsequent structural elucidation of this compound and other carotenoids.

Quantitative Data on this compound

The concentration of this compound in paprika and the efficiency of its extraction have been the subject of numerous studies since its initial discovery. The following tables summarize quantitative data from both historical estimations and modern analytical methods.

Table 1: this compound Content in Paprika and its Extracts

Source MaterialAnalytical MethodThis compound ContentReference
Red Bell PeppersNot Specified~35% of total carotenoids[4]
Paprika OleoresinNot Specified40-48% of major carotenoids[5]
Red Paprika (Capsicum annuum L.)UPLC26.86 ± 3.70 mg/100 g dry weight[6]
Paprika PowderHPLC2.43 mmol/kg[7]
Paprika ExtractHPLC64.97 mmol/kg[7]
Saponified MT FruitsHPLC57.65 ± 1.97 µg/g (dry weight)[4]
Red Chili PeppersHPLC84.79 ± 7.17% to 103.55 ± 4.64% recovery[8]

Table 2: Purity and Yield of Isolated this compound

Isolation MethodPurityYieldReference
Silica Gel Column Chromatography92 ± 3%Not Specified[9]
Saponification and Crystallization61.86% (in crystalline mixture)Not Specified[5]
Accelerated Solvent ExtractionNot Specified26.86 ± 3.70 mg/100 g dry weight[6]

Experimental Protocols

This section provides detailed methodologies for the historical isolation of this compound, as well as modern analytical techniques for its quantification.

Historical Isolation Protocol (Reconstructed from Historical Accounts)

Disclaimer: The following protocol is a reconstruction based on available historical literature. Exact quantities and reaction conditions from the original publications by Zechmeister and Cholnoky were not fully available in English. The steps outlined represent the general procedure they are credited with developing.

Objective: To isolate crystalline this compound from dried paprika powder.

Materials:

  • Dried paprika powder

  • Organic solvent (e.g., petroleum ether, diethyl ether, or a mixture)

  • Methanolic potassium hydroxide (B78521) (or sodium hydroxide) solution

  • Calcium carbonate (finely powdered, for chromatography)

  • Glass chromatography column

  • Eluting solvents (e.g., petroleum ether, benzene, ethanol (B145695) in varying proportions)

  • Crystallization solvents (e.g., petroleum ether, methanol)

  • Filter paper and funnel

  • Evaporation apparatus (e.g., rotary evaporator or distillation setup)

Methodology:

  • Extraction: a. A known quantity of dried paprika powder is extracted with an organic solvent until the powder is colorless. This can be done through repeated maceration and filtration or by using a Soxhlet extractor. b. The solvent from the combined extracts is evaporated under reduced pressure to yield a crude oleoresin.

  • Saponification: a. The crude oleoresin is dissolved in a minimal amount of a suitable organic solvent. b. A solution of methanolic potassium hydroxide is added to the oleoresin solution. c. The mixture is left to stand at room temperature for several hours (or gently warmed) to ensure complete hydrolysis of the carotenoid esters. d. After saponification, water is added to the mixture, and the non-saponifiable fraction (containing the free carotenoids) is extracted with an immiscible organic solvent like diethyl ether. e. The organic layer is washed with water to remove residual alkali and then dried over anhydrous sodium sulfate. f. The solvent is evaporated to yield the saponified carotenoid mixture.

  • Column Chromatography: a. A glass column is packed with a slurry of calcium carbonate in a non-polar solvent (e.g., petroleum ether). b. The saponified carotenoid mixture is dissolved in a small volume of the same non-polar solvent and loaded onto the top of the column. c. The chromatogram is developed by passing a series of eluting solvents with increasing polarity through the column. The colored bands of the different carotenoids will begin to separate and move down the column. This compound, being more polar than carotenes, will adsorb more strongly to the calcium carbonate and move down the column more slowly. d. The distinct red band corresponding to this compound is carefully collected as it elutes from the column.

  • Crystallization: a. The solvent from the collected this compound fraction is evaporated. b. The residue is dissolved in a minimal amount of a hot solvent from which it is sparingly soluble at room temperature (e.g., a mixture of petroleum ether and a small amount of methanol). c. The solution is allowed to cool slowly to induce crystallization. d. The resulting deep red crystals of this compound are collected by filtration, washed with a small amount of cold solvent, and dried.

Modern Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound in a paprika oleoresin sample.

Materials and Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • Reversed-phase C18 or C30 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound analytical standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water, ethyl acetate)

  • Sample preparation solvents (e.g., acetone, hexane)

  • Syringe filters (0.45 µm)

Methodology:

  • Standard Preparation: a. Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., acetone). b. From the stock solution, prepare a series of calibration standards of decreasing concentrations by serial dilution.

  • Sample Preparation (including Saponification): a. Accurately weigh a small amount of paprika oleoresin and dissolve it in a known volume of a suitable solvent mixture (e.g., hexane:acetone:ethanol). b. To an aliquot of the extract, add a methanolic potassium hydroxide solution to achieve saponification. The reaction can be carried out at room temperature for several hours or accelerated by gentle heating. c. After saponification, neutralize the solution and extract the free carotenoids with an immiscible solvent. d. Evaporate the solvent and redissolve the residue in the HPLC mobile phase. e. Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC.

  • HPLC Analysis: a. Column: Reversed-phase C18 or C30. b. Mobile Phase: A gradient or isocratic mixture of solvents. A common gradient system starts with a higher proportion of a polar solvent (e.g., methanol/water) and gradually increases the proportion of a less polar solvent (e.g., ethyl acetate (B1210297) or acetonitrile). c. Flow Rate: Typically 1.0 mL/min. d. Detection: Monitor the absorbance at the wavelength of maximum absorption for this compound (around 470-480 nm). e. Injection Volume: Typically 10-20 µL.

  • Quantification: a. Inject the prepared standards to generate a calibration curve of peak area versus concentration. b. Inject the prepared sample. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant, anti-inflammatory, and pro-apoptotic properties being of particular interest to the scientific and drug development communities.

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway

Chronic inflammation is a key factor in the pathogenesis of many diseases. This compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. This compound has been shown to interfere with this cascade by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Leads to NF-κB NF-κB NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates This compound This compound This compound->IKK Inhibits NF-κB_IκBα_complex NF-κB / IκBα (Inactive) NF-κB_IκBα_complex->IκBα NF-κB_IκBα_complex->NF-κB Releases DNA DNA NF-κB_nucleus->DNA Binds to Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Pro-inflammatory Genes Induces

Caption: this compound's anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Pro-Apoptotic Activity: Mitochondrial Apoptosis Pathway

This compound has also demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as a chemotherapeutic agent. One of the key pathways through which this compound exerts this effect is the intrinsic or mitochondrial pathway of apoptosis.

This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The tumor suppressor protein p53 plays a crucial role in initiating this pathway in response to cellular stress, such as DNA damage.

This compound has been observed to increase the expression of p53. Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax. Bax translocates to the mitochondria, where it promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis. This compound has also been shown to decrease the expression of the anti-apoptotic protein Bcl-2, further shifting the balance towards cell death.

G This compound This compound p53 p53 This compound->p53 Activates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase-9 Caspase-9 (Initiator) Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 (Executioner) Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: this compound's pro-apoptotic mechanism via the mitochondrial signaling pathway.

Conclusion

From its initial discovery and isolation through the innovative use of chromatography by Zechmeister and Cholnoky to its current evaluation in modern analytical and biological systems, this compound continues to be a molecule of significant scientific interest. Its potent antioxidant, anti-inflammatory, and pro-apoptotic properties underscore its potential for applications in the food, pharmaceutical, and cosmetic industries. This guide provides a foundational understanding of the historical context, practical isolation and analysis techniques, and key biological mechanisms of action of this compound, serving as a valuable resource for researchers and professionals in the field.

References

The Interplay of Capsanthin and Capsorubin: A Technical Deep Dive into their Biosynthesis and Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the relationship between capsanthin and capsorubin (B42635), two key red carotenoid pigments unique to the Capsicum genus. While often found together in ripe red peppers, their connection lies not in direct conversion but in a shared biosynthetic pathway orchestrated by a single pivotal enzyme. This document details their chemical structures, biosynthetic origins, relative stability, and the analytical methods crucial for their study.

Chemical Structure and Properties

This compound and capsorubin are both xanthophylls, a class of oxygen-containing carotenoids. Their vibrant red color is a result of their long conjugated polyene chains. While structurally similar, a key difference lies in their end groups. This compound possesses one β-ring and one κ-cyclopentanol ring, whereas capsorubin has two κ-cyclopentanol rings. This structural distinction influences their physical and chemical properties, including their stability.

PropertyThis compoundCapsorubin
Molecular Formula C₄₀H₅₆O₃C₄₀H₅₆O₄
Molecular Weight 584.87 g/mol 600.88 g/mol
End Groups One β-ring, One κ-cyclopentanol ringTwo κ-cyclopentanol rings
Color Deep RedVibrant Red
Key Functional Groups Hydroxyl, KetoneHydroxyl, Ketone

The Biosynthetic Pathway: A Shared Origin

Contrary to any notion of direct interconversion, this compound and capsorubin are synthesized via parallel branches at the end of the carotenoid biosynthetic pathway. Both pigments are produced in the chromoplasts of ripening pepper fruits from different precursors, yet the final, defining step for both is catalyzed by the same enzyme: This compound-Capsorubin Synthase (CCS) .[1][2] The expression of the Ccs gene is a primary determinant of the red color in pepper varieties.[2]

The biosynthesis begins with the universal carotenoid precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through the formation of β-carotene. A series of hydroxylation and epoxidation reactions lead to the formation of antheraxanthin (B39726) and violaxanthin (B192666). At this juncture, the pathway diverges:

  • This compound Synthesis: The enzyme CCS catalyzes the conversion of antheraxanthin into this compound.[3]

  • Capsorubin Synthesis: The same CCS enzyme also catalyzes the conversion of violaxanthin into capsorubin.[3]

This shared enzymatic step underscores the close relationship between these two pigments. The relative abundance of this compound and capsorubin in a particular pepper cultivar is therefore dependent on the precursor pool of antheraxanthin and violaxanthin and the activity of the CCS enzyme.

Biosynthesis cluster_final Final Conversion Step GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS beta_Carotene β-Carotene Lycopene->beta_Carotene LCY-β Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin β-CHX Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin ZEP Violaxanthin Violaxanthin Antheraxanthin->Violaxanthin ZEP This compound This compound Antheraxanthin->this compound CCS Capsorubin Capsorubin Violaxanthin->Capsorubin CCS

Caption: Biosynthetic pathway of this compound and capsorubin.

Quantitative Analysis: Relative Abundance in Capsicum Varieties

The concentrations of this compound and capsorubin vary significantly among different pepper varieties and even with the stage of ripening. Generally, this compound is the more abundant of the two in red peppers. The table below summarizes the content of these carotenoids in various Capsicum annuum varieties as reported in the literature.

Capsicum annuum Variety/ProductThis compound Content (mg/100g fresh weight, unless noted)Capsorubin Content (mg/100g fresh weight, unless noted)Reference
Red Pepper (Generic)9.601.46
C. annuum var. abbreviatum (Fresh)11.48Not Reported[4]
C. annuum var. grossum (Fresh)19.19Not Reported[4]
Chili Powder10.5 - 15.8 (mg/kg)2.86 - 3.92 (mg/kg)[5]
Spices (from pepper)3.86 - 9.78 (mg/kg)0.76 - 1.64 (mg/kg)[5]
C. annuum var. lycopersiciforme rubrum (Ripe, dry weight)481 (approx. 37% of 1.3g/100g)41.6 (approx. 3.2% of 1.3g/100g)[6]

Chemical Stability and Degradation

While biosynthetically linked, this compound and capsorubin exhibit different chemical stabilities, particularly in response to oxidative stress. Studies have shown that capsorubin is generally more stable than this compound when exposed to reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide (B77818) anion radicals (·O₂⁻).[7][8]

Under oxidative conditions, both molecules can undergo degradation to form various products, including epoxides and endoperoxides. For instance, this compound can form 5,6-epoxides and 5,8-epoxides, while capsorubin can form 7,8-epoxides.[7] The higher stability of capsorubin is attributed to its two conjugated keto groups.[9] This differential stability is a critical consideration in the development of food colorants and nutraceuticals, where maintaining pigment integrity is paramount.

Experimental Protocols

Accurate quantification and analysis of this compound and capsorubin are essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Extraction of this compound and Capsorubin from Pepper Samples

This protocol is a generalized procedure based on common laboratory practices for the extraction of carotenoids from Capsicum species.

Materials:

  • Fresh or dried pepper sample

  • Acetone (B3395972) (HPLC grade)

  • Petroleum ether or Hexane (B92381) (HPLC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Mortar and pestle or homogenizer

  • Separatory funnel

  • Rotary evaporator

  • Amber glass vials

Procedure:

  • Sample Homogenization: Weigh a known amount of the pepper sample (e.g., 1-5 g) and homogenize it with acetone using a mortar and pestle or a mechanical homogenizer until the tissue is finely ground and the solvent is colored.

  • Extraction: Continue adding acetone and grinding until the residue becomes colorless.

  • Filtration: Filter the acetone extract through a Büchner funnel with filter paper to remove solid particles.

  • Phase Separation: Transfer the acetone extract to a separatory funnel. Add an equal volume of petroleum ether or hexane and mix gently. Add a saturated sodium chloride solution to facilitate the separation of the aqueous and organic phases.

  • Collection of Organic Phase: Allow the layers to separate. The upper, colored organic layer contains the carotenoids. Collect this layer and repeat the extraction of the lower aqueous phase with fresh petroleum ether or hexane to ensure complete recovery.

  • Washing: Combine the organic extracts and wash them with distilled water to remove any remaining acetone and water-soluble impurities.

  • Drying: Dry the organic extract by passing it through a column of anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent from the extract using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of mobile phase solvents).

  • Storage: Store the final extract in an amber glass vial at -20°C until HPLC analysis.

ExtractionWorkflow start Start: Pepper Sample homogenize Homogenize with Acetone start->homogenize filter Filter to Remove Solids homogenize->filter partition Partition with Petroleum Ether/Hexane filter->partition collect_organic Collect Upper Organic Layer partition->collect_organic wash Wash with Water collect_organic->wash dry Dry with Anhydrous Na₂SO₄ wash->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate reconstitute Reconstitute in HPLC Solvent evaporate->reconstitute end End: Extract for HPLC Analysis reconstitute->end

Caption: Experimental workflow for carotenoid extraction.

HPLC Quantification of this compound and Capsorubin

This is a representative HPLC protocol for the simultaneous quantification of this compound and capsorubin. Specific conditions may need to be optimized based on the available instrumentation and column.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient elution is often employed. A common mobile phase consists of a mixture of solvents such as acetonitrile, methanol, and water, sometimes with a modifier like ammonium (B1175870) acetate.[5]

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection Wavelength: 450 nm is a suitable wavelength for detecting both this compound and capsorubin.[5]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of pure this compound and capsorubin in the HPLC mobile phase to generate a calibration curve.

  • Sample Injection: Inject the prepared sample extract onto the HPLC system.

  • Chromatographic Separation: The carotenoids are separated on the C18 column based on their polarity.

  • Detection and Quantification: The detector measures the absorbance of the eluting compounds at 450 nm. The retention times of the peaks in the sample chromatogram are compared with those of the standards for identification. The peak areas are used to quantify the concentration of each carotenoid by comparing them to the calibration curve.

Conclusion

The relationship between this compound and capsorubin is rooted in their shared biosynthetic origin, both being synthesized from different precursors by the enzyme this compound-capsorubin synthase. There is no evidence of direct interconversion between these two important carotenoids. Capsorubin generally exhibits greater chemical stability than this compound, a factor of considerable importance for their application as natural colorants and in drug development. The detailed experimental protocols for extraction and HPLC analysis provided herein serve as a valuable resource for researchers in the field, enabling accurate quantification and further investigation into the biological activities of these potent antioxidant molecules.

References

Spectroscopic Characterization of Capsanthin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize capsanthin, a red carotenoid pigment predominantly found in paprika. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the development of analytical methods for its quantification in various matrices. This document outlines the characteristic data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, and provides detailed experimental protocols.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing carotenoids, providing information about the extent of the conjugated polyene system. The absorption spectrum of this compound is characterized by a main absorption band in the visible region, which is responsible for its red-orange color.

Data Presentation: UV-Vis Absorption Maxima (λmax)

The position of the maximum absorption wavelength (λmax) of this compound is solvent-dependent. The fine structure of the spectrum is also a characteristic feature.

Solventλmax (nm)Reference
Tetrahydrofuran (THF)Not explicitly stated, but spectrum provided[1]
90% Methanol463[2]
Not Specified483[3]
In the presence of ROSBlue-shifted peaks (e.g., 341 nm, 448-463 nm)[4]
Experimental Protocol: UV-Vis Spectroscopy of this compound

This protocol outlines the procedure for obtaining a UV-Vis spectrum of this compound.

Materials:

  • This compound standard or sample extract

  • Spectrophotometric grade solvents (e.g., ethanol, acetone, chloroform, tetrahydrofuran)

  • Quartz cuvettes

  • Double-beam UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent. The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically between 0.2 and 0.8).

  • Instrument Blank: Fill a quartz cuvette with the same solvent used to dissolve the sample. Place it in the reference beam path of the spectrophotometer and run a baseline correction (autozero).

  • Sample Measurement: Fill a second quartz cuvette with the prepared this compound solution and place it in the sample beam path.

  • Spectral Acquisition: Scan the sample from approximately 200 to 800 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and record the absorbance value. The shape of the spectrum and the presence of any fine structure should also be noted.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound reveals the presence of hydroxyl groups, carbonyl groups, carbon-carbon double bonds, and various C-H bonds.

Data Presentation: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
3450.5O-H stretchingAlcohol[4]
3329O-H stretchingAlcohol[5]
3028=C-H stretchingAlkene[5]
2956C-H asymmetric stretching-CH₃[5]
2928.0-CH₂- stretchingMethylene group[4]
2917C-H asymmetric stretching-CH₂[5]
2867C-H symmetric stretching-CH₃, -CH₂[5]
1665C=O stretchingConjugated ketone[5]
1639.1C=C stretchingAlkene[4]
1578C=C stretchingPolyene chain[5]
1553C=C stretchingPolyene chain[5]
1455C-H asymmetric bending-CH₃[5]
1397C-H symmetric bending-CH₃[5]
1365C-H symmetric bending-CH₃[5]
1079.8C-O stretchingAlcohol[4]
1049C-O stretchingAlcohol[5]
964=C-H out-of-plane bendingtrans C=C[5]
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy of this compound

This protocol describes the preparation of a solid sample for FT-IR analysis using the KBr pellet method.

Materials:

  • This compound standard or purified sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation: Mix approximately 1 mg of the this compound sample with 100-200 mg of dry KBr powder in an agate mortar.[4]

  • Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Data Collection: Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound, including the connectivity of atoms and the stereochemistry. Both ¹H and ¹³C NMR are employed.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts (δ)

The following tables summarize some of the reported chemical shifts for this compound in CDCl₃. Complete assignment often requires 2D NMR techniques.

¹H NMR Data

Chemical Shift (ppm)MultiplicityAssignmentReference
3.99mH-3[6][7]
4.52mH-3'[6][7]

¹³C NMR Data

Chemical Shift (ppm)AssignmentReference
203.05C-6' (Carbonyl)[6][7]
70.38C-3' (κ-ring)[6][7]
65.13C-3 (β-ring)[6][7]
30.27C-17[6]
28.74C-16[6]
25.88C-17'[6]
25.08C-16'[6]
21.63C-18[6]
21.32C-18'[6]
12.96C-20[6]
12.93C-20'[6]
12.84C-19'[6]
12.79C-19[6]
Experimental Protocol: NMR Spectroscopy of this compound

This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

Materials:

  • Purified this compound sample

  • Deuterated solvent (e.g., chloroform-d, CDCl₃)

  • NMR tubes

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified this compound sample (typically 1-10 mg) in approximately 0.5-0.7 mL of a deuterated solvent in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts, coupling constants, and integrations of the signals are analyzed to elucidate the structure. For complete assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are often necessary.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the spectroscopic characterization of this compound.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing start Start: this compound Sample dissolve Dissolve in Spectrophotometric Grade Solvent start->dissolve blank Run Baseline Correction (Solvent Blank) measure Measure Sample Absorbance (200-800 nm) dissolve->measure blank->measure analyze Determine λmax and Analyze Spectral Shape measure->analyze end End: UV-Vis Spectrum analyze->end

Caption: Workflow for UV-Vis Spectroscopic Analysis of this compound.

IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Processing start Start: this compound Sample mix Mix with KBr Powder start->mix grind Grind to a Fine Powder mix->grind press Press into a Pellet grind->press acquire Acquire IR Spectrum (4000-400 cm⁻¹) press->acquire analyze Identify and Assign Characteristic Bands acquire->analyze end End: IR Spectrum analyze->end

Caption: Workflow for FT-IR Spectroscopic Analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Start: Purified this compound dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) start->dissolve setup Tune and Shim Spectrometer dissolve->setup acquire_1H Acquire ¹H NMR Spectrum setup->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D NMR Spectra (COSY, HSQC, etc.) acquire_13C->acquire_2D process Fourier Transform FID acquire_2D->process analyze Analyze Chemical Shifts, Coupling Constants, and Integrations process->analyze elucidate Elucidate Molecular Structure analyze->elucidate end End: Assigned NMR Spectra elucidate->end

References

Early studies on the health benefits of capsanthin consumption.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Capsanthin, a red carotenoid pigment predominantly found in Capsicum species, has garnered significant scientific interest for its potential health-promoting properties. Early studies have elucidated its potent antioxidant and anti-inflammatory activities, with promising implications for the prevention and management of chronic diseases. This technical guide provides a comprehensive overview of the foundational research on the health benefits of this compound consumption, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound's therapeutic potential.

Antioxidant Properties of this compound

This compound's chemical structure, characterized by a long chain of conjugated double bonds and a keto group, endows it with potent antioxidant capabilities. It effectively quenches reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage.

In Vitro Antioxidant Activity

Early in vitro studies have consistently demonstrated this compound's ability to scavenge various free radicals. The hydrogen peroxide (H₂O₂) scavenging assay is a common method used to evaluate this activity.

Table 1: In Vitro Antioxidant Activity of this compound

AssayModel SystemKey FindingsReference
Hydrogen Peroxide (H₂O₂) ScavengingChemical AssayDose-dependent scavenging of H₂O₂ radicals.[1]
DPPH Radical ScavengingChemical AssayEffective radical scavenging activity, with reported IC50 values varying based on extraction and assay conditions.[1]
Experimental Protocol: Hydrogen Peroxide Scavenging Assay

This protocol outlines a common spectrophotometric method for determining the H₂O₂ scavenging activity of this compound.

Materials:

  • This compound extract or pure compound

  • Hydrogen peroxide (H₂O₂) solution (40 mM)

  • Phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Prepare a series of dilutions of the this compound stock solution in phosphate buffer.

  • Add 1.0 mL of each this compound dilution to a test tube.

  • Add 2.0 mL of H₂O₂ solution to each test tube.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance of the solution at 230 nm against a blank solution (phosphate buffer without H₂O₂).

  • The percentage of H₂O₂ scavenged is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of this compound required to scavenge 50% of the H₂O₂ radicals) can be determined from a plot of scavenging percentage against this compound concentration.

Experimental Workflow for H₂O₂ Scavenging Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Capsanthin_Stock This compound Stock Solution Dilutions Prepare this compound Dilutions Capsanthin_Stock->Dilutions H2O2_Solution H₂O₂ Solution (40 mM) Mix Mix this compound + H₂O₂ H2O2_Solution->Mix Phosphate_Buffer Phosphate Buffer (pH 7.4) Phosphate_Buffer->Dilutions Dilutions->Mix Incubate Incubate (10 min, RT) Mix->Incubate Measure Measure Absorbance (230 nm) Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Hydrogen Peroxide Scavenging Assay Workflow.

Anti-inflammatory Effects of this compound

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. This compound has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies have shown that this compound can inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory genes.[2] This inhibition is often mediated by preventing the phosphorylation and subsequent degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.

Signaling Pathway: this compound's Inhibition of TNF-α-induced NF-κB Activation

G cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates (P) NFkB NF-κB (p65/p50) degradation degradation IkBa->degradation ubiquitination & degradation NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates to Inflammation Pro-inflammatory Gene Expression (e.g., VCAM-1, ICAM-1, IL-6) NFkB_nucleus->Inflammation induces Nucleus Nucleus This compound This compound This compound->IKK inhibits

This compound inhibits the IKK complex, preventing NF-κB activation.

In Vivo Anti-inflammatory Activity

Animal models have provided crucial insights into the anti-inflammatory effects of this compound in a physiological context. Studies using apolipoprotein E-deficient (ApoE-/-) mice, a model for atherosclerosis, have demonstrated that this compound supplementation can significantly reduce vascular inflammation.[2][3][4]

Table 2: In Vivo Anti-inflammatory Effects of this compound in ApoE-/- Mice

ParameterModelTreatmentDurationKey FindingsReference
Plasma TNF-αApoE-/- mice on a Western diet0.5 mg/kg/day this compound, oral12 weeksSignificantly reduced plasma TNF-α levels compared to the control group.[2][3]
Plasma IL-6ApoE-/- mice on a Western diet0.5 mg/kg/day this compound, oral12 weeksSignificantly reduced plasma IL-6 levels compared to the control group.[2][3]
Aortic VCAM-1 ExpressionApoE-/- mice on a Western diet0.5 mg/kg/day this compound, oral12 weeksSignificantly inhibited the expression of Vascular Cell Adhesion Molecule-1 in the aorta.[3][4]
NF-κB p65 PhosphorylationTNF-α-stimulated HUVECs0.5-5 µg/mL this compound1 hour pre-treatmentInhibited TNF-α-induced phosphorylation of the NF-κB p65 subunit.[2]
Experimental Protocol: Atherosclerosis Study in ApoE-/- Mice

This protocol describes a typical experimental design to evaluate the anti-atherosclerotic effects of this compound in ApoE-/- mice.

Animals and Diet:

  • Male ApoE-/- mice (8-10 weeks old).

  • Mice are fed a high-fat "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) to induce atherosclerosis.

Experimental Groups:

  • Control Group: ApoE-/- mice on a Western diet receiving a vehicle (e.g., corn oil).

  • This compound Group: ApoE-/- mice on a Western diet receiving this compound (e.g., 0.5 mg/kg body weight/day) orally.

  • Positive Control Group (optional): ApoE-/- mice on a Western diet receiving a known anti-atherosclerotic drug (e.g., atorvastatin).

Procedure:

  • Acclimatize mice for one week.

  • Administer the respective treatments daily for a period of 12-16 weeks.

  • Monitor body weight and food intake regularly.

  • At the end of the study, collect blood samples for lipid profile and cytokine analysis.

  • Euthanize the mice and perfuse the vasculature with saline.

  • Dissect the aorta and fix for histological analysis (e.g., Oil Red O staining for lipid deposition) and immunohistochemistry (e.g., for VCAM-1 expression).

Experimental Workflow for ApoE-/- Mouse Study

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Mice ApoE-/- Mice Groups Control & Treatment Groups Mice->Groups Diet Western Diet Diet->Groups Administer Daily Oral Administration (12-16 weeks) Groups->Administer Monitor Monitor Vitals Administer->Monitor Blood Blood Collection (Lipids, Cytokines) Monitor->Blood Aorta Aorta Dissection Monitor->Aorta Histo Histology & IHC Aorta->Histo

Workflow for studying this compound's effects in an atherosclerosis mouse model.

Effects on Lipid Metabolism

Dyslipidemia is a major risk factor for cardiovascular disease. Early research suggests that this compound may favorably modulate lipid profiles.

In Vivo Effects on Plasma Lipids

Studies in animal models have demonstrated the potential of this compound to improve plasma lipid levels.

Table 3: Effects of this compound on Plasma Lipids in Animal Models

ParameterModelTreatmentDurationKey FindingsReference
Total Cholesterol (TC)ApoE-/- mice on a Western diet0.5 mg/kg/day this compound, oral12 weeksSignificant reduction in plasma TC.[3]
LDL-Cholesterol (LDL-C)ApoE-/- mice on a Western diet0.5 mg/kg/day this compound, oral12 weeksSignificant reduction in plasma LDL-C.[3]
Triglycerides (TG)ApoE-/- mice on a Western diet0.5 mg/kg/day this compound, oral12 weeksSignificant reduction in plasma TG.[3]
HDL-Cholesterol (HDL-C)Wistar ratsDietary this compound2 weeksDose-dependent increase in plasma HDL-C.[5][6][7]

Ocular Health Benefits

Recent studies have explored the potential of this compound in promoting eye health, particularly in the context of dry eye disease.

In Vivo Effects in a Dry Eye Model

A benzalkonium chloride (BAC)-induced dry eye model in rats has been used to investigate the effects of this compound on ocular surface health.

Table 4: Effects of this compound in a Rat Model of Dry Eye Disease

ParameterModelTreatmentDurationKey FindingsReference
Intraocular Pressure (IOP)BAC-induced dry eye in Wistar ratsOral this compound7 weeksStatistically significant decrease in IOP.[8]
Tear Break-up Time (TBUT)BAC-induced dry eye in Wistar ratsOral this compound7 weeksSignificant increase in TBUT.[8]
Schirmer's TestBAC-induced dry eye in Wistar ratsOral this compound7 weeksSignificant increase in tear production.[8]
Corneal InflammationBAC-induced dry eye in Wistar ratsOral this compound7 weeksDecrease in corneal surface inflammation.[8]
Experimental Protocol: Benzalkonium Chloride-Induced Dry Eye in Rats

This protocol outlines the induction of dry eye and subsequent treatment with this compound.

Induction of Dry Eye:

  • Instill a solution of benzalkonium chloride (e.g., 0.2%) topically into the eyes of Wistar rats, typically twice daily for a specified period (e.g., 7-14 days), to induce dry eye symptoms.[9][10][11]

Treatment:

  • Following the induction period, orally administer this compound at various doses to different groups of rats.

  • A control group receives the vehicle.

Evaluation:

  • Measure IOP using a tonometer.

  • Assess TBUT by applying fluorescein (B123965) dye and measuring the time it takes for dry spots to appear on the cornea.

  • Measure tear volume using Schirmer's test strips.

  • Evaluate corneal surface inflammation through clinical examination and histological analysis.

Conclusion and Future Directions

The early studies on this compound consumption reveal a promising profile of health benefits, primarily attributed to its potent antioxidant and anti-inflammatory properties. The evidence from in vitro and in vivo models suggests its potential utility in conditions associated with oxidative stress and inflammation, such as atherosclerosis and dry eye disease. Furthermore, its positive influence on lipid metabolism warrants further investigation.

While the preclinical data are encouraging, there is a clear need for well-designed human clinical trials to substantiate these findings and establish safe and efficacious dosages for various health applications. Future research should also focus on elucidating the detailed molecular mechanisms underlying this compound's bioactivity and exploring its potential synergistic effects with other dietary compounds. The development of optimized formulations to enhance the bioavailability of this compound will also be crucial for its successful translation into clinical practice and the pharmaceutical market.

References

The Crimson Tide: A Technical Guide to Capsanthin's Role in Chili Pepper Ripening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ripening of chili peppers (Capsicum spp.) is a complex biological process culminating in a dramatic shift in color, primarily driven by the accumulation of carotenoid pigments. Among these, capsanthin is the principal pigment responsible for the characteristic red hue of many mature chili varieties. This technical guide provides an in-depth exploration of the pivotal role of this compound in the ripening process of chili peppers. It delineates the intricate biosynthetic pathway leading to this compound formation, details the key enzymatic players and their genetic regulation, and presents quantitative data on pigment accumulation and gene expression across various ripening stages. Furthermore, this guide outlines comprehensive experimental protocols for the analysis of this compound and related compounds and visualizes the underlying biochemical and regulatory networks through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the biochemical intricacies of this compound biosynthesis in chili peppers.

Introduction

The transition of chili pepper fruit from green to red is a visually striking example of plant development and metabolic reprogramming. This process involves the degradation of chlorophyll (B73375) and the de novo synthesis and accumulation of a unique class of carotenoids known as ketoxanthophylls, of which this compound and capsorubin (B42635) are the most prominent.[1][2] this compound, a C40 tetraterpenoid, not only imparts the vibrant red color to the mature fruit but also possesses significant antioxidant properties, making it a compound of interest for the food, cosmetic, and pharmaceutical industries.[2][3] Understanding the molecular and biochemical mechanisms that govern this compound biosynthesis during ripening is crucial for crop improvement, quality control, and the exploration of its potential as a bioactive compound.

The regulation of this compound production is a multi-layered process involving genetic control, enzymatic activity, and complex signaling pathways. The expression of key biosynthetic genes is tightly regulated during the transition from chloroplasts to chromoplasts, the specialized plastids responsible for carotenoid synthesis and storage in ripe fruit.[4][5] This guide will dissect these regulatory networks, providing a detailed overview of the current scientific understanding of this compound's role in the fascinating journey of a chili pepper from immaturity to full, vibrant ripeness.

The this compound Biosynthetic Pathway

This compound is the end product of a specialized branch of the carotenoid biosynthetic pathway that becomes activated during chili pepper ripening. The pathway originates from the general isoprenoid pathway, with geranylgeranyl pyrophosphate (GGPP) serving as the C20 precursor.[3][6]

The key steps in the biosynthesis of this compound are as follows:

  • Phytoene (B131915) Synthesis: Two molecules of GGPP are condensed to form the first colorless carotenoid, phytoene. This reaction is catalyzed by the enzyme phytoene synthase (PSY) and is considered a major rate-limiting step in the pathway.[2][3]

  • Desaturation and Isomerization: A series of desaturation and isomerization reactions convert phytoene into the red-colored lycopene. This part of the pathway involves the enzymes phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), ζ-carotene isomerase (Z-ISO), and carotene isomerase (CRTISO).[7][8]

  • Cyclization of Lycopene: Lycopene is then cyclized at both ends by lycopene β-cyclase (LCYB) to produce β-carotene.[3][6]

  • Hydroxylation: The β-rings of β-carotene are hydroxylated to form zeaxanthin (B1683548). This reaction is catalyzed by β-carotene hydroxylase (CrtZ or BCH) .[9][10]

  • Epoxidation: Zeaxanthin can be epoxidized to antheraxanthin (B39726) and further to violaxanthin (B192666) by the enzyme zeaxanthin epoxidase (ZEP).[7][8]

  • Conversion to this compound: The final and defining step in red pepper ripening is the conversion of antheraxanthin to this compound. This unique reaction is catalyzed by the enzyme This compound-capsorubin synthase (CCS) . This enzyme is also responsible for converting violaxanthin to capsorubin.[6][11][12]

// Nodes GGPP [label="Geranylgeranyl Pyrophosphate (GGPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Phytoene [label="Phytoene", fillcolor="#F1F3F4", fontcolor="#202124"]; Lycopene [label="Lycopene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; beta_Carotene [label="β-Carotene", fillcolor="#FBBC05", fontcolor="#202124"]; Zeaxanthin [label="Zeaxanthin", fillcolor="#FBBC05", fontcolor="#202124"]; Antheraxanthin [label="Antheraxanthin", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Enzymes PSY [label="PSY", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDS_ZDS [label="PDS, ZDS, Z-ISO, CRTISO", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCYB [label="LCYB", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrtZ [label="CrtZ/BCH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ZEP [label="ZEP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CCS [label="CCS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GGPP -> PSY [arrowhead=none]; PSY -> Phytoene; Phytoene -> PDS_ZDS [arrowhead=none]; PDS_ZDS -> Lycopene; Lycopene -> LCYB [arrowhead=none]; LCYB -> beta_Carotene; beta_Carotene -> CrtZ [arrowhead=none]; CrtZ -> Zeaxanthin; Zeaxanthin -> ZEP [arrowhead=none]; ZEP -> Antheraxanthin; Antheraxanthin -> CCS [arrowhead=none]; CCS -> this compound; }

Caption: A simplified signaling pathway for the regulation of this compound biosynthesis.

Experimental Protocols

Accurate quantification and analysis of this compound and the expression of its biosynthetic genes are fundamental to research in this field. The following are detailed methodologies for key experiments.

Pigment Extraction and Quantification by HPLC

Objective: To extract and quantify this compound and other carotenoids from chili pepper fruit.

Methodology:

  • Sample Preparation: Harvest chili pepper fruits at desired ripening stages. Wash, deseed, and chop the pericarp into small pieces. Freeze-dry the samples and grind them into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a mortar.

    • Add 10 mL of a solvent mixture of acetone (B3395972):petroleum ether:methanol (1:1:1, v/v/v) containing 0.1% butylated hydroxytoluene (BHT) to prevent oxidation.

    • Grind the sample thoroughly with a pestle until the tissue is completely bleached.

    • Transfer the extract to a separatory funnel. Add 10 mL of distilled water and shake gently.

    • Allow the phases to separate. Collect the upper (petroleum ether) phase containing the carotenoids.

    • Repeat the extraction process on the residue until the solvent runs clear.

    • Pool the petroleum ether fractions and wash with distilled water to remove residual acetone and methanol.

    • Dry the extract over anhydrous sodium sulfate.

  • Saponification (Optional, to hydrolyze esterified carotenoids):

    • Evaporate the petroleum ether extract to dryness under a stream of nitrogen.

    • Redissolve the residue in 5 mL of diethyl ether.

    • Add 5 mL of 10% (w/v) methanolic KOH.

    • Incubate in the dark at room temperature for 2-4 hours or overnight.

    • Add 10 mL of distilled water and transfer to a separatory funnel.

    • Extract the carotenoids with diethyl ether. Wash the ether phase with water until neutral.

    • Dry the ether phase over anhydrous sodium sulfate.

  • HPLC Analysis:

    • Evaporate the final extract to dryness under nitrogen and redissolve in a known volume of HPLC mobile phase (e.g., methanol:methyl-tert-butyl ether).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample into an HPLC system equipped with a C30 reverse-phase column and a photodiode array (PDA) detector.

    • Use a gradient elution program with solvents such as methanol, methyl-tert-butyl ether, and water.

    • Monitor the absorbance at 450-480 nm for carotenoid detection.

    • Identify and quantify this compound by comparing the retention time and absorption spectrum with that of a pure standard.

// Nodes Sample [label="Chili Pepper Sample\n(Freeze-dried powder)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(Acetone:Petroleum Ether:Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Saponification [label="Saponification (Optional)\n(Methanolic KOH)", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC Analysis\n(C30 Column, PDA Detector)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Data Analysis &\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> Saponification; Saponification -> HPLC; HPLC -> Quantification; }

Caption: A workflow for gene expression analysis using qRT-PCR.

Conclusion and Future Perspectives

This compound plays a central and defining role in the ripening of red chili peppers, serving as the primary determinant of their characteristic color and contributing significantly to their nutritional and antioxidant properties. The biosynthesis of this vibrant pigment is a tightly regulated process, orchestrated by the sequential action of a series of enzymes whose corresponding genes are transcriptionally activated during fruit maturation. This guide has provided a comprehensive overview of the this compound biosynthetic pathway, the quantitative changes in pigment content and gene expression during ripening, the regulatory networks involved, and detailed experimental protocols for their study.

For researchers and scientists, a deeper understanding of the regulatory mechanisms, particularly the identification and characterization of key transcription factors and their interplay with phytohormonal signaling, will be crucial for developing strategies to enhance the nutritional value and quality of chili peppers through breeding and genetic engineering. For drug development professionals, the potent antioxidant properties of this compound warrant further investigation for its potential therapeutic applications. Future research should focus on elucidating the precise molecular interactions within the regulatory network, characterizing the kinetic properties of all biosynthetic enzymes in detail, and exploring the bioavailability and bioactivity of this compound in human health. The continued exploration of the crimson tide of this compound in chili peppers promises to yield valuable insights for both agricultural and biomedical sciences.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Capsanthin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsanthin, a major carotenoid found in red chili peppers (Capsicum annuum L.), is a natural red-orange pigment widely used as a colorant in the food and cosmetic industries. Beyond its coloring properties, this compound has garnered significant interest for its potential health benefits, including antioxidant and anti-inflammatory activities. Accurate and reliable quantification of this compound is crucial for quality control in food products, standardization of herbal extracts, and for research into its pharmacological effects. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of this compound in various matrices.[1][2] This application note provides a detailed protocol for the quantification of this compound using a validated HPLC method.

Principle

This method utilizes reverse-phase HPLC with a photodiode array (PDA) detector to separate and quantify this compound from complex mixtures.[1] The sample is first subjected to an extraction process to isolate the carotenoids. Saponification may be employed to hydrolyze esterified carotenoids, thereby simplifying the chromatogram and improving quantification of total this compound.[3][4] The extracted and prepared sample is then injected into an HPLC system. The separation is achieved on a C18 column with a mobile phase gradient, and detection is performed at the maximum absorbance wavelength of this compound, which is approximately 450-460 nm.[1][3][5] Quantification is based on the peak area of this compound in the chromatogram, which is compared to a calibration curve generated from known concentrations of a this compound standard.

Experimental Protocols

Sample Preparation: Extraction and Saponification

Proper sample preparation is critical for accurate this compound quantification.[3] The following protocol describes a general procedure for extracting and preparing this compound from chili pepper products.

Materials:

  • Chili pepper sample (fresh, dried powder, or oleoresin)

  • Acetone[1][6]

  • Anhydrous diethyl ether[1][3]

  • Methanol[3]

  • Potassium hydroxide (B78521) (KOH) solution in methanol (B129727) (e.g., 10% or 20%)[4][7]

  • Deionized water

  • Sodium sulfate (B86663) (anhydrous)

  • Butylated hydroxytoluene (BHT) (as an antioxidant)[6]

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

  • Syringe filters (0.22 µm or 0.45 µm PTFE)[1][3]

Procedure:

  • Homogenization: Weigh a representative amount of the sample (e.g., 1 g of dried powder). For fresh peppers, dice and homogenize the sample.[1]

  • Extraction:

    • Add a suitable extraction solvent. A common choice is a mixture of acetone (B3395972) and anhydrous diethyl ether (1:1, v/v).[1] Alternatively, acetone alone can be used.[6] Add a small amount of an antioxidant like BHT (e.g., 0.1%) to prevent degradation of carotenoids.[6]

    • For exhaustive extraction, the sample can be sonicated for a period (e.g., 20 minutes) or extracted until the residue becomes colorless.[6][7]

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant. Repeat the extraction process on the pellet multiple times to ensure complete extraction of carotenoids. Pool the supernatants.

  • Saponification (Optional but Recommended):

    • Evaporate the pooled extract to dryness under a stream of nitrogen or using a rotary evaporator at a low temperature (<40°C).

    • Redissolve the residue in a known volume of methanol or isopropyl alcohol.[3][4]

    • Add a methanolic potassium hydroxide solution and allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 1 hour to overnight).[3][4] Saponification helps to hydrolyze this compound esters to the free form, which is important for accurate total this compound quantification.

  • Purification:

    • After saponification, add deionized water to the mixture.

    • Extract the unsaponifiable matter (containing the carotenoids) with an organic solvent such as diethyl ether or a mixture of diethyl ether and hexane.[4] Repeat the extraction multiple times.

    • Wash the combined organic phases with deionized water to remove the alkali until the washings are neutral (pH 7).

    • Dry the organic phase over anhydrous sodium sulfate.

  • Final Sample Preparation:

    • Evaporate the purified organic extract to dryness.

    • Reconstitute the residue in a precise volume of the mobile phase (e.g., acetone or the initial mobile phase composition).[4]

    • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system.[1][3]

HPLC Instrumentation and Conditions

The following table summarizes typical HPLC conditions for this compound quantification. Researchers may need to optimize these conditions based on their specific instrumentation and sample matrix.

ParameterRecommended Conditions
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm or 2.1 x 150 mm, 4 µm).[3][4]
Mobile Phase A gradient of Acetone (Solvent A) and Water (Solvent B) is commonly used.[1][4] An example gradient is: 0-5 min, 75% A; 5-10 min, 75-95% A; 10-17 min, 95% A; 17-22 min, 95-100% A; 22-27 min, 100-75% A.[1][4]
Flow Rate 0.8 - 1.0 mL/min.[1][3]
Column Temperature 30 - 40°C.[1][3]
Detection Wavelength 450 nm or 460 nm.[1][3][5]
Injection Volume 10 µL.[1][4]
Standard Preparation and Calibration
  • Stock Standard Solution: Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.[1] Store the stock solution at -20°C and protected from light.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a desired concentration range (e.g., 0.1 to 50 mg/L).[1][2]

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The linearity of the method should be confirmed by a correlation coefficient (R²) greater than 0.99.[2]

Data Presentation

The following tables summarize quantitative data from validated HPLC methods for this compound quantification.

Table 1: HPLC Method Performance Characteristics

ParameterReported ValuesReference
Linearity Range (mg/L) 0.1 - 50[1]
0.5 - 200[2]
Correlation Coefficient (R²) > 0.998[1]
> 0.99[2]
Limit of Detection (LOD) (mg/L) 0.020 - 0.063[1]
0.014 - 0.092 (mg/kg in sample)[2]
Limit of Quantification (LOQ) (mg/L) 0.067 - 0.209[1]
0.049 - 0.12 (mg/kg in sample)[2]
Recovery (%) 81.4 - 85.1[3]
84.79 - 103.55[2]
Precision (RSD %) < 1.5[1]
1.64 - 9.27[2]

Visualization of Workflows

Experimental Workflow for this compound Quantification

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Chili Peppers) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetone/Ether) Homogenization->Extraction Saponification Saponification (Optional) (KOH in Methanol) Extraction->Saponification Purification Liquid-Liquid Extraction & Washing Saponification->Purification Final_Prep Evaporation & Reconstitution Purification->Final_Prep Filtration Filtration (0.22 µm) Final_Prep->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection PDA Detection (450 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Result Report Results Quantification->Result G HPLC Method Validation Workflow cluster_validation Method Validation Parameters Method_Development Method Development & Optimization Specificity Specificity Method_Development->Specificity Linearity Linearity & Range Method_Development->Linearity Accuracy Accuracy (% Recovery) Method_Development->Accuracy Precision Precision (Repeatability & Reproducibility) Method_Development->Precision Robustness Robustness Method_Development->Robustness Validated_Method Validated Analytical Method Specificity->Validated_Method LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD->Validated_Method LOQ->Validated_Method Robustness->Validated_Method

References

Application Note: LC-MS/MS Method for the Analysis of Capsanthin and its Fatty Acid Esters in Paprika

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Capsanthin is the primary red carotenoid pigment in ripe paprika and chili peppers (Capsicum annuum L.), contributing significantly to their characteristic color.[1][2][3] In nature, this compound and other xanthophylls are often esterified with various fatty acids, which increases their stability and lipophilicity.[4][5] These esters are the predominant form in paprika oleoresin, a widely used natural colorant in the food, cosmetic, and pharmaceutical industries.[6][7] Accurate quantification of this compound and its fatty acid esters is crucial for quality control, stability studies, and exploring its nutraceutical properties. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective analysis of this compound and its common fatty acid esters.

Experimental Protocols

1. Sample Preparation: Extraction of Carotenoids

This protocol is designed for the extraction of both free and esterified carotenoids from dried paprika powder. A non-saponified lipid extract is prepared to analyze the native profile of this compound and its esters.

  • Materials:

  • Procedure:

    • Weigh 1-2 g of ground paprika powder into a conical flask.

    • Add 100 mL of ice-cold acetone containing 0.1% BHT as an antioxidant.[8]

    • Agitate the mixture using a shaker or sonicator for 20 minutes in the dark to prevent photodegradation. Repeat the extraction until the sample residue becomes colorless.[8]

    • Pool the acetone extracts and filter them using Whatman No. 1 filter paper.

    • Transfer the filtered extract to a separatory funnel and add an equal volume of n-hexane. Shake vigorously for phase separation.[8]

    • Wash the upper hexane (B92381) layer by adding a 10% NaCl solution and then deionized water to remove the acetone. Repeat the washing step until the aqueous phase is clear.[5]

    • Collect the organic (hexane/ethyl acetate) phase and dry it over anhydrous sodium sulfate.[5]

    • Evaporate the solvent to dryness under a stream of nitrogen at a temperature below 30°C.[5][8]

    • Reconstitute the dried residue in a known volume (e.g., 1-2 mL) of the initial mobile phase (e.g., Acetonitrile/Methanol/Dichloromethane) for LC-MS/MS analysis.[8]

2. LC-MS/MS Analysis

  • Instrumentation: A UPLC system coupled to a tandem quadrupole or Q-TOF mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.[5][9][10] APCI is often preferred for carotenoid analysis.[5]

  • Liquid Chromatography Conditions: A C30 reversed-phase column is highly recommended for separating carotenoid isomers and esters due to its shape selectivity.[4][11]

ParameterRecommended Value
Column C30 Reversed-Phase (e.g., 2.1 x 100 mm, 3 µm)
Mobile Phase A Acetonitrile/Methanol/Water (e.g., 75:20:5, v/v/v) with 0.1% Formic Acid
Mobile Phase B Methyl-tert-butyl ether (MTBE) or Dichloromethane with 0.1% Formic Acid
Gradient Start with a high percentage of A, ramp up to a high percentage of B to elute esters
Flow Rate 0.2 - 0.4 mL/min
Column Temp. 30 - 35 °C
Injection Vol. 5 - 10 µL
  • Mass Spectrometry Conditions: Analysis is typically performed in positive ion mode. The precursor ion for this compound is [M+H]+ at m/z 585.4. For its esters, the precursor ion will be [M+H]+ corresponding to the mass of this compound plus the mass of the fatty acid(s) minus the mass of water molecule(s). The primary product ion for identification results from the neutral loss of the fatty acid moiety.

Data Presentation

Table 1: Key Mass Transitions for this compound and Common Esters The following table summarizes the expected precursor and product ions for this compound and its most prevalent fatty acid esters found in paprika, which are primarily saturated C12 (lauric), C14 (myristic), and C16 (palmitic) acids.[4][12]

CompoundFormulaPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Neutral Loss
This compound C₄₀H₅₆O₃585.4567.4H₂O
This compound Laurate C₅₂H₇₆O₄767.6585.4Lauric Acid
This compound Myristate C₅₄H₈₀O₄795.6585.4Myristic Acid
This compound Palmitate C₅₆H₈₄O₄823.7585.4Palmitic Acid
This compound Dilaurate C₆₄H₉₆O₅949.7767.6Lauric Acid

Table 2: Representative Quantitative Performance Data The following values are representative of typical UPLC method performance for carotenoid analysis and may vary based on instrumentation and specific matrix.

ParameterValueReference
Linearity (r²) > 0.999[3][13]
LOD (Limit of Detection) 0.01 - 1.5 mg/kg[3][13][14]
LOQ (Limit of Quantification) 0.05 - 5.2 mg/kg[3][13][14]
Recovery 85 - 105%[3]

Diagrams and Workflows

experimental_workflow sample Paprika Sample (Ground Powder) extraction Solvent Extraction (Acetone/Hexane + BHT) sample->extraction wash Aqueous Wash (Remove Acetone) extraction->wash dry Dry & Evaporate (Na2SO4, Nitrogen Stream) wash->dry reconstitute Reconstitution (Mobile Phase) dry->reconstitute analysis LC-MS/MS Analysis (C30 Column, ESI/APCI) reconstitute->analysis data Data Processing (Quantification & Identification) analysis->data

Caption: Experimental workflow for carotenoid ester analysis.

capsanthin_biosynthesis ggpp Geranylgeranyl-PP psy PSY ggpp->psy phytoene Phytoene pds_zds PDS/ZDS phytoene->pds_zds lycopene Lycopene lcyb LCYB lycopene->lcyb b_carotene β-Carotene crtz CrtZ b_carotene->crtz zeaxanthin Zeaxanthin antheraxanthin Antheraxanthin zeaxanthin->antheraxanthin violaxanthin Violaxanthin antheraxanthin->violaxanthin ccs CCS violaxanthin->ccs This compound This compound psy->phytoene pds_zds->lycopene lcyb->b_carotene crtz->zeaxanthin ccs->this compound

Caption: Simplified this compound biosynthesis pathway in Capsicum.[1][15][16]

Conclusion

The described LC-MS/MS method provides a sensitive and reliable protocol for the identification and quantification of this compound and its fatty acid esters. The use of a C30 column allows for excellent separation of these structurally similar compounds, while tandem mass spectrometry ensures high selectivity and accuracy. This method is well-suited for quality control in the food colorant industry, analysis of nutraceutical products, and research into carotenoid metabolism in plants.

References

Application Note: Accelerated Solvent Extraction (ASE) of Capsanthin from Paprika

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the efficient extraction of capsanthin, the primary carotenoid responsible for the red color of paprika (Capsicum annuum L.), using Accelerated Solvent Extraction (ASE). This method offers significant advantages over conventional techniques by reducing solvent consumption and extraction time.[1][2] The protocols and data presented are intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a valuable natural pigment and potent antioxidant.[3] Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a highly efficient automated technique for extracting compounds from solid and semi-solid samples.[4][5] It utilizes elevated temperatures and pressures to increase the efficiency of the extraction process, leading to shorter extraction times and reduced solvent usage compared to traditional methods like maceration or Soxhlet extraction.[6][7] This protocol details an optimized ASE method for extracting this compound from dried paprika powder, followed by quantification using Ultra-Performance Liquid Chromatography (UPLC).

Materials and Equipment

  • Raw Material: Dried red paprika (Capsicum annuum L.) fruit, finely ground.

  • Solvents:

    • Acetone (B3395972) (ACS Grade or higher)

    • Ethanol (95% or higher)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade)

  • Standards: this compound (analytical standard, e.g., from ChromaDex)[1]

  • Reagents:

    • Diatomaceous earth (ASE prep grade)

    • Nitrogen gas (high purity)

  • Equipment:

    • Freeze-dryer

    • Grinder or mill

    • Accelerated Solvent Extractor (ASE) System (e.g., Dionex ASE 350)[7]

    • Extraction cells and cellulose (B213188) filters

    • Rotary evaporator or solvent evaporator (e.g., TurboVap)[8]

    • Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector

    • UPLC Column (e.g., Waters ACQUITY UPLC BEH C18)[1]

    • Analytical balance

    • Volumetric flasks, pipettes, and syringes

    • Syringe filters (0.45 µm)

Experimental Protocol

3.1. Sample Preparation

  • Washing and Drying: Wash fresh red paprika fruits to remove any surface contaminants. Drain the water thoroughly.[6]

  • Freeze-Drying: Freeze-dry the paprika fruits until a constant weight is achieved to remove moisture.

  • Grinding: Grind the freeze-dried paprika into a fine, homogenous powder.

  • Storage: Store the paprika powder at -70°C in an airtight, dark container to prevent degradation of carotenoids.[6]

3.2. Accelerated Solvent Extraction (ASE) Procedure This protocol is based on an optimized method developed using a Box-Behnken design.[1][9]

  • Cell Preparation: Place a cellulose filter at the bottom of the stainless-steel extraction cell.

  • Sample Loading: Mix 1 gram of the ground paprika powder with an appropriate amount of diatomaceous earth and load the mixture into the extraction cell.[7]

  • System Setup: Place the loaded cell into the ASE system carousel.

  • Method Parameters: Set the following optimized extraction parameters on the ASE system software.[1][2][6]

    • Extraction Solvent: 50% Acetone in Ethanol (v/v)

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Static Cycles: 3

    • Solvent Flush: 60% of cell volume

    • Nitrogen Purge: 60 seconds

  • Extraction: Start the automated extraction process. The extract will be collected in a sealed vial.

3.3. Post-Extraction Processing

  • Solvent Evaporation: Combine the extracts and evaporate the solvent to complete dryness using a rotary evaporator or a solvent evaporator (e.g., TurboVap) at a temperature below 35°C to prevent thermal degradation.[8][10]

  • Reconstitution: Redissolve the dried extract in a known volume of acetone (e.g., 3 mL) for subsequent analysis.[8]

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before UPLC analysis.

3.4. Quantitative Analysis by UPLC

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 column[1]

    • Mobile Phase: Isocratic elution with 85% Methanol in Water[1]

    • Flow Rate: 0.45 mL/min[11]

    • Column Temperature: 35°C[11]

    • Detection: Monitor at 450 nm[11]

  • Standard Curve: Prepare a series of standard solutions of this compound at different concentrations (e.g., 10 to 100 µg/mL).[6] Inject the standards into the UPLC system to generate a calibration curve.

  • Quantification: Inject the filtered sample extract. Identify the this compound peak by comparing its retention time with the standard. Quantify the amount of this compound in the extract using the standard calibration curve.

Data Presentation

The following tables summarize the quantitative data related to the ASE of this compound from paprika.

Table 1: Optimized ASE Parameters for this compound Extraction

Parameter Optimal Value Reference
Temperature 100°C [1][2][6]
Static Time 5 minutes [1][2][6]
Solvent Composition 50% Acetone/Ethanol (v/v) [1][2][6]
Pressure 1500 psi [1][2][6]

| Static Cycles | 3 |[6] |

Table 2: Comparison of this compound Yield

Extraction Method This compound Yield (mg/100 g dry weight) Reference
Optimized ASE 26.86 ± 3.70 [1][2][6]
Conventional Solvent Extraction* Not Quantified (used for comparison) [6]

*Conventional method involved soaking 1g of sample in 160 mL acetone for ~48 hours at 4°C.[6]

Table 3: UPLC Method Validation Data for this compound Quantification

Parameter Value Reference
Limit of Detection (LOD) 1.2 µg/mL [1][6]
Limit of Quantification (LOQ) 3.7 µg/mL [1][6]
Recovery (Within-run) 91.88–99.23 % [1]

| Recovery (Between-run) | 97.32–104.23 % |[1] |

Visualization

The following diagram illustrates the complete workflow for the extraction and quantification of this compound from paprika.

ASE_Workflow cluster_prep Sample Preparation cluster_ase Accelerated Solvent Extraction (ASE) cluster_post Post-Extraction Processing cluster_analysis UPLC Analysis start Start: Fresh Paprika wash Wash & Drain start->wash freeze_dry Freeze-Dry wash->freeze_dry grind Grind to Powder freeze_dry->grind store Store at -70°C grind->store load_cell Load Sample into ASE Cell store->load_cell run_ase Run ASE (100°C, 5 min, 1500 psi, 50% Acetone/Ethanol) load_cell->run_ase collect Collect Extract run_ase->collect evaporate Evaporate Solvent collect->evaporate reconstitute Reconstitute in Acetone evaporate->reconstitute filter_sample Filter Sample (0.45 µm) reconstitute->filter_sample uplc Inject into UPLC System filter_sample->uplc quantify Quantify this compound uplc->quantify end_node End: Report Results quantify->end_node

Caption: Workflow for ASE of this compound from Paprika.

Conclusion

The Accelerated Solvent Extraction protocol outlined provides a rapid, efficient, and reproducible method for extracting this compound from paprika.[1][4] The optimized conditions significantly reduce extraction time and the volume of organic solvents required, making it a superior alternative to conventional extraction techniques.[2] The UPLC method described allows for accurate and precise quantification of the extracted this compound, supporting its application in research and industrial settings.

References

Investigating the Anti-inflammatory Potential of Capsanthin in Cellular Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-inflammatory effects of capsanthin, a carotenoid with significant therapeutic potential, in various cell culture models. Detailed protocols for key experiments are provided to facilitate the exploration of its mechanism of action, particularly its influence on the NF-κB and MAPK signaling pathways.

Introduction to this compound's Anti-inflammatory Properties

This compound, a primary carotenoid found in red peppers, has demonstrated notable anti-inflammatory activities. Studies have shown its ability to suppress the expression of key inflammatory mediators. For instance, this compound treatment has been observed to inhibit vascular cell adhesion molecule 1 (VCAM-1) expression. Furthermore, in vivo studies have revealed that dietary this compound can significantly reduce the plasma levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1)[1][2]. The underlying mechanisms of these effects are believed to involve the modulation of critical inflammatory signaling pathways such as NF-κB and Mitogen-Activated Protein Kinase (MAPK).

Data Presentation: Quantitative Effects of this compound and Related Compounds

The following tables summarize the dose-dependent inhibitory effects of this compound and the closely related capsaicinoid, capsaicin (B1668287), on key inflammatory markers in different cell culture models. Due to the limited availability of direct quantitative data for this compound in macrophage cell lines, data from studies on capsaicin, which shares structural similarities and biological activities, are included to provide a strong rationale for experimental design.

Table 1: Effect of this compound on Inflammatory Markers in Human Umbilical Vein Endothelial Cells (HUVECs)

TreatmentConcentration (µg/mL)Target ProteinMethod% InhibitionReference
This compound1VCAM-1Western Blot~25%[1]
This compound2.5VCAM-1Western Blot~50%[1]
This compound 5 VCAM-1 Western Blot ~67% [1]
This compound1p-p65 (S536)Western Blot~30%[1]
This compound2.5p-p65 (S536)Western Blot~55%[1]
This compound 5 p-p65 (S536) Western Blot ~75% [1]
*Cells were pre-treated with this compound for 1 hour before stimulation with TNF-α (10 ng/mL).

Table 2: Effect of Capsaicin on Inflammatory Mediators in LPS-Stimulated Macrophages

TreatmentConcentration (µg/mL)Cell ModelTarget MediatorMethod% InhibitionReference
Capsaicin25Mouse PeritonealIL-6ELISASignificant[3][4]
Capsaicin50Mouse PeritonealIL-6ELISASignificant[3][4]
Capsaicin75Mouse PeritonealIL-6ELISASignificant[3][4]
Capsaicin 100 Mouse Peritoneal IL-6 ELISA Significant [3][4]
Capsaicin25Mouse PeritonealTNF-αELISASignificant[3][4]
Capsaicin50Mouse PeritonealTNF-αELISASignificant[3][4]
Capsaicin75Mouse PeritonealTNF-αELISASignificant[3][4]
Capsaicin 100 Mouse Peritoneal TNF-α ELISA Significant [3][4]
Capsaicin25Mouse PeritonealNitric Oxide (NO)Griess AssaySignificant[3][4]
Capsaicin50Mouse PeritonealNitric Oxide (NO)Griess AssaySignificant[3][4]
Capsaicin75Mouse PeritonealNitric Oxide (NO)Griess AssaySignificant[3][4]
Capsaicin 100 Mouse Peritoneal Nitric Oxide (NO) Griess Assay Significant [3][4]
*Cells were stimulated with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours in the presence of capsaicin.

Experimental Workflow for Investigating this compound's Anti-inflammatory Effects

The following diagram outlines a typical experimental workflow for assessing the anti-inflammatory properties of this compound in a cell culture model.

experimental_workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Seed macrophage cell line (e.g., RAW 264.7) in plates capsanthin_treatment Pre-treat cells with various concentrations of this compound cell_culture->capsanthin_treatment lps_stimulation Stimulate with inflammatory agent (e.g., LPS) capsanthin_treatment->lps_stimulation mtt_assay Cell Viability Assay (MTT) lps_stimulation->mtt_assay elisa Cytokine Measurement (ELISA) (TNF-α, IL-6) lps_stimulation->elisa western_blot Protein Analysis (Western Blot) (p-p65, p-ERK, p-JNK, p-p38) lps_stimulation->western_blot data_quantification Quantify results and perform statistical analysis mtt_assay->data_quantification elisa->data_quantification western_blot->data_quantification

Experimental workflow for this compound studies.

Key Signaling Pathways Modulated by this compound

This compound is hypothesized to exert its anti-inflammatory effects by targeting key signaling cascades, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like TNF-α or LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, thereby preventing its activation[1].

nfkappab_pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB NF-κB (p65/p50) Translocation IkBa_p->NFkB releases Nucleus Nucleus NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, VCAM-1) Nucleus->ProInflammatory_Genes activates This compound This compound This compound->IKK Inhibits

This compound's inhibition of the NF-κB pathway.
MAPK Signaling Pathway

The MAPK pathway, comprising ERK, JNK, and p38 kinases, plays a crucial role in cellular responses to external stressors, including inflammation. Activation of these kinases through phosphorylation leads to the downstream activation of transcription factors that regulate the expression of inflammatory mediators. While direct evidence for this compound is emerging, related compounds like capsaicin have been shown to inhibit the phosphorylation of ERK, suggesting a potential mechanism for this compound's anti-inflammatory action[3][5].

mapk_pathway cluster_mapk MAPK Activation LPS LPS Upstream_Kinases Upstream Kinases (e.g., MEKK, MKK) LPS->Upstream_Kinases ERK p-ERK Upstream_Kinases->ERK JNK p-JNK Upstream_Kinases->JNK p38 p-p38 Upstream_Kinases->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->Upstream_Kinases Inhibits

Hypothesized inhibition of the MAPK pathway by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on the chosen cell line, ensuring that the observed anti-inflammatory effects are not due to cell death.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and treat the cells with 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose).

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Measurement of Inflammatory Cytokines (ELISA)

This protocol quantifies the production of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

Materials:

  • Supernatants from cell cultures treated with this compound and/or LPS

  • ELISA kits for TNF-α and IL-6

  • Wash buffer

  • Assay diluent

  • TMB substrate

  • Stop solution

  • Microplate reader

Protocol:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with assay diluent for 1 hour at room temperature.

  • Add 100 µL of standards and cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of avidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate seven times with wash buffer.

  • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 450 nm within 30 minutes.

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis of Signaling Proteins

This protocol is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Cell lysates from treated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Treat cells as described in the experimental workflow.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • For phosphorylated proteins, strip the membrane and re-probe with the antibody for the total form of the protein to normalize the data. Densitometry analysis can be used for quantification.

References

Standard operating procedure for determining the antioxidant capacity of capsanthin.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Capsanthin is a natural xanthophyll carotenoid that is the primary red pigment in Capsicum annuum (red paprika). Its unique chemical structure, which includes a long chain of conjugated double bonds and a keto group, is responsible for its potent antioxidant properties.[1] Among carotenoids, this compound is considered to have one of the most powerful radical scavenging abilities.[1] This document provides a detailed standard operating procedure (SOP) for determining the antioxidant capacity of this compound using four common in vitro assays: DPPH, ABTS, FRAP, and ORAC. These assays measure the ability of an antioxidant to neutralize free radicals or reduce oxidized species through different mechanisms, offering a comprehensive profile of its antioxidant potential.

Relevant Signaling Pathway: Nrf2/ARE Antioxidant Response

Antioxidants like this compound can play a role in cellular defense against oxidative stress, not only by direct radical scavenging but also by modulating endogenous antioxidant systems. A key regulatory pathway in this process is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Keap1 releases Nrf2, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT). This pathway is a central mechanism for cellular protection against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Antioxidant Antioxidant (e.g., this compound) Antioxidant->ROS scavenges ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_Enzymes Expression of Antioxidant Genes (HO-1, SOD, CAT) ARE->Antioxidant_Enzymes activates transcription

Caption: Keap1-Nrf2 signaling pathway for antioxidant response.

Quantitative Data Summary

Specific antioxidant capacity values for purified this compound are not consistently available across the literature for all assays. The data presented below is for a Capsicum annuum extract (CAE), which is rich in this compound, to provide a reference point for expected activity. For comparison, values for the standard antioxidant, Trolox, are also included where applicable.

AssayCompound / ExtractResult TypeValueUnit
DPPH Capsicum annuum Extract (CAE)IC₅₀1669µg/mL
ABTS Capsicum annuum Extract (CAE)IC₅₀200µg/mL
FRAP Capsicum annuum Extract (CAE)EC₅₀561µg/mL
ORAC Trolox (Standard)TE1µmol TE/µmol

Note: IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) values represent the concentration required to scavenge 50% of the radicals or achieve 50% of the maximal response, respectively. A lower value indicates higher antioxidant activity. TE (Trolox Equivalents) is a measure of antioxidant capacity relative to Trolox.

Experimental Protocols

The following protocols outline the standardized procedures for four common antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

DPPH_Workflow start_node start_node end_node End process_node process_node measure_node measure_node start Start prep_dpph Prepare DPPH Working Solution (e.g., 40 mg/L in Ethanol) start->prep_dpph prep_sample Prepare this compound Sample Dilutions start->prep_sample mix Mix Sample/Standard with DPPH Solution (e.g., 25 µL sample + 200 µL DPPH) prep_dpph->mix prep_sample->mix incubate Incubate in Dark (Room Temp, 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC₅₀ Value measure->calculate calculate->end_node

Caption: Workflow for the DPPH antioxidant assay.

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 1 mM).

    • DPPH Working Solution: Dilute the stock solution with the same solvent to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm. A common concentration is around 40 mg/L. This solution should be freshly prepared and protected from light.

    • Standard: Prepare a series of dilutions of a standard antioxidant, such as Trolox or Ascorbic Acid, in the appropriate solvent.

  • Sample Preparation:

    • Dissolve this compound in a suitable organic solvent (e.g., acetone, ethanol, or DMSO) to create a stock solution.

    • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations for testing.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the this compound sample dilutions, standard solutions, or solvent (for blank control) to the wells of a microplate.[2]

    • Add 200 µL of the freshly prepared DPPH working solution to each well.[2]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank (solvent + DPPH) and A_sample is the absorbance of the sample/standard + DPPH.

    • Plot the % Inhibition against the concentration of the this compound samples and the standard.

    • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, from the plot using linear regression.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the blue/green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to the antioxidant's activity and is measured spectrophotometrically.[3]

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// Nodes start [label="Start", class="start_node"]; prep_abts [label="Generate ABTS•+ Radical:\nMix ABTS Stock Solution with\nPotassium Persulfate"]; incubate_abts [label="Incubate in Dark\n(12-16 hours)"]; adjust_abts [label="Dilute ABTS•+ Solution\nto Absorbance of ~0.7\nat 734 nm"]; prep_sample [label="Prepare this compound\nSample Dilutions"]; mix [label="Mix Sample/Standard\nwith ABTS•+ Solution\n(e.g., 5 µL sample + 200 µL ABTS•+)", class="process_node"]; incubate_mix [label="Incubate at Room Temp\n(e.g., 5-30 min)"]; measure [label="Measure Absorbance\nat 734 nm", class="measure_node"]; calculate [label="Calculate % Inhibition\nand TEAC Value"]; end_node [label="End", class="end_node"];

// Edges start -> prep_abts; prep_abts -> incubate_abts; incubate_abts -> adjust_abts; start -> prep_sample; adjust_abts -> mix; prep_sample -> mix; mix -> incubate_mix; incubate_mix -> measure; measure -> calculate; calculate -> end_node; }

Caption: Workflow for the FRAP antioxidant assay.

  • Reagent Preparation:

    • Acetate (B1210297) Buffer: 300 mM, pH 3.6.

    • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

    • FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.

    • FRAP Working Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent must be prepared fresh. Warm the reagent to 37°C before use. [2] * Standard: Prepare a standard curve using known concentrations of FeSO₄·7H₂O or Trolox.

  • Sample Preparation:

    • Prepare a stock solution of this compound and serial dilutions as previously described.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the this compound sample dilutions, standard solutions, or solvent (blank) to the wells of a microplate.

    • Add 220 µL of the pre-warmed FRAP working reagent to each well.

    • Mix and incubate for a specified time (e.g., 4 to 30 minutes) at 37°C.

    • Measure the absorbance at 593 nm. [2]

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the Fe²⁺ or Trolox standards against their concentrations.

    • Determine the FRAP value of the this compound samples from the standard curve.

    • Results are expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mL of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve. [4]

ORAC_Workflow start_node start_node end_node End process_node process_node measure_node measure_node start Start prep_reagents Prepare Fluorescein (B123965) (FL) and Trolox Standard Solutions in Buffer (pH 7.4) start->prep_reagents prep_sample Prepare this compound Sample Dilutions start->prep_sample add_reagents Add Sample/Standard and Fluorescein Solution to Plate (e.g., 25 µL sample + 150 µL FL) prep_reagents->add_reagents prep_sample->add_reagents incubate_plate Incubate Plate at 37°C (e.g., 30 min) add_reagents->incubate_plate add_aaph Add AAPH Radical Initiator to all wells (e.g., 25 µL) incubate_plate->add_aaph measure Measure Fluorescence Decay Kinetically (e.g., every 1-2 min for 90-120 min) add_aaph->measure calculate Calculate Net Area Under Curve (AUC) and ORAC Value (Trolox Equivalents) measure->calculate calculate->end_node

Caption: Workflow for the ORAC antioxidant assay.

  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (75 mM, pH 7.4).

    • Fluorescein (FL) Solution: Prepare a working solution of fluorescein in the assay buffer.

    • Radical Initiator: Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in assay buffer. This solution should be made fresh before each run.

    • Standard: Prepare a series of dilutions of Trolox in the assay buffer.

  • Sample Preparation:

    • Prepare a stock solution of this compound and serial dilutions in the assay buffer. Due to this compound's lipophilic nature, a co-solvent or solubilizing agent may be necessary.

  • Assay Procedure (96-well black plate format):

    • Add 25 µL of this compound sample dilutions, standard solutions, or buffer (blank) to the wells of a black 96-well plate.

    • Add 150 µL of the fluorescein working solution to each well. Mix and incubate the plate at 37°C for at least 30 minutes. [4] * Initiate the reaction by adding 25 µL of the AAPH solution to each well. This should be done quickly, preferably with a multi-channel pipette or an automated dispenser. [4] * Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence kinetically at 37°C, with readings taken every 1-2 minutes for 90-120 minutes. Excitation wavelength is typically 485 nm and emission is 520 nm. [4]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Calculate the net AUC for each sample and standard by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank

    • Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

    • Calculate the ORAC value for the this compound samples by comparing their net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.

References

Application Notes and Protocols for the Structural Elucidation of Capsanthin Isomers Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsanthin, the primary carotenoid responsible for the red color of paprika (Capsicum annuum), is a xanthophyll of significant interest in the food and pharmaceutical industries due to its potent antioxidant properties.[1] Like other carotenoids, this compound can exist in various geometric (cis/trans) and stereoisomeric forms. The specific isomeric composition can influence its bioavailability, stability, and biological activity. Therefore, accurate structural elucidation of this compound isomers is crucial for quality control and the development of new applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure, providing detailed information on the connectivity and spatial arrangement of atoms.[2] This document provides detailed application notes and protocols for utilizing one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural elucidation and differentiation of this compound isomers.

Data Presentation: NMR Chemical Shifts

The primary means of identifying this compound isomers by NMR is through the analysis of their chemical shifts (δ) and coupling constants (J). The all-trans isomer is the most stable and typically the most abundant form. The introduction of a cis double bond in the polyene chain induces characteristic changes in the NMR spectrum.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for All-trans-Capsanthin in CDCl₃

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for the all-trans isomer of this compound. These values serve as a reference for identifying this isomer and as a basis for comparison with other isomers.

Atom No.¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δн, ppm)
142.81.07 (s, 3H)
234.21.46 (m, 1H), 1.83 (m, 1H)
365.13.99 (m, 1H)
448.91.75 (m, 1H), 2.40 (m, 1H)
5128.9-
6137.9-
7126.46.15 (d, J=15.9 Hz, 1H)
8137.66.25 (d, J=11.4 Hz, 1H)
9132.8-
10136.26.36 (m, 1H)
11125.06.65 (m, 1H)
12137.76.65 (m, 1H)
13136.2-
14132.56.36 (m, 1H)
15129.86.65 (m, 1H)
15'130.06.65 (m, 1H)
14'132.56.36 (m, 1H)
13'136.2-
12'137.76.65 (m, 1H)
11'125.06.65 (m, 1H)
10'136.26.36 (m, 1H)
9'132.8-
8'137.66.25 (d, J=11.4 Hz, 1H)
7'126.46.15 (d, J=15.9 Hz, 1H)
6'203.05-
5'50.1-
4'49.82.15 (m, 1H), 2.45 (m, 1H)
3'70.384.52 (m, 1H)
2'42.11.90 (m, 2H)
1'52.3-
1628.71.07 (s, 3H)
1730.31.07 (s, 3H)
1821.61.73 (s, 3H)
1912.81.97 (s, 3H)
2012.91.97 (s, 3H)
19'12.81.97 (s, 3H)
18'29.01.22 (s, 3H)
17'21.31.35 (s, 3H)
16'25.10.85 (s, 3H)

Data compiled from multiple sources.[3][4]

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Variations in a Hypothetical 9-cis-Capsanthin Isomer

Direct experimental NMR data for cis-isomers of this compound are scarce in the literature. However, based on extensive studies of other carotenoids, the following trends are expected upon isomerization from all-trans to a cis-conformation at the C9-C10 double bond.

Atom(s)Expected ¹H Chemical Shift Change (Δδн)Expected ¹³C Chemical Shift Change (Δδc)Rationale
H-8Downfield-Deshielding effect due to proximity to the cis-double bond.
H-10, H-11Downfield-Protons on and near the cis-double bond experience deshielding.
H-7Upfield-Shielding effect from the change in conformation.
C-8, C-11UpfieldUpfield shift of carbons adjacent to the cis-double bond is characteristic.
C-9, C-10DownfieldDownfield shift of carbons involved in the cis-double bond.
CH₃-19DownfieldDownfieldDeshielding due to steric compression.

Experimental Protocols

A systematic approach is required to isolate and analyze this compound isomers. The following protocols provide a general framework that can be adapted based on the specific sample and available instrumentation.

Sample Preparation
  • Extraction:

    • Grind the dried paprika fruit into a fine powder.

    • Extract the carotenoids using a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v) containing antioxidants like butylated hydroxytoluene (BHT) to prevent degradation.[5]

    • Perform the extraction under dim light and reduced temperature to minimize isomerization and degradation.

    • Concentrate the extract under reduced pressure.

  • Saponification (Optional):

    • To analyze the free xanthophylls, saponify the extract with 10% methanolic KOH to hydrolyze fatty acid esters.

    • Neutralize the solution and extract the carotenoids with diethyl ether or a similar non-polar solvent.

  • Chromatographic Separation:

    • Separate the isomers using High-Performance Liquid Chromatography (HPLC) with a C30 stationary phase, which is well-suited for carotenoid isomer separation.[6]

    • Use a gradient elution system, for example, with methanol, methyl-tert-butyl ether (MTBE), and water.[6]

    • Collect the fractions corresponding to different isomers based on their retention times and UV-Vis spectra. The "cis-peak" in the UV-Vis spectrum is a characteristic feature of cis-isomers.[3]

  • NMR Sample Preparation:

    • Evaporate the solvent from the isolated isomer fractions under a stream of nitrogen.

    • Dissolve the purified isomer (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR) in 0.5-0.6 mL of deuterated chloroform (B151607) (CDCl₃).[7]

    • Filter the solution into a high-quality NMR tube to remove any particulate matter.

NMR Data Acquisition

The following NMR experiments are recommended for the structural elucidation of this compound isomers.

  • ¹H NMR (Proton NMR):

    • Purpose: To determine the number of different types of protons and their connectivity through spin-spin coupling.

    • Typical Parameters:

      • Spectrometer Frequency: 400 MHz or higher

      • Pulse Sequence: Standard 90° pulse

      • Spectral Width: 0-10 ppm

      • Number of Scans: 16-64 (depending on concentration)

      • Relaxation Delay: 1-2 seconds

  • ¹³C NMR (Carbon NMR):

    • Purpose: To determine the number of different types of carbon atoms.

    • Typical Parameters:

      • Spectrometer Frequency: 100 MHz or higher

      • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

      • Spectral Width: 0-220 ppm

      • Number of Scans: 1024-4096 (due to low natural abundance of ¹³C)

      • Relaxation Delay: 2-5 seconds

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the proton connectivity along the polyene chain and within the terminal rings.

    • Typical Parameters:

      • Pulse Sequence: cosygpqf

      • Data Points: 2048 in F2, 256-512 in F1

      • Number of Scans per Increment: 4-8

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close to each other in space (through-space interactions), regardless of whether they are directly bonded. This is the key experiment for differentiating cis and trans isomers. For a cis isomer, NOE cross-peaks will be observed between protons that are spatially close due to the fold in the polyene chain.[1][2][8]

    • Typical Parameters:

      • Pulse Sequence: noesygpph

      • Mixing Time: 300-800 ms (B15284909) (to be optimized)

      • Data Points: 2048 in F2, 256-512 in F1

      • Number of Scans per Increment: 8-16

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound isomers using NMR spectroscopy.

G Experimental Workflow for this compound Isomer Elucidation cluster_extraction Extraction and Purification cluster_nmr NMR Analysis cluster_elucidation Structure Elucidation raw_material Paprika (Capsicum annuum) extraction Solvent Extraction (Acetone/Hexane + BHT) raw_material->extraction saponification Saponification (optional) (Methanolic KOH) extraction->saponification hplc HPLC Separation (C30 Column) saponification->hplc sample_prep NMR Sample Preparation (CDCl3) hplc->sample_prep nmr_1d 1D NMR Acquisition (¹H, ¹³C) sample_prep->nmr_1d nmr_2d 2D NMR Acquisition (COSY, NOESY) nmr_1d->nmr_2d data_processing Data Processing and Analysis nmr_2d->data_processing structure_determination Isomer Structure Determination data_processing->structure_determination comparison Comparison with Reference Data structure_determination->comparison elucidation_result Identified this compound Isomers comparison->elucidation_result

Caption: A flowchart of the experimental process for this compound isomer analysis.

Logical Relationship for Isomer Identification

The following diagram outlines the logical process for distinguishing between all-trans and cis isomers of this compound based on NMR data.

G Logical Framework for this compound Isomer Identification cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis start Isolated this compound Isomer h1_nmr ¹H NMR: - Compare olefinic proton shifts - Analyze coupling constants start->h1_nmr c13_nmr ¹³C NMR: - Compare polyene carbon shifts start->c13_nmr cosy COSY: - Confirm proton spin systems h1_nmr->cosy noesy NOESY: - Look for through-space correlations cosy->noesy decision NOESY Cross-Peaks between Protons on Opposite Sides of a Double Bond? noesy->decision trans_isomer All-trans Isomer decision->trans_isomer No cis_isomer Cis Isomer decision->cis_isomer Yes

References

Application Notes and Protocols: Capsanthin as a Dietary Supplement for Eye Health Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsanthin, a red carotenoid pigment predominantly found in paprika and red peppers (Capsicum annum), is emerging as a promising nutraceutical for promoting eye health.[1] Structurally similar to other well-known ocular carotenoids like lutein (B1675518) and zeaxanthin, this compound possesses potent antioxidant and anti-inflammatory properties that may offer protection against a range of ocular conditions.[1] Preclinical and clinical studies have begun to elucidate its potential benefits in areas such as reducing intraocular pressure (IOP), alleviating dry eye symptoms, improving macular pigment optical density (MPOD), and protecting against blue light damage.[2][3]

These application notes provide a comprehensive overview of the current research on this compound for eye health, including detailed experimental protocols and a summary of quantitative data from key studies. The information is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies on this compound supplementation for eye health.

Table 1: Preclinical Studies on this compound Supplementation in Animal Models

ParameterAnimal ModelStudy DurationThis compound DosageKey FindingsReference
Intraocular Pressure (IOP) Glaucomatous Albino Wistar rats28 daysLow: 20 mg/kg BW, Medium: 40 mg/kg BW, High: 80 mg/kg BW (oral)Significant reduction in IOP at all doses, comparable to pilocarpine.[3][4][3][4]
Dry Eye Symptoms Benzalkonium chloride-induced dry eye in Albino Wistar rats7 weeksLow: 1.03 mg/kg BW, Medium: 2.53 mg/kg BW, High: 4.22 mg/kg BW (oral)Statistically significant decrease in IOP, increase in tear break-up time and volume, and decreased corneal inflammation at all doses.[2][5][2][5]
Antioxidant Response Benzalkonium chloride-induced dry eye in Albino Wistar rats7 weeksLow: 1.03 mg/kg BW, Medium: 2.53 mg/kg BW, High: 4.22 mg/kg BW (oral)Increased serum levels of glutathione (B108866) peroxidase (GPX), nitric oxide (NO), and lactoferrin. Inhibition of matrix metalloproteinases 2 and 9 (MMP-2, MMP-9).[5][5]
Anti-inflammatory Response Benzalkonium chloride-induced dry eye in Albino Wistar rats7 weeksLow: 1.03 mg/kg BW, Medium: 2.53 mg/kg BW, High: 4.22 mg/kg BW (oral)Significant inhibition of the expression of inflammatory cytokines TNF-α, IL-2, and IL-6.[5][6][5][6]

Table 2: Human Clinical Trials on this compound Supplementation

ParameterStudy DesignStudy DurationThis compound DosageKey FindingsReference
Macular Pigment Optical Density (MPOD) Randomized, placebo-controlled pilot study12 weeks40 mg/day (CapsiClear™)Indicated an increase in MPOD.[7]
Photostress Recovery Randomized, placebo-controlled pilot study12 weeks40 mg/day (CapsiClear™)Suggested a reduction in recovery time after exposure to bright light.[7]
Reading Performance Randomized, placebo-controlled pilot study12 weeks40 mg/day (CapsiClear™)Indicated improved reading under both white and blue light conditions.[7]

Signaling Pathways

This compound's protective effects on the eye are believed to be mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathway

This compound has been shown to inhibit the expression of pro-inflammatory cytokines.[5][6] This is likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation in the eye.

G cluster_pathway NF-κB Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-2, IL-6) NFkB_nucleus->Proinflammatory_Genes Induces G cluster_pathway Nrf2 Signaling Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces conformational change in This compound This compound Nrf2 Nrf2 This compound->Nrf2 Promotes release of Keap1->Nrf2 Releases Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (GPX, etc.) ARE->Antioxidant_Enzymes Activates G cluster_workflow Experimental Workflow Animal_Acclimation 1. Animal Acclimation (Albino Wistar rats, 1 week) Grouping 2. Grouping (Control, BAC-induced, BAC + this compound) Animal_Acclimation->Grouping Dry_Eye_Induction 3. Dry Eye Induction (Topical 0.2% BAC solution, twice daily) Grouping->Dry_Eye_Induction Supplementation 4. This compound Supplementation (Oral gavage, daily for 7 weeks) Dry_Eye_Induction->Supplementation Measurements 5. Ocular Measurements (IOP, TBUT, Schirmer's test) Supplementation->Measurements Analysis 6. Biochemical & Gene Expression Analysis (Serum for antioxidant markers, Cornea for cytokines) Measurements->Analysis

References

Application Note: A Standardized Saponification Protocol for the Accurate Determination of Total Capsanthin Content

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the saponification of samples to enable the accurate quantification of total capsanthin content. Saponification is a critical step that hydrolyzes this compound esters, which are the predominant forms in natural sources like paprika (Capsicum annuum), into their free form, allowing for a precise measurement of the total this compound.[1][2] This protocol is optimized to minimize degradation of the heat-sensitive this compound molecule while ensuring complete hydrolysis of its esters.[3]

Introduction

This compound is the primary carotenoid responsible for the deep red color of paprika and is widely used as a natural food colorant. Beyond its coloring properties, this compound is a potent antioxidant with various potential health benefits, making its accurate quantification crucial for quality control, formulation development, and research. In its natural state, this compound is often esterified with fatty acids, which can interfere with direct analytical measurement.[1][2]

Saponification is an alkaline hydrolysis process that cleaves these ester bonds, liberating free this compound.[1][4] This protocol details an optimized saponification procedure, followed by extraction and preparation for analysis by either High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Experimental Protocol

This protocol is divided into three main stages: Extraction of Carotenoids, Saponification, and Sample Preparation for Analysis. All procedures should be performed under dim light to prevent photo-degradation of carotenoids.[5]

Stage 1: Extraction of Carotenoids

This initial stage aims to extract the total carotenoid content, including this compound esters, from the sample matrix.

Materials:

  • Sample (e.g., paprika powder, chili pepper oleoresin)

  • Acetone (B3395972) (HPLC grade)

  • Anhydrous Ether (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Homogenizer or sonicator

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator

Procedure:

  • Sample Weighing: Accurately weigh approximately 1 gram of the homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 25 mL of an extraction solvent mixture of Acetone/Anhydrous Ether (1:1, v/v) containing 0.1% BHT.[1][4] BHT is added to prevent oxidation of the carotenoids.

  • Extraction: Tightly cap the tube and sonicate for 20 minutes at a controlled temperature of 40°C.[4]

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes at 4°C to pellet the solid material.[4]

  • Supernatant Collection: Carefully decant the supernatant into a round-bottom flask.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the pellet with an additional 25 mL of the extraction solvent to ensure complete recovery of carotenoids.[4]

  • Solvent Evaporation: Combine the supernatants and evaporate to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Re-dissolve the dried extract in 10 mL of the Acetone/Anhydrous Ether (1:1, v/v) mixture. This is the carotenoid extract that will be used for saponification.

Stage 2: Saponification

This stage hydrolyzes the this compound esters in the extract to free this compound.

Materials:

  • Carotenoid extract from Stage 1

  • 20% Potassium Hydroxide in Methanol (w/v) (20% KOH-MeOH)

  • Nitrogen gas source

Procedure:

  • Alkali Addition: To the 10 mL of carotenoid extract, add 10 mL of 20% KOH-MeOH solution.[4] This creates a final KOH concentration of 10% in the reaction mixture.

  • Inert Atmosphere: Flush the headspace of the container with nitrogen gas to minimize oxidation.

  • Incubation: Tightly seal the container and allow the reaction to proceed for 1 hour at room temperature (approximately 25°C) in the dark.[4][6] Occasional gentle shaking (e.g., 2-3 times for 30 seconds each) is recommended to ensure thorough mixing.[4] Higher temperatures (50-80°C) should be avoided as they can lead to the degradation of this compound.[4]

Stage 3: Extraction and Preparation for Analysis

This final stage separates the saponified, non-polar carotenoids from the aqueous, polar phase containing soaps and other impurities.

Materials:

  • Saponified extract from Stage 2

  • Deionized water

  • Hexane (B92381) (HPLC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Mobile phase for HPLC or appropriate solvent for spectrophotometry (e.g., acetone)

Procedure:

  • Transfer to Separatory Funnel: Transfer the saponified mixture to a 250 mL separatory funnel.

  • Addition of Water and Hexane: Add 50 mL of deionized water and 50 mL of hexane to the separatory funnel.

  • Extraction: Shake the funnel vigorously for 1 minute, periodically venting to release pressure. Allow the layers to separate. The upper, colored layer is the hexane phase containing the carotenoids. The lower, aqueous layer contains the saponified fats (soaps).

  • Aqueous Phase Removal: Drain and discard the lower aqueous layer.

  • Washing: Wash the hexane layer by adding 50 mL of saturated NaCl solution, shaking gently, and discarding the lower aqueous layer. Repeat this washing step 2-3 times with deionized water until the aqueous phase is neutral (pH 7). This step is crucial to remove residual alkali.[1]

  • Drying: Drain the washed hexane layer into a clean flask containing approximately 5 grams of anhydrous sodium sulfate to remove any residual water. Swirl gently and let it stand for 15 minutes.

  • Final Evaporation: Carefully decant the dried hexane extract into a round-bottom flask and evaporate to complete dryness under a vacuum at a temperature not exceeding 40°C.

  • Final Reconstitution: Re-dissolve the dried, saponified carotenoid residue in a precise volume (e.g., 5 or 10 mL) of the appropriate solvent for your analysis (e.g., mobile phase for HPLC or acetone for spectrophotometry).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial or a cuvette for analysis.[1]

Data Presentation: Optimization of Saponification Parameters

The efficiency of saponification is influenced by several factors. The table below summarizes findings from various studies on the optimization of these parameters for carotenoid analysis.

ParameterCondition TestedOptimal ConditionObservation/CommentReference
KOH Concentration 3%, 5%, 10%, 15%, 30% in Methanol20% KOH-MeOHThis compound and zeaxanthin (B1683548) content peaked at 20% KOH-MeOH. Higher concentrations led to a decrease.[4]
Saponification Temp. 25°C, 35°C, 45°C, 55°C, 65°C25°C - 35°CThis compound is heat-sensitive. Temperatures above 50°C can cause significant degradation. No significant difference was found between 25°C and 65°C in one study, but lower temperatures are generally recommended for safety.[1][4]
Saponification Time 4 min to 70 min; 1 hour; 12 hours10 min to 60 minA 10-minute reaction time yielded the highest carotenoid concentration in one study, while another found 60 minutes to be optimal for complete saponification. Longer times did not significantly improve results and may increase degradation risk.[1][4]
Recovery Rate Spiking with carotenoid standards>97%An optimized protocol with the addition of a phosphate (B84403) buffer to prevent micelle formation achieved over 97% recovery for major carotenoids.[1]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the saponification and analysis of total this compound content.

Saponification_Workflow Workflow for Total this compound Analysis cluster_extraction Stage 1: Extraction cluster_saponification Stage 2: Saponification cluster_purification Stage 3: Purification & Preparation Sample Sample (e.g., Paprika Powder) Extraction Add Acetone/Ether (1:1) + 0.1% BHT Sonicate @ 40°C, 20 min Sample->Extraction 1g Centrifuge1 Centrifuge @ 10,000g, 5 min Extraction->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant ReExtract Re-extract Pellet Centrifuge1->ReExtract Evaporate1 Evaporate to Dryness (≤40°C) CollectSupernatant->Evaporate1 ReExtract->Centrifuge1 Reconstitute1 Reconstitute in Acetone/Ether Evaporate1->Reconstitute1 CarotenoidExtract Carotenoid Extract Reconstitute1->CarotenoidExtract AddKOH Add 20% KOH in Methanol Flush with Nitrogen CarotenoidExtract->AddKOH Incubate Incubate 1h @ Room Temp (Dark) AddKOH->Incubate SaponifiedMix Saponified Mixture Incubate->SaponifiedMix SeparatoryFunnel Transfer to Separatory Funnel Add Hexane + Water SaponifiedMix->SeparatoryFunnel Wash Wash with NaCl & Water until Neutral pH SeparatoryFunnel->Wash Dry Dry Hexane Layer (Na₂SO₄) Wash->Dry Evaporate2 Evaporate to Dryness (≤40°C) Dry->Evaporate2 Reconstitute2 Reconstitute in Known Volume of Solvent Evaporate2->Reconstitute2 Filter Filter (0.22 µm Syringe Filter) Reconstitute2->Filter FinalSample Final Sample for Analysis Filter->FinalSample Analysis HPLC or Spectrophotometric Quantification FinalSample->Analysis

Caption: Workflow of the saponification protocol for total this compound analysis.

References

Application Notes and Protocols for Supercritical Fluid Extraction of Capsanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsanthin, a major carotenoid found in red paprika (Capsicum annuum L.), is a natural pigment with significant antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2] Supercritical Fluid Extraction (SFE) with carbon dioxide (SC-CO2) has emerged as a green and efficient technology for extracting this compound from natural sources.[3][4][5] This method offers several advantages over conventional solvent extraction, including shorter extraction times, higher selectivity, and the absence of toxic organic solvent residues.[3][4] The tunability of SC-CO2's solvent power by adjusting pressure and temperature allows for the selective extraction of specific compounds.[3][4]

These application notes provide a detailed overview of the SFE process for this compound, including optimized protocols derived from scientific literature, quantitative data summaries, and a generalized experimental workflow.

Key Principles of Supercritical Fluid Extraction of this compound

Supercritical fluid extraction utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Carbon dioxide is the most commonly used solvent due to its moderate critical point (31.1 °C and 73.8 bar), non-toxicity, non-flammability, and low cost. In its supercritical state, CO2 has a high diffusivity, low viscosity, and a density that can be manipulated by changing pressure and temperature.[4]

For the extraction of this compound, the non-polar nature of SC-CO2 is well-suited for dissolving this lipophilic carotenoid.[3] The selectivity of the extraction can be further enhanced by modifying the polarity of the supercritical fluid through the addition of a co-solvent, such as ethanol (B145695).[6][7]

Experimental Protocols

Protocol 1: High-Yield this compound Extraction using SC-CO2

This protocol is optimized for achieving a high yield of this compound-rich extract from dried paprika powder.

1. Sample Preparation:

  • Grind dried paprika pods to a particle size of 40-80 mesh.[8]

  • Determine the moisture content of the powder and ensure it is within an optimal range (e.g., 7.5 ±0.2%).

2. SFE System Setup:

  • Load the ground paprika powder into the extractor vessel of the SFE unit.

  • Pressurize the system with CO2 to the desired extraction pressure.

  • Heat the extractor vessel to the set extraction temperature.

3. Extraction Parameters:

  • Pressure: 45 MPa[2][9]

  • Temperature: 50 °C[2][9]

  • CO2 Flow Rate: 15 kg/h (for pilot scale) or adjusted accordingly for lab scale.[7]

  • Extraction Time: 74 minutes[2][9]

4. Separation and Collection:

  • The supercritical fluid containing the dissolved this compound is passed through a separator (or precipitator) where the pressure is reduced.[4]

  • This pressure drop causes the CO2 to return to its gaseous state, leading to the precipitation of the this compound-rich extract.

  • Collect the oleoresin extract from the separator.

5. Post-Extraction Processing:

  • The collected extract can be further purified if necessary.

  • Store the extract under nitrogen or in an inert atmosphere, protected from light and heat to prevent degradation.

Protocol 2: Selective Extraction of Carotenoids using SC-CO2 with a Co-solvent

This protocol utilizes a co-solvent to enhance the extraction of a broader range of carotenoids, including this compound.

1. Sample Preparation:

  • Prepare dried and ground paprika powder as described in Protocol 1.

2. SFE System Setup and Co-solvent Addition:

  • Load the paprika powder into the extractor vessel.

  • Introduce ethanol as a co-solvent. A common ratio is 15.5% (v/v) ethanol.[6]

3. Extraction Parameters:

  • Pressure: 350 bar (35 MPa)[6]

  • Temperature: 59 °C[6]

  • CO2 Flow Rate: 15 g/min [6]

  • Extraction Time: 30 minutes[6]

4. Separation and Collection:

  • Follow the separation and collection procedure outlined in Protocol 1. The presence of the co-solvent may require adjustments to the separation conditions to ensure efficient precipitation of the extract.

5. Post-Extraction Processing:

  • The co-solvent (ethanol) can be removed from the extract using techniques such as rotary evaporation.

  • Store the final extract under appropriate conditions to maintain stability.

Quantitative Data Summary

The efficiency of this compound extraction using SFE is influenced by various parameters. The following tables summarize quantitative data from different studies to provide a comparative overview.

Table 1: Influence of SFE Parameters on Extract Yield and Carotenoid Content

Pressure (MPa)Temperature (°C)Co-solventExtraction Time (min)Extract Yield (%)Total Carotenoid Content in Extract (%)Reference
2040None1809.54-[8]
4040None-12.8~80% recovery[3]
25-4540-60None10-1105.10 - 10.230.38 - 4.39[2]
4550None7410.054.21[2][9][10]
3560None609.94-[1][7]
355915.5% Ethanol30->90% recovery[6]

Table 2: this compound Content in Extracts Obtained under Different SFE Conditions

Pressure (MPa)Temperature (°C)Co-solventThis compound Content (mg/kg of extract)Reference
4550None18,610[1]
2550None1,720[1]
25400.5% Ethanol- (Content decreased with co-solvent)[7]
45600.5% Ethanol- (Content decreased with co-solvent)[7]

Visualizations

Experimental Workflow for Supercritical Fluid Extraction of this compound

SFE_Workflow cluster_preparation 1. Sample Preparation cluster_extraction 2. Supercritical Fluid Extraction cluster_separation 3. Separation cluster_collection 4. Collection & Post-Processing raw_material Dried Paprika Pods (Capsicum annuum) grinding Grinding (40-80 mesh) raw_material->grinding extractor Extractor Vessel grinding->extractor pressure_reduction Pressure Reduction Valve extractor->pressure_reduction co2_tank CO2 Tank pump High-Pressure Pump co2_tank->pump heater Heater pump->heater heater->extractor cosolvent Co-solvent (Optional) cosolvent->extractor separator Separator collection Collect this compound-Rich Extract separator->collection recycled_co2 Recycled CO2 separator->recycled_co2 CO2 Recycling pressure_reduction->separator purification Purification / Co-solvent Removal collection->purification storage Store Final Product purification->storage Capsanthin_Biosynthesis cluster_pathway Carotenoid Biosynthesis in Capsicum ggpp Geranylgeranyl Pyrophosphate phytoene Phytoene ggpp->phytoene Phytoene synthase lycopene Lycopene phytoene->lycopene Phytoene desaturase beta_carotene β-Carotene lycopene->beta_carotene Lycopene β-cyclase zeaxanthin Zeaxanthin beta_carotene->zeaxanthin β-carotene hydroxylase antheraxanthin Antheraxanthin zeaxanthin->antheraxanthin Zeaxanthin epoxidase violaxanthin Violaxanthin antheraxanthin->violaxanthin Zeaxanthin epoxidase This compound This compound violaxanthin->this compound This compound-capsorubin synthase

References

Capsanthin in Animal Feed: Application Notes and Protocols for Pigmentation and Health Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsanthin, a prominent red xanthophyll carotenoid derived from paprika ( Capsicum annuum ), is a potent natural additive for animal feed.[1] Beyond its primary role as a pigmenting agent, this compound offers significant health benefits, including antioxidant and anti-inflammatory properties that can enhance animal well-being and productivity.[2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in animal feed, with a focus on pigmentation and health modulation.

Application in Animal Pigmentation

This compound is highly effective in imparting a desirable red hue to animal products, a key factor in consumer preference. It is particularly utilized in the poultry and aquaculture industries.[4][5]

Poultry: Egg Yolk and Skin Pigmentation

In laying hens, dietary this compound is deposited in the egg yolk, contributing to a rich, golden-orange color.[6] While it has a strong influence on yolk color, it has minimal to no deposition in the skin and legs of poultry, making it primarily suitable for layers.[7]

Table 1: Effect of Dietary this compound on Egg Yolk Pigmentation

Animal ModelThis compound Dosage (mg/kg feed)DurationPigmentation Effect (Roche Colour Fan Score)Reference
ISA Brown Laying Hens4512 daysNot directly accumulated, but derivatives slightly present, affecting color.[8]
Laying Hens0.5 - 8 (in combination with yellow carotenoids)Not SpecifiedDose-dependent increase in yolk color score (10-15).[9]
Laying Hens2 - 4 (in combination with 10-20 mg/kg zeaxanthin)Not SpecifiedAchieves yolk color scores between 12 and 15.[10]
Aquaculture: Fish Fillet Pigmentation

In aquaculture, this compound and other carotenoids are essential for the pigmentation of fish flesh, as fish cannot synthesize these compounds de novo.[11]

Table 2: Effect of Dietary this compound on Rainbow Trout (Oncorhynchus mykiss) Fillet Pigmentation

Dietary GroupThis compound Dosage (mg/kg diet)DurationColorimetric Analysis (CIELAB Lab* values)Carotenoid Retention in Muscle (mg/kg)Reference
Control (Astaxanthin)80 (Astaxanthin)6 weeks-> 5[11]
HRL1 (Red Chilli Oleoresin)806 weeksIncreased redness (a) and yellowness (b).> 5[11]
HRL2 (Red Chilli Oleoresin)806 weeksIncreased redness (a) and yellowness (b).> 5[11]
HRH1 (Red Chilli Oleoresin)1206 weeksIncreased redness (a) and yellowness (b).> 5[11]
HRH2 (Red Chilli Oleoresin)1206 weeksIncreased redness (a) and yellowness (b).> 5[11]

Health-Promoting Applications

This compound exhibits significant antioxidant and anti-inflammatory properties, making it a valuable supplement for enhancing animal health and resilience to stress.[12]

Immunomodulatory and Anti-inflammatory Effects in Poultry

Studies have demonstrated that this compound can modulate the immune response in broiler chickens, particularly under inflammatory challenges. It has been shown to downregulate the expression of pro-inflammatory cytokines.[13][14]

Table 3: Effect of Dietary this compound on Immune Response in Broiler Chickens

Animal ModelTreatmentDosage (mg/kg feed)ChallengeKey FindingsReference
Ross 308 BroilersThis compound80E. coli LPS (1 mg/kg BW)- Reduced plasma levels of IL-1β and IL-6.- Decreased splenic gene expression of IL-6 and IFN-γ.[12][13][14][15]

Experimental Protocols

Protocol for Evaluation of Egg Yolk Pigmentation

Objective: To quantify the effect of dietary this compound on egg yolk color.

Materials:

  • Laying hens

  • Basal diet (low in carotenoids)

  • This compound supplement

  • DSM Yolk Colour Fan (formerly La Roche Yolk Colour Fan)[16]

  • Spectrophotometer (for carotenoid content analysis)

Procedure:

  • Acclimatization: House laying hens in individual cages and provide a basal diet for a 2-week depletion period to ensure a pale yolk color.

  • Experimental Diets: Formulate experimental diets by supplementing the basal diet with varying concentrations of this compound.

  • Feeding Trial: Randomly assign hens to dietary treatment groups and feed them the respective experimental diets for a specified period (e.g., 2-4 weeks).

  • Egg Collection: Collect eggs daily from each hen.

  • Visual Color Assessment:

    • Break the eggs onto a flat, white, non-reflective surface.

    • Visually compare the yolk color to the DSM Yolk Colour Fan under standardized lighting conditions.

    • Record the corresponding score (ranging from 1 for pale yellow to 15 for deep orange-red).[16]

  • Spectrophotometric Analysis (Optional):

    • Separate the yolk and homogenize it.

    • Extract total carotenoids from a known weight of yolk using a suitable solvent (e.g., acetone-petroleum ether mixture).

    • Measure the absorbance of the extract at the maximum absorption wavelength for carotenoids (around 450 nm).

    • Quantify the total carotenoid content using a standard curve of a known carotenoid like β-carotene.[17]

Protocol for Assessment of Fish Fillet Pigmentation

Objective: To measure the color of fish fillets supplemented with this compound.

Materials:

  • Fish (e.g., Rainbow Trout)

  • Experimental diets with and without this compound

  • Colorimeter (e.g., Minolta Chroma Meter) capable of measuring CIELAB (Lab*) values[7]

Procedure:

  • Feeding Trial: Rear fish in tanks and feed them experimental diets for a set duration.

  • Sample Preparation:

    • Euthanize the fish and fillet them.

    • Take color measurements on the fresh fillet surface at standardized locations (e.g., dorsal, ventral).

  • Colorimetric Measurement:

    • Calibrate the colorimeter using a standard white plate.

    • Measure the L, a, and b* values for each fillet.

      • L *: Lightness (0 = black, 100 = white)

      • a : Redness-greenness (+a = red, -a* = green)

      • b : Yellowness-blueness (+b = yellow, -b* = blue)

  • Data Analysis: Statistically compare the L, a, and b* values between the control and this compound-supplemented groups.

Protocol for Evaluating the Immunomodulatory Effects of this compound in Broiler Chickens

Objective: To assess the anti-inflammatory effects of dietary this compound in broiler chickens challenged with lipopolysaccharide (LPS).

Materials:

  • Broiler chickens (e.g., Ross 308)

  • Control and this compound-supplemented diets

  • E. coli Lipopolysaccharide (LPS)

  • Sterile isotonic saline

  • Equipment for blood collection and tissue sampling (spleen)

  • ELISA kits for cytokine analysis (IL-1β, IL-6)

  • Reagents and equipment for RNA extraction and Real-Time PCR (for gene expression analysis)

Procedure:

  • Experimental Design:

    • Divide broiler chickens into treatment groups (e.g., Control + Saline, Control + LPS, this compound + LPS).[15]

    • Feed the respective diets for a specified period (e.g., 42 days).[13][14]

  • LPS Challenge:

    • At the end of the feeding trial, intraperitoneally inject the chickens in the LPS groups with 1 mg/kg body weight of E. coli LPS dissolved in sterile saline.[12][13][14]

    • Inject the control saline group with an equivalent volume of sterile saline.

  • Sample Collection:

    • Four hours post-injection, euthanize the birds.[12][13][14]

    • Collect blood samples for plasma separation.

    • Aseptically collect the spleen for gene expression analysis.

  • Cytokine Analysis (ELISA):

    • Analyze the plasma concentrations of pro-inflammatory cytokines such as IL-1β and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Gene Expression Analysis (RT-PCR):

    • Isolate total RNA from the spleen samples.

    • Synthesize cDNA from the RNA.

    • Perform Real-Time PCR to quantify the relative gene expression of target inflammatory markers (e.g., IL-1β, IL-6, IFN-γ) and a housekeeping gene for normalization.

Protocol for Quantification of this compound in Animal Feed by HPLC

Objective: To determine the concentration of this compound in supplemented animal feed.

Materials:

  • Animal feed sample

  • This compound standard

  • HPLC system with a UV/Vis or PDA detector

  • C8 or C18 HPLC column

  • Solvents: Acetonitrile (B52724), Ethyl Acetate, Water, n-Hexane[18][19]

Procedure:

  • Sample Extraction:

    • Grind the feed sample to a fine powder.

    • Extract this compound from a known weight of the feed sample using ultrasonication with a solvent mixture like acetonitrile-ethyl acetate.[18][19]

    • Defat the extract with n-hexane.

    • Clean up the extract using solid-phase extraction (SPE) if necessary.[18][19]

  • HPLC Analysis:

    • Prepare a standard curve using known concentrations of the this compound standard.

    • Inject the extracted sample and standards onto the HPLC system.

    • Use a gradient elution program with a mobile phase suitable for separating carotenoids (e.g., a gradient of acetonitrile and water).[19]

    • Detect this compound at its maximum absorption wavelength (around 450-470 nm).

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the concentration of this compound in the sample by interpolating its peak area into the standard curve.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of this compound

This compound is believed to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[20] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

G cluster_nucleus Cell Cytoplasm LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates This compound This compound This compound->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (IL-1β, IL-6, TNF-α) Nucleus->ProInflammatory_Genes activates transcription of Inflammation Inflammation ProInflammatory_Genes->Inflammation leads to

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Experimental Workflow for Evaluating this compound's Immunomodulatory Effects

The following diagram illustrates the workflow for the protocol described in section 3.3.

G start Start: Broiler Chicken Acclimatization diet Dietary Intervention: Control vs. This compound Feed start->diet challenge LPS Challenge: Intraperitoneal Injection diet->challenge sampling Sample Collection: Blood & Spleen challenge->sampling elisa Plasma Analysis: ELISA for IL-1β & IL-6 sampling->elisa rtpcr Spleen Analysis: RT-PCR for Gene Expression sampling->rtpcr end End: Data Analysis & Conclusion elisa->end rtpcr->end

Caption: Workflow for assessing this compound's immunomodulatory effects.

Stability and Handling of this compound

This compound, like other carotenoids, is susceptible to degradation by heat, light, and oxidation.[21][22] Proper handling and storage are crucial to maintain its efficacy.

  • Storage: Store this compound supplements and treated feed in a cool, dark, and dry place.

  • Feed Processing: While pelleting processes may not significantly affect carotenoid content, high temperatures during extrusion can lead to degradation.[22] The use of antioxidants in the feed can help preserve this compound stability.[22]

  • Formulation: Encapsulation technologies can be employed to protect this compound from degradation during processing and storage, enhancing its stability and bioavailability.[21]

Conclusion

This compound is a multifaceted feed additive with proven benefits for both the pigmentation and health of various animal species. Its application can lead to enhanced product quality and improved animal welfare. The protocols and data presented in these notes provide a framework for researchers and professionals to effectively utilize and evaluate this compound in animal nutrition programs. Further research into its mechanisms of action and optimal inclusion levels in different species will continue to expand its applications in the feed industry.

References

Troubleshooting & Optimization

Addressing capsanthin degradation and stability issues during analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of capsanthin degradation and stability during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

This compound is a carotenoid pigment that is highly susceptible to degradation due to its conjugated double bond structure. The primary factors contributing to its degradation are:

  • Oxidation: Exposure to atmospheric oxygen and reactive oxygen species (ROS) can lead to the breakdown of the this compound molecule.[1][2]

  • Light: this compound is sensitive to light, particularly UV and visible light, which can cause photo-oxidation and isomerization.[3][4]

  • Heat: Elevated temperatures accelerate the rate of degradation.[5]

  • Presence of Metal Ions: Metal ions can act as catalysts in oxidation reactions, promoting this compound degradation.[2]

Q2: How can I minimize this compound degradation during sample storage?

To ensure the stability of this compound in your samples during storage, it is crucial to:

  • Store at low temperatures: Samples should be stored at temperatures below -20°C.[2]

  • Protect from light: Use amber-colored vials or wrap containers in aluminum foil to prevent light exposure.[4]

  • Use an inert atmosphere: Displacing oxygen with an inert gas like nitrogen or argon before sealing storage containers can prevent oxidation.[2]

  • Add antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can help to quench free radicals and protect this compound from oxidative damage.[3][6][7]

Q3: What are the best practices for this compound extraction to ensure high recovery and stability?

For optimal extraction of this compound while minimizing degradation, consider the following:

  • Solvent Selection: A mixture of acetone (B3395972) and anhydrous ether (1:1, v/v) has been shown to be effective for extracting this compound.[8] For separating this compound from capsaicin, a three-liquid-phase system with n-hexane, acetone, and potassium phosphate (B84403) can be utilized, where this compound is recovered in the n-hexane phase.[9]

  • Temperature Control: Perform extractions at low temperatures (e.g., on ice) to reduce thermal degradation.[4] While higher temperatures can increase extraction efficiency, they also accelerate degradation, with significant decomposition observed at temperatures between 50°C and 80°C.[8]

  • Minimize Light Exposure: Conduct the entire extraction process under dim or red light to prevent photodegradation.[2]

  • Use of Antioxidants: Incorporating an antioxidant like BHT (0.1%) into the extraction solvent can protect this compound from oxidation during the process.[7]

  • Inert Atmosphere: If possible, carry out the extraction under a nitrogen or argon atmosphere to prevent oxidation.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low this compound Recovery in HPLC Analysis Incomplete Extraction: The solvent system may not be optimal for your sample matrix.- Use a combination of solvents like acetone and ether.[8] - For complex matrices, consider sequential extractions with solvents of varying polarity.
Degradation during Extraction: Exposure to heat, light, or oxygen during the extraction process.- Perform extraction on ice and in the dark.[4] - Add an antioxidant like BHT to the extraction solvent.[7] - Work under an inert atmosphere (nitrogen or argon).
Suboptimal HPLC Conditions: Incorrect mobile phase, column temperature, or detection wavelength.- An optimal HPLC column temperature is 30°C to ensure carotenoid stability. - A common detection wavelength is 450 nm.[8]
Inconsistent Peak Areas in Repeat Injections Sample Instability in Autosampler: Degradation of this compound in the prepared sample while waiting for injection.- Use a cooled autosampler if available. - Minimize the time between sample preparation and injection.
Isomerization: Conversion of all-trans-capsanthin to cis-isomers due to light or heat exposure.- Prepare samples under dim light and keep them cool.
Appearance of Unknown Peaks in Chromatogram Degradation Products: The unknown peaks may be products of this compound oxidation or thermal degradation.- Review your sample preparation and storage procedures to minimize degradation. - Compare chromatograms of freshly prepared samples with those that have been stored for some time.
Matrix Interference: Other compounds in your sample matrix may be co-eluting with your analyte.- Optimize the mobile phase gradient to improve separation. - Consider a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).[10]

Quantitative Data Summary

Table 1: Half-life of this compound at Different Temperatures

Temperature (°C)Half-life (minutes)
8027.47
9021.23
10015.23
(Data from a study on diluted paprika juice)[2][5]

Table 2: Effect of Antioxidants on this compound Stability

AntioxidantConcentrationStorage ConditionOutcome
Vitamin E3%, 5%, 10% w/w40°C ± 2°C / 75% ± 5% RH for 4 weeksDid not prevent significant degradation.[6]
Butylated Hydroxytoluene (BHT)0.5%40°C ± 2°C / 75% ± 5% RH for 4 weeksPrevented degradation of this compound.[6]
Ascorbic AcidVarious concentrationsVaried light and storage timesIncreased concentrations of ascorbic acid led to increased stability of this compound.[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Red Pepper

This protocol is based on the method described by Lakshminarayana, R. et al. (2021).[7]

  • Sample Preparation: Weigh a known amount of ground red pepper. Add 0.1% butylated hydroxytoluene (BHT) and 2 g of sodium sulfate.

  • Extraction:

    • Place the blended sample (e.g., 20 g) into a clean conical flask.

    • Add ice-cold acetone (e.g., 100 mL) and extract until the sample becomes colorless. This may require multiple extractions.

    • Pool the acetone extracts and filter them using Whatman No. 1 filter paper.

  • Phase Separation:

    • Transfer the filtered acetone extract to a separating funnel.

    • Add an equal volume of n-hexane and shake well.

    • Allow the layers to separate and collect the upper n-hexane layer, which contains the carotenoids.

  • Drying and Reconstitution:

    • Evaporate the n-hexane extract to dryness under a stream of nitrogen gas.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetone or the HPLC mobile phase) for analysis.

Protocol 2: HPLC Analysis of this compound

This protocol is a generalized procedure based on several cited methods.[8][11][12]

  • HPLC System: A high-performance liquid chromatography system equipped with a photodiode array (PDA) detector.

  • Column: A C18 or C30 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of solvents such as acetone, methanol, and water is often employed. The exact gradient program should be optimized for the specific column and separation desired.

  • Column Temperature: Maintain the column at 30°C to ensure the stability of the carotenoids during analysis.[8]

  • Detection Wavelength: Set the PDA detector to monitor at 450 nm for this compound.[8]

  • Injection Volume: Typically 10-20 µL.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve for quantification.

Visualizations

Capsanthin_Degradation_Pathway This compound This compound (C40H56O3) Epoxides This compound Epoxides This compound->Epoxides via ·O2-, ·OH Endoperoxides This compound Endoperoxides This compound->Endoperoxides via 1O2 Cleavage Cleavage of Conjugated Double Bonds This compound->Cleavage ROS Reactive Oxygen Species (e.g., H2O2, ·OH) ROS->Cleavage Oxidation Light Light Light->Cleavage Photo-oxidation Heat Heat Heat->Cleavage Thermal Degradation Small_Molecules Smaller Colorless Compounds Cleavage->Small_Molecules

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow_Capsanthin_Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Grinding (+0.1% BHT) Extraction Solvent Extraction (e.g., Acetone/Ether) - Low Temp - Dim Light Sample->Extraction Filtration Filtration Extraction->Filtration Phase_Separation Phase Separation (n-hexane) Filtration->Phase_Separation Drying Evaporation (under Nitrogen) Phase_Separation->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18/C30 Column, 30°C) Injection->Separation Detection PDA Detection (450 nm) Separation->Detection Quantification Quantification (vs. Standard Curve) Detection->Quantification

References

Optimization of extraction parameters to maximize capsanthin yield.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing extraction parameters to maximize capsanthin yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most prevalent methods for this compound extraction include:

  • Conventional Solvent Extraction (CSE): A traditional method involving the use of organic solvents like acetone (B3395972), ethanol (B145695), or hexane (B92381) at atmospheric pressure.

  • Accelerated Solvent Extraction (ASE): A technique that uses solvents at elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption.[1][2][3]

  • Supercritical Fluid Extraction (SFE): A "green" technology that employs supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent.[4]

  • Three-Liquid-Phase Extraction (TLPE): A method that utilizes a three-phase solvent system to simultaneously extract and separate this compound and capsaicin.[5][6]

Q2: Which extraction parameters have the most significant impact on this compound yield?

A2: The key parameters influencing this compound yield are:

  • Solvent Type and Composition: The choice of solvent is critical. A mixture of polar and non-polar solvents often yields the best results. For instance, a 50% acetone/ethanol (v/v) mixture has been shown to be effective in ASE.[1][2][3]

  • Temperature: Higher temperatures can increase extraction efficiency, but excessive heat can lead to this compound degradation.[3][7] The optimal temperature varies with the extraction method.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the sample matrix and dissolve the target compound. However, prolonged extraction times can increase the risk of degradation.[3]

  • Pressure: In methods like ASE and SFE, pressure is a crucial parameter that influences the solvent's properties and extraction efficiency.[1][2][3]

  • Sample Characteristics: The quality of the raw material, including its this compound content, moisture level, and particle size, significantly affects the final yield.[4]

Q3: How does the quality of the raw material affect extraction?

A3: The quality and preparation of the raw material (e.g., paprika) are fundamental for achieving high this compound yields. Key factors include:

  • Variety and Ripeness: The concentration of this compound varies significantly between different cultivars and is highest in fully ripe, red fruits.

  • Drying Method: Proper drying of the plant material is crucial. High moisture content can negatively impact the extraction efficiency of less polar solvents.[4]

  • Particle Size: Grinding the raw material to a smaller, uniform particle size increases the surface area available for solvent interaction, thereby improving extraction efficiency.

Troubleshooting Guide

Problem 1: Low this compound Yield

Possible Cause Troubleshooting Steps
Incomplete Extraction - Optimize Extraction Parameters: Review and adjust temperature, pressure, and extraction time according to the chosen method. Refer to the data tables below for recommended starting points.- Improve Solvent-Sample Contact: Ensure the sample is finely and uniformly ground. For solid-liquid extractions, ensure adequate agitation.
This compound Degradation - Control Temperature: Avoid excessive heat. This compound is heat-sensitive, and degradation can occur at high temperatures.[8]- Protect from Light and Oxygen: this compound is also susceptible to degradation by light and oxygen.[3] Conduct extractions in a dark or amber-colored vessel and consider purging with an inert gas like nitrogen.
Poor Raw Material Quality - Source High-Quality Material: Use a paprika variety known for its high this compound content. Ensure the material is at its optimal ripeness.- Proper Sample Preparation: Ensure the raw material is properly dried and ground to a consistent particle size.
Incorrect Solvent Choice - Select Appropriate Solvent: Use a solvent or solvent mixture with appropriate polarity for this compound. Hexane is effective for non-polar carotenoids, while acetone and ethanol are better for more polar ones. A combination is often ideal.

Problem 2: Cloudy Extract

Possible Cause Troubleshooting Steps
Presence of Water - Use Anhydrous Solvents: Ensure that the solvents used are free of water.- Properly Dry Raw Material: High moisture content in the starting material can introduce water into the extract.
Precipitation of Compounds - Adjust Solvent Composition: The solubility of extracted compounds can change with solvent evaporation or temperature changes, leading to precipitation. Try adding a co-solvent in which the precipitate is soluble.- Centrifugation/Filtration: If the cloudiness is due to suspended particles, centrifuge the extract at high speed or filter it through a fine-pore membrane filter (e.g., 0.45 µm).
Co-extraction of Lipids or Waxes - De-fatting Step: For raw materials with high lipid content, a pre-extraction step with a non-polar solvent like hexane can remove lipids before the main extraction.- Winterization: Cool the extract to a low temperature (e.g., -20°C) to precipitate waxes and lipids, then filter or centrifuge the cold extract.

Data Presentation: Comparison of Extraction Methods

Extraction Method Optimal Conditions This compound Yield (mg/100g dw) Reference
Accelerated Solvent Extraction (ASE) Temperature: 100°CStatic Time: 5 minSolvent: 50% Acetone/Ethanol (v/v)Pressure: 1500 psi26.86 ± 3.70[1][2][3]
Conventional Solvent Extraction Solvent: AcetoneTemperature: 4°CTime: 48 hoursNot explicitly stated as a direct comparison yield in the provided text, but ASE was shown to be more efficient in terms of time and solvent use.[1]
Supercritical Fluid Extraction (SFE) Temperature: 50°CPressure: 45 MPaSolvent: CO₂The highest carotenoid content was achieved under these conditions, with this compound being the most abundant. Specific yield for this compound alone is not provided.[4]
Three-Liquid-Phase Extraction (TLPE) System: 22% (w/w) Acetone / 20% (w/w) K₂HPO₄ / 10% (w/w) n-hexaneTemperature: 25°CRecovery of 98.15% into the n-hexane-rich phase. Yield was 105% of that from conventional solvent extraction.[5]

Experimental Protocols

Accelerated Solvent Extraction (ASE) Protocol

This protocol is based on the optimized parameters identified in the literature.[1][3]

  • Sample Preparation: Freeze-dry the red paprika fruit and grind it into a fine powder.

  • Cell Loading: Mix 1 g of the powdered sample with diatomaceous earth and load it into an extraction cell.

  • ASE Parameters:

    • Pressure: 1500 psi

    • Temperature: 100°C

    • Solvent: 50% Acetone/Ethanol (v/v)

    • Static Time: 5 minutes

    • Static Cycles: 3

    • Solvent Flush: 60% of cell volume

    • Nitrogen Purge: 60 seconds

  • Collection: Collect the extract in a vial protected from light.

  • Post-Extraction: Evaporate the solvent under a stream of nitrogen at a temperature below 40°C. Re-dissolve the dried extract in a suitable solvent for analysis (e.g., acetone).

Conventional Solvent Extraction Protocol
  • Sample Preparation: Grind the dried red paprika into a fine powder.

  • Extraction:

    • Place 1 g of the powdered sample into a flask.

    • Add 160 mL of acetone.

    • Store the flask at 4°C in the dark and allow it to soak for 48 hours with occasional agitation.

  • Filtration: Filter the mixture to separate the extract from the solid residue.

  • Solvent Evaporation: Evaporate the acetone from the filtrate using a rotary evaporator at a temperature below 40°C.

  • Analysis: Re-dissolve the resulting oleoresin in a known volume of a suitable solvent for quantification.

Visualizations

This compound Biosynthesis Pathway

Capsanthin_Biosynthesis GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS beta_Carotene β-Carotene Lycopene->beta_Carotene LCY-b Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin BCH Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin ZEP Violaxanthin Violaxanthin Antheraxanthin->Violaxanthin ZEP This compound This compound Antheraxanthin->this compound CCS Capsorubin Capsorubin Violaxanthin->Capsorubin CCS PSY PSY: Phytoene synthase PDS PDS: Phytoene desaturase ZDS ZDS: ζ-carotene desaturase LCYb LCY-b: Lycopene β-cyclase BCH BCH: β-carotene hydroxylase ZEP ZEP: Zeaxanthin epoxidase CCS CCS: this compound-capsorubin synthase Extraction_Workflow Start Start: Raw Material (e.g., Red Paprika) Preparation Sample Preparation (Drying, Grinding) Start->Preparation Extraction Extraction (ASE, SFE, CSE, etc.) Preparation->Extraction Parameters Optimization of Parameters (Solvent, Temp, Time, Pressure) Extraction->Parameters Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Analysis Analysis (e.g., HPLC/UPLC) Crude_Extract->Analysis Yield_Check Yield Maximized? Analysis->Yield_Check Yield_Check->Parameters No End End: Purified this compound Yield_Check->End Yes

References

Overcoming challenges in the purification of capsanthin from crude extracts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of capsanthin from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in purifying this compound from crude extracts?

The primary challenges in this compound purification include:

  • Presence of Impurities: Crude extracts from paprika (Capsicum annuum L.) contain a complex mixture of compounds. Major impurities include other carotenoids (like capsorubin, zeaxanthin (B1683548), and β-carotene), capsaicinoids (which impart pungency), lipids, and chlorophylls.[1][2][3] The structural similarity of other carotenoids to this compound makes their separation particularly challenging.

  • This compound Instability: this compound is highly susceptible to degradation. It is sensitive to light, heat, oxygen, and metal ions.[4][5] This instability can lead to significant product loss and the formation of isomers or oxidation products during the purification process.

  • Low Concentration: The concentration of this compound in the raw plant material can be variable, requiring efficient extraction and enrichment steps to obtain a sufficient yield.

Q2: What are the common methods for purifying this compound?

Several methods are employed for this compound purification, often in combination:

  • Saponification: This process is used to hydrolyze fatty acid esters of this compound, which are naturally present in paprika oleoresin.[6][7][8] Saponification with an alkali like potassium hydroxide (B78521) (KOH) in an alcohol solution helps to remove lipids and other esterified compounds.

  • Solvent Extraction: Techniques like liquid-liquid extraction or solid-phase extraction are used for initial purification. A three-liquid-phase system (TLPS) using acetone (B3395972), K2HPO4, and n-hexane has been shown to effectively separate this compound and capsaicin (B1668287) in a single step.[9][10]

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common method for separating this compound from other carotenoids and impurities.[11][12]

  • Crystallization: Crystallization is used as a final step to obtain high-purity this compound.[6][7]

  • Molecular Distillation: This technique is suitable for separating heat-sensitive compounds like this compound and can be used to separate it from capsaicin.[11]

Q3: How can I monitor the purity of my this compound sample during purification?

Several analytical techniques can be used to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector is the most common and reliable method for quantifying this compound and identifying impurities.[12][13][14] A C18 or C30 column is often used for separation.[12][15]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers faster analysis times and better resolution compared to HPLC.[15][16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used for the definitive identification of this compound and its impurities based on their mass-to-charge ratio.[12][13]

  • UV-Vis Spectrophotometry: This technique can be used for a quick estimation of the total carotenoid content, with this compound typically showing maximum absorbance around 460 nm in acetone.[9][10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low this compound Yield Degradation during extraction/purification: Exposure to light, heat, or oxygen.- Work under subdued or red light.[12] - Use low temperatures during extraction and solvent evaporation.[12] - Purge solvents with an inert gas like nitrogen to remove oxygen.[12] - Add antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid during extraction.[12][18]
Incomplete Extraction: Inefficient solvent or extraction method.- Optimize the extraction solvent. A mixture of acetone and ethanol (B145695) (50:50 v/v) has been shown to be effective in accelerated solvent extraction.[16][17] - For conventional extraction, exhaustive extraction with acetone can be performed.[15] - Consider advanced extraction techniques like Accelerated Solvent Extraction (ASE) or Supercritical CO2 extraction.[11][15][17]
Poor Separation in Column Chromatography Inappropriate Stationary or Mobile Phase: The chosen solvent system does not provide adequate resolution between this compound and other carotenoids.- For silica gel chromatography, a common mobile phase is a mixture of dichloromethane (B109758) and methanol (B129727).[12] - Experiment with different solvent gradients and ratios to optimize separation.
Column Overloading: Too much crude extract is loaded onto the column.- Reduce the amount of sample loaded onto the column. - Use a larger column.
Crystallization Fails or Yields an Oil Solution is too dilute: The concentration of this compound is not high enough for crystals to form.- Concentrate the solution by carefully evaporating some of the solvent.[19]
Presence of impurities: High levels of impurities can inhibit crystallization.- Perform an additional purification step, such as another round of column chromatography, before attempting crystallization.[19]
Cooling too rapidly: Rapid cooling can lead to the formation of an oil or very small, impure crystals.- Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.[19] - Insulate the flask to slow down the cooling process.[19]
Co-elution of Capsaicin with this compound Similar Polarity: Capsaicin and this compound may have similar retention times under certain chromatographic conditions.- Employ a three-liquid-phase extraction system (n-hexane, acetone, K2HPO4) which partitions this compound into the n-hexane phase and capsaicin into the acetone phase.[9][10] - Molecular distillation can also be effective in separating these two compounds.[11]

Quantitative Data Summary

Table 1: Purity and Recovery of this compound using Different Purification Techniques

Purification Method Starting Material Achieved Purity Recovery Rate Reference
Silica Gel Column ChromatographyCrude Carotenoid Extract92 ± 3%Not Reported[12]
Three-Liquid-Phase ExtractionRed Pepper (Capsicum annum L.)Not Reported98.15% (into n-hexane phase)[9][10]
Molecular DistillationCapsicum OleoresinColor value > 200Not Reported[11]
CrystallizationSaponified Oleoresin65% (initial crystals)Not Reported[7]

Table 2: Optimized Parameters for Accelerated Solvent Extraction (ASE) of this compound

Parameter Optimal Condition Yield of this compound Reference
Temperature100°C26.86 ± 3.70 mg/100 g dry weight[15][16][17]
Static Time5 min26.86 ± 3.70 mg/100 g dry weight[15][16][17]
Extraction Solvent50% Acetone/Ethanol (v/v)26.86 ± 3.70 mg/100 g dry weight[15][16][17]

Experimental Protocols

Protocol 1: Extraction and Saponification of this compound from Paprika

  • Extraction:

    • Grind dried paprika pods into a fine powder.

    • Add an antioxidant like 0.1% butylated hydroxytoluene (BHT) to prevent degradation.[12]

    • Perform exhaustive extraction with ice-cold acetone until the powder becomes colorless.[12]

    • Filter the extract using Whatman No. 1 filter paper.[12]

    • Evaporate the acetone under a stream of nitrogen gas at a low temperature.[12]

  • Saponification:

    • Dissolve the crude extract in an appropriate alcohol (e.g., methanol or ethanol).

    • Add a solution of potassium hydroxide (KOH) in the same alcohol (e.g., 20% KOH in methanol).[14]

    • Conduct the reaction under a nitrogen atmosphere for 8-12 hours at 40-60°C.[6]

    • After saponification, neutralize the mixture to a pH of 7-8 with an acid like acetic acid or citric acid.[6]

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., n-hexane).

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

    • Equilibrate the column by running the mobile phase through it.

  • Sample Loading and Elution:

    • Dissolve the saponified and dried extract in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin elution with the mobile phase. A common solvent system is a gradient of dichloromethane and methanol.[12]

    • Collect fractions as the colored bands move down the column. The main red-orange band will contain this compound.

  • Fraction Analysis:

    • Analyze the collected fractions using HPLC or TLC to identify those containing pure this compound.

    • Pool the pure fractions and evaporate the solvent under reduced pressure and low temperature.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_saponification Saponification cluster_purification Purification cluster_final_product Final Product start Dried Paprika Powder extraction Solvent Extraction (e.g., Acetone) start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (under N2) filtration->evaporation saponification Saponification (KOH in Alcohol) evaporation->saponification neutralization Neutralization saponification->neutralization chromatography Column Chromatography (Silica Gel) neutralization->chromatography fraction_collection Fraction Collection chromatography->fraction_collection purity_check Purity Analysis (HPLC) fraction_collection->purity_check pooling Pooling Pure Fractions purity_check->pooling final_evaporation Final Solvent Evaporation pooling->final_evaporation crystallization Crystallization final_evaporation->crystallization final_product High-Purity this compound crystallization->final_product

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low this compound Yield degradation Degradation (Light, Heat, O2) issue->degradation incomplete_extraction Incomplete Extraction issue->incomplete_extraction protect Protect from Light, Heat, O2 degradation->protect optimize_extraction Optimize Extraction Method incomplete_extraction->optimize_extraction

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Enhancing the Oral Bioavailability of Capsanthin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the low oral bioavailability of capsanthin. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound low?

A1: The low oral bioavailability of this compound is primarily due to its high lipophilicity, which leads to poor aqueous solubility in the gastrointestinal fluids.[1][2] This insolubility limits its dissolution and subsequent absorption across the intestinal epithelium. Additionally, this compound is susceptible to degradation by heat, light, oxygen, and moisture, which can further reduce the amount of active compound available for absorption.[3]

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

A2: The main strategies focus on improving the solubility, stability, and dissolution rate of this compound. These include:

  • Nanoformulations: Such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) or nanoemulsion preconcentrates, which are anhydrous mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions upon contact with aqueous media in the gut.[1][2]

  • Encapsulation Technologies: This involves entrapping this compound within a protective matrix. Common methods include:

    • Micelles: Amphiphilic molecules that self-assemble to encapsulate hydrophobic compounds like this compound in their core.[4]

    • Liposomes: Vesicles composed of one or more lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds.[5]

    • Spray Drying: A process that converts a liquid feed containing this compound and a carrier material into a dry powder.[6]

Q3: How do nanoemulsions (SNEDDS) improve this compound bioavailability?

A3: SNEDDS improve this compound's bioavailability by presenting it in a solubilized form within small oil droplets (typically <200 nm) in the gastrointestinal tract. This large surface area enhances the dissolution of this compound in the intestinal fluid, leading to increased absorption.[1][7] The lipid components in the formulation can also stimulate the secretion of bile salts and endogenous biliary lipids, which aid in the formation of mixed micelles that further facilitate absorption.

Q4: What are the key parameters to consider when developing a this compound nanoformulation?

A4: Key parameters to optimize and characterize include:

  • Particle Size and Polydispersity Index (PDI): Smaller particle sizes and a low PDI are generally desirable for better absorption and stability.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension.

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): These metrics quantify the amount of this compound successfully incorporated into the delivery system.

  • In Vitro Release Profile: This assesses the rate and extent of this compound release from the formulation under simulated gastrointestinal conditions.

  • Stability: The formulation should be stable under relevant storage conditions, protecting this compound from degradation.

Troubleshooting Guides

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
  • Q: My SNEDDS formulation is not forming a clear nanoemulsion upon dilution and appears cloudy. What could be the issue?

    • A: Cloudiness, or turbidity, upon dilution often indicates the formation of large, unstable emulsion droplets instead of a nanoemulsion. This can be due to several factors:

      • Inadequate Surfactant Concentration: The surfactant concentration may be too low to sufficiently reduce the interfacial tension between the oil and water phases. Try increasing the surfactant-to-oil ratio.

      • Incorrect Surfactant HLB Value: The Hydrophile-Lipophile Balance (HLB) of the surfactant system is crucial. For oil-in-water nanoemulsions, a higher HLB value (typically >12) is required.[7] You may need to screen different surfactants or use a combination of high and low HLB surfactants.

      • Poor Component Miscibility: The oil, surfactant, and co-surfactant may not be fully miscible. Ensure all components form a clear, isotropic mixture before dilution.

      • Drug Precipitation: The drug may be precipitating out upon dilution. This can happen if the drug's solubility in the formulation is borderline. Re-evaluate the solubility of this compound in the individual excipients.

  • Q: I'm observing phase separation in my SNEDDS formulation during storage. How can I prevent this?

    • A: Phase separation indicates instability of the isotropic mixture.

      • Review Component Ratios: The ratios of oil, surfactant, and co-surfactant may be in an unstable region of the phase diagram. Constructing a ternary phase diagram can help identify the optimal, stable nanoemulsion region.[7]

      • Temperature Effects: Temperature fluctuations during storage can affect the solubility and miscibility of the components. Store the formulation at a controlled temperature.

      • Co-surfactant Choice: The co-surfactant plays a role in stabilizing the interfacial film. You may need to try a different co-surfactant or adjust its concentration.

  • Q: The this compound in my SNEDDS formulation is degrading over time, indicated by a loss of color. What can I do?

    • A: this compound is prone to oxidation.

      • Incorporate an Antioxidant: Adding a lipophilic antioxidant, such as butylated hydroxytoluene (BHT) or vitamin E, to the formulation can significantly improve the stability of this compound.[1]

      • Protect from Light and Oxygen: Store the formulation in amber-colored, airtight containers and consider manufacturing under a nitrogen atmosphere to minimize exposure to light and oxygen.

Spray Drying
  • Q: My spray-dried this compound powder has low encapsulation efficiency. How can I improve it?

    • A: Low encapsulation efficiency can be due to several factors:

      • Inlet Temperature: If the inlet temperature is too high, it can cause degradation of the heat-sensitive this compound.[6][8] Conversely, if it's too low, the droplets may not dry sufficiently, leading to stickiness and loss of core material. Optimize the inlet temperature based on the carrier material and the thermal stability of this compound.

      • Carrier Material: The choice of wall material is critical. A good carrier should form a stable emulsion with the this compound-containing oil phase and have good film-forming properties. Blends of proteins and carbohydrates are often effective.

      • Feed Emulsion Stability: If the initial emulsion is not stable, the oil droplets containing this compound can coalesce before drying, leading to more surface oil and lower encapsulation efficiency. Ensure a stable emulsion with a small droplet size is fed into the spray dryer.

  • Q: The spray-dried powder is sticky and difficult to collect. What is the cause and solution?

    • A: Stickiness is a common problem in spray drying, especially with materials that have low glass transition temperatures or are hygroscopic.[6]

      • Increase Inlet Temperature/Decrease Feed Rate: This can help ensure the particles are sufficiently dry before they come into contact with the chamber walls.

      • Use a Drying Aid: Incorporating a carrier with a high glass transition temperature, such as maltodextrin, can help produce a less sticky powder.

      • Cooling the Collection Chamber: If possible, cooling the cyclone and collection vessel can help solidify the particles and reduce stickiness.

Liposome (B1194612) Preparation
  • Q: I have low encapsulation efficiency of this compound in my liposomes. How can I increase it?

    • A: For a lipophilic drug like this compound, which incorporates into the lipid bilayer, several factors can influence encapsulation efficiency:

      • Lipid Composition: The choice of phospholipids (B1166683) and the inclusion of cholesterol can affect the rigidity and packing of the bilayer, which in turn influences how much this compound can be incorporated. Optimizing the lipid-to-drug ratio is crucial.

      • Preparation Method: The method used to prepare the liposomes (e.g., thin-film hydration, ethanol (B145695) injection) can impact encapsulation. Ensure the drug and lipids are adequately co-dissolved in the organic solvent before forming the liposomes.

      • Drug Precipitation: this compound may precipitate out during the preparation process if its solubility limit in the lipid phase is exceeded.

  • Q: My liposome suspension is unstable and shows aggregation over time. What can I do?

    • A: Liposome aggregation is often due to a low surface charge.

      • Modify Zeta Potential: Including a charged lipid (e.g., a negatively charged phospholipid) in the formulation can increase the electrostatic repulsion between vesicles, improving stability.

      • PEGylation: Incorporating PEGylated lipids can provide steric stabilization, preventing aggregation.

      • Optimize Storage Conditions: Store the liposome suspension at an appropriate temperature (usually refrigerated) and pH.

Micelle Formulation
  • Q: The drug loading of this compound in my polymeric micelles is low. How can I improve this?

    • A: Low drug loading in micelles is a common challenge for highly hydrophobic drugs.

      • Polymer-Drug Compatibility: The chemical structure of the hydrophobic block of the copolymer should have a good affinity for this compound. Screening different polymers may be necessary.

      • Hydrophobic Block Length: Increasing the length of the hydrophobic block can increase the core volume of the micelle, potentially allowing for higher drug loading.[9]

      • Preparation Method: The method of drug loading (e.g., dialysis, oil-in-water emulsion) can significantly impact the loading efficiency. Optimization of the process parameters is key.

  • Q: My this compound-loaded micelles are unstable and dissociate upon dilution. How can I address this?

    • A: Micelle instability upon dilution is often related to the critical micelle concentration (CMC).

      • Choose a Polymer with a Low CMC: Polymers with a lower CMC will form more stable micelles that are less likely to dissociate when diluted in a large volume, such as in the gastrointestinal tract.

      • Cross-linking: Covalently cross-linking the core or shell of the micelles can create more robust structures that do not rely on equilibrium for their stability.

Quantitative Data Summary

The following tables summarize key quantitative data for different this compound formulation strategies. Note that data may vary depending on the specific materials and methods used.

Table 1: Physicochemical Properties of this compound Formulations

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
Nanoemulsion (SNEF) ~41< 0.3-9.8[10]
Micelles 50 - 100--[4]
Liposomes (for Capsaicin) 52.2 ± 1.3< 0.2-41.5 ± 2.71[5]
Spray-Dried Microparticles < 10 µm---

Table 2: Encapsulation Efficiency and Drug Loading of this compound Formulations

Formulation TypeEncapsulation Efficiency (%EE)Drug Loading (%DL)Reference(s)
Nanoemulsion (SNEF) >95% (assumed as drug is dissolved)Varies with formulation (e.g., 30 mg in formulation)[1]
Micelles >90%>20% (mass fraction)[4]
Liposomes (for Capsaicin) 81.9 ± 2.43%-[5]
Spray-Dried Microparticles 61 - 86% (for β-carotene)-[11]

Table 3: In Vitro Release of this compound from Different Formulations

Formulation TypeRelease MediumRelease after 1 hour (%)Reference(s)
Pristine this compound 0.1 N HCl< 10%[1]
Nanoemulsion (SNEF) 0.1 N HCl> 78%[1]
Micelles Simulated Intestinal Fluid (pH 6.8)Sustained release profile[4]

Table 4: Comparative In Vivo Pharmacokinetic Parameters (Representative Data for Related Compounds)

FormulationCompoundCmaxTmax (h)AUCRelative Bioavailability IncreaseReference(s)
Free Capsaicin (B1668287) Capsaicin----[5]
Liposomal Capsaicin Capsaicin---3.34-fold[5]
Native Astaxanthin Astaxanthin3.86 µg/ml8.5--[12]
Micellar Astaxanthin Astaxanthin7.21 µg/ml3.67--[12]
Capsaicin LMP CapsaicinHigher (not stat. sig.)1.5~20% increase-[13]

LMP: Lipid Multi-particulate

Experimental Protocols

Protocol 1: Preparation of this compound Self-Nanoemulsifying Formulation (SNEF)

This protocol is adapted from the methodology described by Kulkarni et al. (2020).[1]

Materials:

  • This compound

  • Oil: Captex 300 (Caprylic/capric triglyceride)

  • Surfactant: Cremophor RH 40 (Polyoxyl 40 hydrogenated castor oil)

  • Co-surfactant: Capmul MCM (Caprylic/capric mono- and diglycerides)

  • Antioxidant: Butylated hydroxytoluene (BHT)

  • Glass vials

  • Cyclomixer/Vortex mixer

  • Bath sonicator

Procedure:

  • Accurately weigh the required quantities of oil, surfactant, and co-surfactant into a glass vial. A typical starting ratio could be 30% oil, 50% surfactant, and 20% co-surfactant.

  • Add BHT (e.g., 0.5% w/w of the total formulation).

  • Mix the components thoroughly using a cyclomixer for approximately 15 minutes to form a homogenous mixture.

  • Accurately weigh and add this compound to the excipient mixture. The amount of this compound will depend on its solubility in the mixture (e.g., up to 30 mg per gram of formulation).

  • Mix on the cyclomixer until the this compound is mostly dissolved.

  • Sonicate the mixture in a bath sonicator at a controlled temperature (e.g., 40°C) for about 5 minutes to ensure complete solubilization of the this compound.

  • Visually inspect the final formulation for isotropicity (clarity and absence of phase separation).

  • Store the prepared SNEF in a sealed, light-protected container at a controlled temperature.

Protocol 2: Determination of Encapsulation Efficiency (%EE) and Drug Loading (%DL)

General Principle: These calculations require separating the encapsulated drug from the unencapsulated (free) drug and then quantifying the amount of drug in one or both fractions.

Formulas:

  • Encapsulation Efficiency (%EE):

[10]* Drug Loading (%DL): %DL = [Amount of Encapsulated Drug / Total Weight of Nanoparticles] x 100

[10] Procedure (Example for Liposomes/Nanoparticles):

  • Prepare the this compound-loaded formulation as per your protocol.

  • Separate the free this compound from the formulation. This can be done by methods such as:

    • Centrifugation: Centrifuge the suspension at high speed. The encapsulated this compound will be in the pellet, and the free drug will be in the supernatant.

    • Size Exclusion Chromatography: Pass the suspension through a column that separates the larger nanoparticles from the smaller, free drug molecules.

    • Dialysis: Place the formulation in a dialysis bag with a suitable molecular weight cutoff and dialyze against a large volume of a solvent in which free this compound is soluble. The free drug will diffuse out of the bag.

  • Quantify the amount of this compound in the supernatant (for %EE calculation) or in the pellet after disrupting the nanoparticles with a suitable solvent (for %DL calculation). Quantification is typically done using HPLC with UV-Vis detection at the λmax of this compound (around 460-480 nm).

  • Calculate %EE and %DL using the formulas above.

Diagrams

Experimental Workflow for SNEF Preparation and Characterization

G cluster_prep SNEF Preparation cluster_char Characterization p1 Weigh Oil, Surfactant, Co-surfactant, Antioxidant p2 Mix Excipients p1->p2 p3 Add this compound p2->p3 p4 Mix and Sonicate p3->p4 p5 Isotropic SNEF Formulation p4->p5 c1 Dilute with Water p5->c1 c4 In Vitro Release Study p5->c4 c5 Stability Assessment p5->c5 c2 Particle Size & PDI Analysis c1->c2 c3 Zeta Potential Measurement c1->c3

Caption: Workflow for the preparation and characterization of a this compound SNEF.

Logical Relationship for Improving Oral Bioavailability

G A Low Oral Bioavailability of this compound B Poor Aqueous Solubility A->B C Degradation (Heat, Light, O2) A->C D Improvement Strategies B->D C->D E Nanoformulations (e.g., SNEF, Micelles) D->E F Encapsulation (e.g., Liposomes, Spray Drying) D->F G Increased Solubility & Dissolution Rate E->G F->G H Improved Stability F->H I Enhanced Oral Bioavailability G->I H->I

Caption: Logical approach to overcoming the challenges of low this compound bioavailability.

Simplified this compound Absorption and Metabolism Pathway

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_circulation Circulation l1 Oral Ingestion of This compound Formulation l2 Formation of Mixed Micelles (with bile salts) l1->l2 e1 Uptake via Transporters (e.g., SR-B1, CD36) l2->e1 Absorption e2 Incorporation into Chylomicrons e1->e2 e3 Metabolism by BCO1/BCO2 e1->e3 c1 Secretion into Lymphatic System e2->c1 e4 Formation of Apocarotenoids e3->e4 c2 Transport in Lipoproteins (HDL, LDL) c1->c2 c3 Uptake by Liver and Peripheral Tissues c2->c3

Caption: Simplified pathway of oral this compound absorption and initial metabolism.

References

Troubleshooting peak tailing and resolution issues in capsanthin HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of capsanthin. This guide provides solutions to common issues such as peak tailing and poor resolution, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in this compound HPLC analysis?

Peak tailing in this compound analysis, where the peak asymmetry factor is greater than 1, is often due to secondary interactions between this compound and the stationary phase, or issues with the chromatographic system. Key causes include:

  • Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can interact with the polar functional groups of this compound, leading to peak tailing.[1][2]

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound, leading to multiple forms that interact differently with the stationary phase.[1][3]

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites and causing increased tailing.[1][4]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the column, resulting in peak distortion.[5]

  • Extra-Column Effects: Issues such as excessive tubing length or dead volumes in fittings can cause band broadening and peak tailing.[1][6]

Q2: I am observing poor resolution between this compound and other carotenoids. What steps can I take to improve it?

Poor resolution, where peaks are not well separated, can be addressed by optimizing several chromatographic parameters:

  • Column Chemistry: For carotenoid analysis, C30 columns often provide better shape selectivity and resolution compared to standard C18 columns.[5][7]

  • Mobile Phase Composition: Adjusting the solvent strength and selectivity of the mobile phase can significantly impact resolution. Implementing a gradient elution can also help separate complex mixtures.[5][8]

  • Column Temperature: Optimizing the column temperature can improve separation efficiency. For carotenoids, a temperature around 30°C has been shown to be effective.[8][9]

  • Flow Rate: Decreasing the flow rate can increase the interaction time with the stationary phase, potentially improving resolution, though it will increase the run time.[5]

  • Column Dimensions: Using a longer column or a column with a smaller particle size can increase the number of theoretical plates and enhance resolution.[5][10]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide will walk you through a systematic approach to identify and fix the root cause of peak tailing in your this compound chromatogram.

Step 1: Initial Checks

  • Review Method Parameters: Ensure your mobile phase composition, pH, and flow rate are consistent with established methods for this compound analysis.

  • Column History: Check the age and usage of your column. An old or poorly maintained column is a common culprit for peak tailing.[4]

Step 2: Experimental Troubleshooting

If initial checks do not resolve the issue, proceed with the following experimental steps.

Potential Cause Troubleshooting Action Expected Outcome
Silanol Interactions Use a C30 column or a modern, end-capped C18 column.[4][5][7] Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations (0.05-0.1%).[11]Sharper, more symmetrical peaks.
Improper Mobile Phase pH For carotenoids, which are generally stable in neutral to slightly alkaline conditions, ensure the mobile phase is appropriately buffered.[2][8]Improved peak shape and consistent retention times.
Column Overload Dilute your sample and reinject.[5]A more symmetrical peak at a lower intensity.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector. Check all fittings for dead volume.[1][2]Reduced peak broadening and tailing.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol (B130326) or dichloromethane) to remove strongly retained compounds.A cleaner baseline and improved peak shape.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_column Check Column Condition (Age, Usage) start->check_column is_column_ok Column OK? check_column->is_column_ok replace_column Replace or Clean Column is_column_ok->replace_column No check_concentration Check Sample Concentration is_column_ok->check_concentration Yes end Problem Resolved replace_column->end is_conc_ok Concentration OK? check_concentration->is_conc_ok dilute_sample Dilute Sample is_conc_ok->dilute_sample No check_mobile_phase Check Mobile Phase (Composition, pH) is_conc_ok->check_mobile_phase Yes dilute_sample->end is_mp_ok Mobile Phase OK? check_mobile_phase->is_mp_ok optimize_mp Optimize Mobile Phase (e.g., use C30 column, add modifier) is_mp_ok->optimize_mp No check_system Check for Extra-Column Volume is_mp_ok->check_system Yes optimize_mp->end is_system_ok System OK? check_system->is_system_ok fix_tubing Minimize Tubing/Fittings is_system_ok->fix_tubing No is_system_ok->end Yes fix_tubing->end

Caption: A step-by-step workflow for troubleshooting peak tailing issues.

Guide 2: Enhancing Resolution in this compound HPLC

This guide provides strategies to improve the separation of this compound from other closely eluting compounds.

Step 1: Evaluate Your Current Method

  • Identify Critical Pairs: Determine which peaks are co-eluting or have poor resolution.

  • Review Column Choice: If you are using a C18 column, consider that a C30 column is often superior for separating carotenoid isomers and structurally similar compounds.[5][7]

Step 2: Method Optimization Strategies

Parameter Optimization Strategy Rationale
Stationary Phase Switch from a C18 to a C30 column.[5][7]C30 columns offer enhanced shape selectivity for long-chain, structurally similar molecules like carotenoids.
Mobile Phase Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.[5][8] Experiment with different organic modifiers (e.g., acetone (B3395972), acetonitrile, methanol) to alter selectivity.[8][12]Changing the mobile phase composition alters the partitioning of analytes between the mobile and stationary phases.
Temperature Optimize the column temperature. Studies suggest that for carotenoids, a temperature of 30°C can provide a good balance between efficiency and analyte stability.[8][9]Temperature affects solvent viscosity and mass transfer, which in turn influences chromatographic efficiency.
Flow Rate Decrease the flow rate.[5]A lower flow rate allows more time for equilibrium between the mobile and stationary phases, which can lead to better separation.

Decision Tree for Improving Resolution

G start Poor Resolution Observed check_column Using a C30 Column? start->check_column switch_to_c30 Switch to a C30 Column check_column->switch_to_c30 No optimize_gradient Optimize Mobile Phase Gradient check_column->optimize_gradient Yes end Resolution Optimized switch_to_c30->end is_gradient_ok Resolution Improved? optimize_gradient->is_gradient_ok optimize_temp Optimize Column Temperature (e.g., 25-35°C) is_gradient_ok->optimize_temp No is_gradient_ok->end Yes is_temp_ok Resolution Improved? optimize_temp->is_temp_ok reduce_flow Decrease Flow Rate is_temp_ok->reduce_flow No is_temp_ok->end Yes reduce_flow->end

Caption: A decision-making guide for improving HPLC resolution.

Experimental Protocols

Protocol 1: Generic HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.

  • Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetone and water.[8]

    • Solvent A: Acetone

    • Solvent B: Water

  • Gradient Program:

    • 0-5 min: 75% A

    • 5-10 min: 75-95% A

    • 10-17 min: 95% A

    • 17-22 min: 95-100% A

    • 22-27 min: 100-75% A[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: 450-460 nm.[8][13]

  • Injection Volume: 10-20 µL.[8][14]

Note on Sample Preparation: this compound is sensitive to light and heat.[13][15] Protect samples from light and avoid high temperatures during extraction and preparation. Saponification may be necessary to hydrolyze esterified forms of this compound and remove interfering lipids.[11][13]

Summary of HPLC Method Parameters

The following table summarizes common HPLC parameters used for this compound analysis from various studies.

Parameter Method 1 Method 2 Method 3
Column C18 (5 µm, 4.6 x 150 mm)[13]C18 (5 µm, 4.6 x 250 mm)[14]C30 (e.g., YMC Carotenoid)[5][7]
Mobile Phase Acetonitrile-water (3:1)[13]Methanol-water with 0.1% phosphoric acid (70:30)[14]Gradient of Acetone and Water[8]
Flow Rate 0.8 mL/min[13]1.0 mL/min[14]1.0 mL/min[8]
Temperature 40°C[13]30°C[14]30°C[8]
Detection 460 nm[13]290 nm (for capsaicin, this compound not specified)[14]450 nm[8]

References

Selecting the optimal solvent system for efficient capsanthin extraction.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Efficient Capsanthin Extraction

Welcome to the technical support center for this compound extraction. This resource provides researchers, scientists, and drug development professionals with in-depth guidance on selecting the optimal solvent system and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent system for this compound extraction?

A1: The optimal solvent system depends on the extraction method. For Accelerated Solvent Extraction (ASE), a mixture of 50% acetone/ethanol (B145695) (v/v) has been identified as highly effective.[1][2][3] Acetone is also frequently cited as an excellent solvent for conventional extraction methods.[4] Other commonly used solvents include hexane (B92381), ethanol, and petroleum ether.[3][5] For separating this compound from capsaicin (B1668287), a three-phase system using n-hexane, acetone, and an aqueous solution of K2HPO4 can be employed, where this compound partitions into the n-hexane phase.[6][7]

Q2: How do factors like temperature and time affect extraction efficiency?

A2: Temperature and time are critical parameters. Carotenoids like this compound are sensitive to heat, light, and oxygen, which can cause degradation.[2] Therefore, extraction should be conducted in subdued light and at low temperatures when possible.[2] However, methods like ASE use elevated temperatures (e.g., 100°C) and pressure to significantly reduce extraction time (to as little as 5 minutes) and solvent consumption compared to conventional methods which can take up to 48 hours.[1][2][3]

Q3: What are "green" alternatives to traditional organic solvents for this compound extraction?

A3: Supercritical carbon dioxide (SC-CO2) extraction is a prominent green chemistry alternative.[5] This method uses CO2 under supercritical conditions, which can be modified with co-solvents like ethanol to enhance pigment yields.[8] SC-CO2 extraction effectively reduces the use of hazardous organic solvents like hexane and can produce high-quality extracts.[5][9]

Q4: Does the ripeness of the paprika fruit affect this compound content?

A4: Yes, the maturity of the Capsicum annuum fruit significantly impacts the carotenoid profile. This compound and capsorubin (B42635) concentrations increase proportionally as the fruit ripens.[8] The fraction of esterified pigments, which are more stable, also increases with maturity.[8][10]

Troubleshooting Guide

Issue 1: Low this compound Yield

  • Potential Cause: Suboptimal Solvent Choice.

    • Solution: The polarity of the solvent is crucial. This compound is a xanthophyll, a polar carotenoid. Ensure your solvent or solvent mixture matches this polarity. Acetone or acetone/ethanol mixtures are highly effective.[1][4] Using a non-polar solvent like pure hexane may be less efficient for this compound but can be useful in multi-phase systems.[6][7]

  • Potential Cause: Pigment Degradation.

    • Solution: this compound is unstable and can degrade when exposed to high temperatures, oxygen, and light.[2] Protect your samples from light at all stages. If using conventional methods, extract at a low temperature (e.g., 4°C).[2] For lengthy procedures, consider working under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2]

  • Potential Cause: Incomplete Extraction.

    • Solution: The extraction time may be insufficient, especially for conventional methods. For exhaustive extraction with acetone, a duration of up to 48 hours may be necessary.[2] Ensure the sample-to-solvent ratio is adequate; a common ratio is 1:25.[4] Also, ensure the particle size of the dried paprika is small enough to allow for efficient solvent penetration.

Issue 2: Extract Contains Impurities (e.g., Capsaicin)

  • Potential Cause: Co-extraction of compounds with similar solubility.

    • Solution: A multi-solvent system can be used for selective extraction. A three-liquid-phase system of acetone/K2HPO4/n-hexane allows for the separation of this compound and capsaicin in a single step. In this system, the less polar this compound moves to the n-hexane phase, while the more polar capsaicin remains in the acetone-rich phase.[6][7] Alternatively, purification can be performed post-extraction using column chromatography.[11]

Issue 3: Inconsistent Results Between Batches

  • Potential Cause: Variation in Raw Material.

    • Solution: The this compound content can vary significantly based on the paprika cultivar, growing conditions, and stage of ripeness at harvest.[8] Standardize the raw material as much as possible and always characterize its initial carotenoid content before extraction for accurate yield calculations.

  • Potential Cause: Procedural Drift.

    • Solution: Minor, unintentional variations in protocol execution can lead to different outcomes. Maintain a strict, detailed protocol for all steps, including sample preparation, extraction time, temperature control, and solvent evaporation. All procedures should be conducted in subdued light to prevent photodegradation.[2]

Data Presentation: Solvent System Efficiency

The following table summarizes the yield of this compound using an optimized Accelerated Solvent Extraction (ASE) method compared to conventional techniques.

Extraction MethodSolvent SystemTemperature (°C)TimeYield (mg/100g dw)Reference
Accelerated Solvent Extraction (ASE) 50% Acetone/Ethanol (v/v)1005 min26.86 ± 3.70[1][2][3]
Conventional Solvent Extraction Acetone4~48 hNot specified, but ASE is noted to be more efficient.[2][3]
Three-Liquid-Phase System 22% Acetone / 20% K₂HPO₄ / 10% n-Hexane2510 min (vibration)98.15% recovery into hexane phase[6][7]

Experimental Protocols

Protocol 1: Accelerated Solvent Extraction (ASE) of this compound

This protocol is based on the optimized method described by Kim et al. (2019).

  • Sample Preparation: Dry the red paprika (Capsicum annuum L.) fruit and grind it into a fine powder.

  • Cell Loading: Mix 1 g of the powdered sample with diatomaceous earth and load it into a 22-mL stainless steel ASE cell equipped with a cellulose (B213188) filter.

  • ASE System Parameters:

    • Solvent: 50% Acetone/Ethanol (v/v).

    • Pressure: 1500 psi.

    • Temperature: 100°C.

    • Static Time: 5 minutes.

    • Static Cycles: 3.

    • Solvent Flush: 60% of cell volume.

    • Nitrogen Purge: 60 seconds.

  • Collection: Collect the extract in a 60-mL collection vial.

  • Analysis: Evaporate the solvent from the extract. The residue should be dissolved in an appropriate solvent (e.g., acetone) and stored at -20°C under nitrogen until analysis by UPLC or HPLC.[2][3]

Protocol 2: Quantitative Analysis by UPLC

  • Instrumentation: Use an Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array detector.

  • Column: Employ a C18 column (e.g., BEH C18).

  • Mobile Phase: An isocratic mobile phase of 85% methanol (B129727) in water can be effective.[2][3]

  • Detection: Monitor the eluent at 450 nm for this compound.

  • Quantification: Generate a calibration curve using a certified this compound standard at various concentrations (e.g., 0.5–200 µg/mL).[2] Calculate the concentration in the sample by comparing its peak area to the standard curve.

Visualizations

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_post Phase 3: Post-Extraction raw_material Dried Paprika Fruit grinding Grind to Fine Powder raw_material->grinding solvent Select Solvent System (e.g., 50% Acetone/Ethanol) extraction_step Perform Extraction (e.g., ASE, Maceration) solvent->extraction_step separation Separate Solid Residue (Filtration/Centrifugation) extraction_step->separation crude_extract Crude this compound Extract evaporation Solvent Evaporation crude_extract->evaporation purification Purification (Optional) (e.g., Chromatography) evaporation->purification final_product Purified this compound purification->final_product G start Problem: Low this compound Yield cause1 Cause: Pigment Degradation? start->cause1 cause2 Cause: Suboptimal Solvent? start->cause2 cause3 Cause: Incomplete Extraction? start->cause3 sol1a Solution: Protect from light and oxygen. cause1->sol1a Yes sol1b Solution: Reduce temperature and/or extraction time. cause1->sol1b Yes sol2 Solution: Use polar solvent (e.g., Acetone, Acetone/Ethanol). cause2->sol2 Yes sol3a Solution: Increase extraction time for conventional methods. cause3->sol3a Yes sol3b Solution: Optimize sample-to-solvent ratio and particle size. cause3->sol3b Yes

References

Impact of food processing and heat on capsanthin stability and content.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with capsanthin. The information focuses on the impact of food processing and heat on this compound stability and content.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect this compound stability during food processing?

A1: this compound stability is susceptible to several factors during food processing, primarily:

  • Heat: Thermal processing can lead to significant degradation of this compound. The extent of degradation is dependent on the temperature and duration of heating. For instance, increasing frying temperature from 130°C to 190°C leads to a substantial decrease in this compound content in chili oil.[1] Wet heat has been observed to cause more degradation than dry heat.[2]

  • Light: Exposure to light can induce photo-oxidation, leading to loss of color and potency.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the carotenoid structure.[3]

  • pH: The stability of this compound can be influenced by the pH of the food matrix.

  • Food Matrix: The composition of the food can impact this compound stability. For instance, esterified this compound may exhibit greater stability.[3]

Q2: How does temperature affect the degradation rate of this compound?

A2: Higher temperatures accelerate the degradation of this compound. Studies have shown a clear correlation between increased temperature and reduced this compound content. For example, in diluted paprika juice, the half-life of this compound decreased as the temperature was raised from 80°C to 100°C.[2] Similarly, frying chili oil at 190°C resulted in a significantly lower this compound content compared to frying at 130°C.[1] The degradation generally follows first-order reaction kinetics.

Q3: What are the main degradation products of this compound when exposed to heat?

A3: Thermal degradation of this compound leads to the formation of several smaller molecules. High-temperature treatment of paprika oleoresins has been shown to yield nor-carotenoids as major degradation products, such as 9,10,11,12,13,14,19,20-octanor-capsanthin and its isomers.[4][5] The general pathway involves the cyclization of the polyene chain, leading to the formation of these smaller compounds and byproducts like xylene.[4]

Q4: Is there a difference in stability between esterified and non-esterified this compound?

A4: Yes, the esterification of this compound can enhance its stability. Carotenoids esterified with fatty acids, such as lauric, myristic, and palmitic acids, have demonstrated lower susceptibility to degradation from heat and light.[3] This increased stability is attributed to the saturated nature of the fatty acids, which makes the molecule less prone to photo- and thermo-oxidative degradation.[3]

Troubleshooting Guides

Issue 1: Significant loss of red color in my product after thermal processing.

  • Possible Cause: This is likely due to the thermal degradation of this compound, the primary red pigment. High temperatures and prolonged heating times are major contributors to this issue.

  • Troubleshooting Steps:

    • Optimize Temperature and Time: If possible, reduce the processing temperature and/or duration. Even a small reduction can significantly impact this compound retention. For example, frying at 130-150°C is more suitable for preserving carotenoids in chili oil than higher temperatures.[1]

    • Evaluate Heating Method: Consider alternative heating methods. Dry heat has been shown to be less degradative to this compound than wet heat.[2]

    • Control Oxygen Exposure: Minimize contact with air during processing and storage. Vacuum sealing or packaging with inert gas can help prevent oxidative degradation.

    • Protect from Light: Store the product in light-proof containers to prevent photo-degradation.

Issue 2: Inconsistent this compound content in different batches of my product.

  • Possible Cause: Variability in raw material, processing parameters, or analytical methods can lead to inconsistent results.

  • Troubleshooting Steps:

    • Standardize Raw Material: Ensure the raw material (e.g., paprika) has a consistent initial this compound content.

    • Calibrate Equipment: Regularly calibrate all processing equipment, such as ovens and water baths, to ensure accurate and consistent temperature control.

    • Validate Analytical Methods: Ensure your method for this compound quantification (e.g., HPLC, UPLC) is validated for accuracy, precision, and reproducibility. Use a validated method for determining this compound content.[6]

    • Maintain Consistent Processing Parameters: Strictly adhere to the established processing times, temperatures, and other parameters for each batch.

Quantitative Data Summary

Table 1: Effect of Frying Temperature on this compound Content in Chili Oil

Frying Temperature (°C)This compound Content (mg/kg)
13040.3
15015.4
1709.6
1906.2

Data sourced from a study on changes of carotenoids in chili oil during frying.[1]

Table 2: Half-life of this compound in Diluted Paprika Juice at Different Temperatures

Temperature (°C)Predicted Half-life (minutes)
8027.47
9021.23
10015.23

Data from a study on the degradation kinetics of this compound in paprika juice.[2]

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the determination of this compound content.

  • 1. Sample Preparation (Saponification and Extraction):

    • Weigh a known amount of the sample (e.g., paprika oleoresin).

    • Add a methanolic solution of potassium hydroxide (B78521) (KOH) to the sample.

    • Incubate the mixture to allow for saponification of esterified carotenoids.

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of n-hexane, acetone, and water).

    • Collect the organic phase containing the carotenoids.

    • Evaporate the solvent under a stream of nitrogen.

    • Re-dissolve the residue in the mobile phase for HPLC analysis.

  • 2. HPLC Analysis:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of solvents like acetonitrile, methanol, and water is typical.

    • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the maximum wavelength for this compound (around 470-480 nm).

    • Quantification: Prepare a calibration curve using a certified this compound standard. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve. An internal standard, such as β-apo-8'-carotenal, can be used to improve accuracy.[2]

Visualizations

Experimental_Workflow_for_Capsanthin_Quantification cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample Weighing Saponification Saponification with Methanolic KOH Sample->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection PDA Detection (470-480 nm) Separation->Detection Quantification Quantification against Standard Curve Detection->Quantification

Caption: Experimental workflow for the quantification of this compound using HPLC.

Capsanthin_Thermal_Degradation_Pathway This compound This compound Heat High Temperature This compound->Heat Degradation_Products Degradation Products Heat->Degradation_Products leads to Nor_this compound Nor-Capsanthin Isomers Degradation_Products->Nor_this compound primarily Xylene Xylene Degradation_Products->Xylene and

Caption: Simplified pathway of this compound thermal degradation.

References

Refining the saponification process to prevent capsanthin loss.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize capsanthin loss during the saponification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the saponification of this compound from sources like paprika oleoresin.

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield / Significant Degradation High reaction temperature. This compound is heat-sensitive and degrades at temperatures above 50°C in alkaline solutions.[1]Maintain a low reaction temperature, ideally between ambient temperature (20-25°C) and 45-50°C.[1]
Prolonged reaction time.Optimize the reaction time. For lower temperatures (ambient), a longer duration (e.g., 24 hours) may be needed, while at 45-50°C, 3-4 hours can be sufficient.[1]
High concentration of alkali (e.g., KOH).Use a lower concentration of KOH. Slow, dropwise addition of aqueous KOH can help maintain a low concentration and preserve this compound integrity.[1] A 5% non-aqueous solution of KOH in ethanol (B145695) has been used successfully for ambient temperature saponification.[1]
Presence of oxygen. Carotenoids are susceptible to oxidation.[2][3]Perform the reaction under an inert atmosphere, such as nitrogen gas.[4]
Formation of soap micelles. The reaction of fatty acids with KOH can form micelles that trap the lipophilic this compound, preventing its transfer into the non-aqueous extraction layer.[5]Add a phosphate (B84403) buffer to the sample-extract mixture after saponification to prevent micelle formation.[5]
Incomplete Saponification Insufficient alkali concentration or reaction time.Adjust the KOH concentration and/or reaction time based on the specific protocol. A 15-20% non-aqueous KOH solution in ethanol and propylene (B89431) glycol has been used for saponification at 45-50°C for 3-4 hours.[1]
Poor mixing of reactants.Ensure efficient stirring of the reaction mixture. The use of a co-solvent like acetone (B3395972) may be necessary to facilitate stirring, especially when using ethanolic KOH at ambient temperature.[1]
Difficulty in Isolating Crystalline Carotenoids Improper work-up procedure.After neutralizing the excess base with an acid (e.g., acetic acid), treat the saponified oleoresin with hot water (50-70°C) to facilitate the crystallization of carotenoids.[1]
Residual solvents or impurities.After filtration, wash the crystalline carotenoids with hot water (50-70°C) to remove residual acid and water-soluble impurities.[1] Dry the crystals under a high vacuum at around 60°C.[1]

Frequently Asked Questions (FAQs)

Q1: Why is saponification necessary for this compound analysis?

A1: Saponification is a crucial step to hydrolyze this compound esters, which are the predominant form in natural sources like paprika. This process cleaves the fatty acid esters, yielding free this compound. Additionally, saponification helps to remove interfering substances such as chlorophylls (B1240455) and unwanted lipids, which is essential for accurate chromatographic analysis.[5]

Q2: What are the key factors that influence this compound stability during saponification?

A2: The primary factors affecting this compound stability are temperature, oxygen, light, and the concentration of the alkali.[2] this compound is particularly sensitive to high temperatures in alkaline conditions, which can lead to significant degradation.[1]

Q3: What is the optimal temperature range for this compound saponification?

A3: To prevent degradation, saponification should be carried out under mild temperature conditions. The recommended range is from ambient temperature (20-25°C) up to 50°C.[1] Conventional saponification at temperatures above 50°C can result in significant loss of this heat-labile carotenoid.[1]

Q4: Which alkali is preferred for saponification, and at what concentration?

A4: Potassium hydroxide (B78521) (KOH) is commonly used. The concentration depends on the reaction temperature and duration. For ambient temperature reactions, a 5% non-aqueous solution of KOH in ethanol can be effective over 24 hours.[1] For a faster reaction at 45-50°C, a 15-20% non-aqueous solution of KOH in ethanol and propylene glycol can be used for 3-4 hours.[1]

Q5: How can I prevent oxidation during the saponification process?

A5: To minimize oxidative degradation, it is highly recommended to perform the entire saponification and subsequent extraction steps under an inert atmosphere, such as nitrogen.[4] The use of antioxidants in the extraction solvent, such as BHT (butylated hydroxytoluene), can also help protect the carotenoids.

Q6: What is the role of solvents in the saponification mixture?

A6: Solvents like ethanol are used to dissolve the KOH and the paprika oleoresin. A co-solvent such as hexane (B92381) can be used in a two-phase system to facilitate the separation of the saponified carotenoids.[1] Acetone may also be used as a co-solvent to improve the stirring of the reaction mixture.[1]

Q7: How does the work-up process affect the recovery of this compound?

A7: The work-up process is critical for isolating the purified this compound. After saponification, the excess alkali should be neutralized with an acid like acetic acid. The saponified mixture is then typically treated with hot water to crystallize the carotenoids, which can then be collected by filtration.[1]

Q8: What is a common issue that leads to poor carotenoid recovery, and how can it be solved?

A8: A previously misunderstood cause for low carotenoid recovery is the formation of soap micelles, which trap the this compound. This can be remedied by adding a phosphate buffer during the work-up, which disrupts the micelles and allows for a much higher recovery of carotenoids (over 97%).[5]

Experimental Protocols

Protocol 1: Ambient Temperature Saponification

This protocol is designed to minimize heat-induced degradation of this compound.

  • Preparation: Dissolve paprika oleoresin (100 g) in ethanol (380 g).

  • Saponification: Prepare a 5% non-aqueous solution of KOH (20 g) in the ethanol-oleoresin mixture. If needed, use acetone as a co-solvent to aid in stirring.

  • Reaction: Stir the mixture at ambient temperature (20-25°C) for 24 hours under a nitrogen atmosphere.

  • Neutralization: After 24 hours, neutralize the excess KOH by adding an aqueous solution of acetic acid (1:1, v/v).

  • Solvent Removal: Recover the ethanol by distillation under reduced pressure.

  • Crystallization: Treat the resulting saponified oleoresin with hot water (50-70°C) to induce crystallization of the carotenoids.

  • Isolation: Collect the crystalline carotenoids by filtration.

  • Washing and Drying: Wash the crystals with hot water (50-70°C) to remove any remaining acetic acid and other water-soluble impurities. Dry the crystals at approximately 60°C under a high vacuum.[1]

Protocol 2: Low-Temperature Saponification (45-50°C)

This protocol offers a faster reaction time while still maintaining mild temperature conditions.

  • Preparation: Dissolve paprika oleoresin (50 g) in a mixture of ethanol (40 g) and propylene glycol (10 g).

  • Saponification: Add a 20% non-aqueous solution of KOH (10 g) to the mixture.

  • Reaction: Heat the mixture to 45-50°C and stir for 3-4 hours under a nitrogen atmosphere.

  • Work-up: Follow steps 4-8 from Protocol 1 for neutralization, crystallization, and isolation of the this compound.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_sapon Saponification cluster_workup Work-up & Isolation cluster_analysis Analysis prep Dissolve Paprika Oleoresin in Solvent (e.g., Ethanol) sapon Add KOH Solution (e.g., 5% in Ethanol) prep->sapon Oleoresin Solution react React under Controlled Conditions (Temp, Time, N2 Atmosphere) sapon->react Reaction Mixture neutralize Neutralize with Acetic Acid react->neutralize Saponified Mixture crystallize Crystallize with Hot Water (50-70°C) neutralize->crystallize isolate Filter & Wash Crystals crystallize->isolate dry Dry under Vacuum isolate->dry analysis Purified this compound (for HPLC, etc.) dry->analysis Final Product

Caption: Experimental workflow for this compound saponification.

capsanthin_loss_prevention loss This compound Loss (Degradation) prevention Preventive Measures low_temp Low Temperature Rxn (20-50°C) loss->low_temp inert Inert Atmosphere (Nitrogen) loss->inert low_alkali Low Alkali Conc. (e.g., 5% KOH) loss->low_alkali buffer Add Phosphate Buffer (Post-Saponification) loss->buffer factors Contributing Factors temp High Temperature (>50°C) temp->loss oxygen Oxygen Exposure oxygen->loss alkali High Alkali Concentration alkali->loss micelles Micelle Formation micelles->loss

Caption: Factors contributing to this compound loss and preventive measures.

References

Technical Support Center: Improving Capsanthin Solubility for In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of capsanthin in in vitro biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a natural red carotenoid pigment found predominantly in red peppers (Capsicum annuum)[1][2]. It is recognized for its potent antioxidant and anti-inflammatory properties[3][4]. However, this compound is highly lipophilic, meaning it has very low solubility in water-based solutions like cell culture media[1][4][5][6]. This poor aqueous solubility can lead to precipitation, inaccurate dosing, and low bioavailability in in vitro experiments, ultimately affecting the reliability of assay results[4][6][7].

Q2: What are the recommended organic solvents for preparing a this compound stock solution?

A2: For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of poorly soluble compounds like this compound[8]. Other organic solvents in which this compound is soluble include ethanol, acetone, chloroform, and methanol[1][5][9]. When selecting a solvent, it is crucial to consider its compatibility with the specific cell line and assay being used. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically below 0.5% for DMSO) to avoid cytotoxicity[8].

Q3: My this compound precipitates when I add it to the cell culture medium. What can I do?

A3: Precipitation upon addition to aqueous media is a common issue with highly lipophilic compounds. Here are several steps you can take to troubleshoot this problem:

  • Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the culture medium is as low as possible[8].

  • Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can help maintain its solubility[8].

  • Use a Stepwise Dilution: Instead of a single dilution, try adding the stock solution dropwise into the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion[8].

  • Lower the Final Concentration: The concentration of this compound you are trying to achieve may be above its solubility limit in the final medium. Consider performing a dose-response experiment to find the optimal, non-precipitating concentration[8].

  • Incorporate Serum: If your experimental design allows, fetal bovine serum (FBS) in the culture medium can help to solubilize lipophilic compounds[10].

Q4: Are there advanced methods to improve the solubility and stability of this compound for in vitro assays?

A4: Yes, several formulation strategies can significantly enhance the aqueous solubility and stability of this compound. These include:

  • Nanoemulsions: Self-nanoemulsifying formulations (SNEFs) are mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium. This has been shown to improve this compound's release and stability in aqueous solutions[7].

  • Micelles: Encapsulating this compound within micelles can improve its water solubility and has been used to assess its cytotoxicity in cell lines[6].

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. This method has been used for other carotenoids like astaxanthin (B1665798) and could be applicable to this compound[11][12].

Q5: How should I store this compound powder and its stock solutions?

A5: this compound is susceptible to degradation from light, heat, and oxygen[4][7][13]. To ensure its stability:

  • Powder: Store solid this compound in a tightly sealed container, protected from light, in a cool and dry place.

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C in light-protected tubes[8]. For long-term storage, purging the vial with an inert gas like nitrogen or argon before sealing is recommended[14]. It is best practice to prepare fresh working dilutions from the stock solution for each experiment.

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing this compound for in vitro assays.

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in the initial solvent. Inappropriate solvent or insufficient solvent volume.- Ensure you are using a solvent in which this compound is freely soluble (e.g., acetone, chloroform)[5].- Increase the solvent volume.- Gentle warming and sonication can aid dissolution[7].
Precipitate forms immediately upon adding the stock solution to the cell culture medium. - The final concentration exceeds the solubility limit.- The change in solvent polarity is causing the compound to "crash out."[14]- Decrease the final concentration of this compound.- Lower the percentage of the organic solvent in the final medium[8].- Add the stock solution slowly to pre-warmed, stirred media[8].
Precipitate forms in the incubator over time. - Temperature fluctuations affecting solubility.- Interaction with media components.- Instability and degradation of this compound.- Ensure the incubator maintains a stable temperature.- Try reducing the serum concentration if possible[8].- Use a solubilization enhancement technique like nanoemulsions or micelles to improve stability[6][7].
Inconsistent or non-reproducible results between experiments. - Degradation of this compound in stock or working solutions.- Inaccurate concentration due to precipitation.- Prepare fresh working solutions for each experiment from a properly stored stock.- Visually inspect for any precipitation before use.- Consider quantifying the this compound concentration in your final working solution spectrophotometrically.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add an appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary[8].

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube[8].

  • Storage: Aliquot the sterile stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light[8].

Protocol 2: Preparation of this compound-Loaded Nanoemulsion Preconcentrate (SNEF)

This protocol is adapted from a study that successfully improved this compound's solubility and stability[7].

  • Component Mixing: In a glass vial, accurately weigh and combine the oil (e.g., Captex 300), surfactant (e.g., Cremophor RH 40), and cosurfactant (e.g., Capmul MCM). Add an antioxidant like butylated hydroxytoluene (BHT) at 0.5% to prevent degradation[7]. Mix the components using a cyclomixer for 15 minutes.

  • This compound Addition: Add a pre-weighed amount of this compound (e.g., 30 mg) to the mixture and continue mixing until most of it is dissolved.

  • Sonication: Sonicate the mixture for 5 minutes, maintaining the bath temperature at 40°C to ensure complete solubilization of the this compound[7].

  • Storage: Store the resulting self-nanoemulsifying formulation (SNEF) at 2-8°C until use.

  • Application: To use, dilute the SNEF with the aqueous cell culture medium, which will spontaneously form a nanoemulsion.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Vehicles

VehicleSolubilityReference
Water3.41 x 10⁻¹⁰ mg/L at 25°C (estimated)[5]
AcetoneFreely Soluble[5]
ChloroformFreely Soluble[5]
MethanolSoluble[5]
EthanolSoluble[5]
OilsSoluble[1]

Table 2: Example of a Self-Nanoemulsifying Formulation (F6) for this compound

ComponentRoleConcentration (% w/w)
Captex 300Oil25
Cremophor RH 40Surfactant60
Capmul MCMCosurfactant15
BHTAntioxidant0.5
This formulation yielded a nanoemulsion with a globule size of approximately 41 nm and showed the highest in vitro this compound release in the cited study[7].

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound for In Vitro Assays cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize store Aliquot & Store at -80°C sterilize->store prewarm Pre-warm Media to 37°C store->prewarm Use fresh aliquot dilute Dropwise Dilution of Stock prewarm->dilute mix Gently Mix dilute->mix treat Treat Cells mix->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound solutions for cell-based assays.

troubleshooting_workflow Troubleshooting this compound Precipitation action action result result start Precipitate Observed? check_conc Is final concentration too high? start->check_conc check_dmso Is DMSO % > 0.5%? check_conc->check_dmso No action_reduce_conc Reduce final concentration check_conc->action_reduce_conc Yes check_mixing Was mixing adequate? check_dmso->check_mixing No action_reduce_dmso Reduce DMSO volume check_dmso->action_reduce_dmso Yes action_improve_mixing Use dropwise addition to pre-warmed, stirring media check_mixing->action_improve_mixing No action_formulation Consider advanced formulation (e.g., nanoemulsion) check_mixing->action_formulation Yes result_ok Problem Solved action_reduce_conc->result_ok Resolved action_reduce_dmso->result_ok Resolved action_improve_mixing->result_ok Resolved action_formulation->result_ok

Caption: Logical workflow for troubleshooting this compound precipitation issues.

nfkb_pathway Simplified Anti-Inflammatory Action of this compound stimulus Inflammatory Stimulus (e.g., TNF-α) nfkb_activation NF-κB Activation stimulus->nfkb_activation This compound This compound This compound->nfkb_activation Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_activation->cytokines inflammation Inflammation cytokines->inflammation

Caption: this compound's inhibitory effect on the NF-κB inflammatory pathway.

References

Technical Support Center: Method Development for Separating Capsanthin from Other Carotenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of capsanthin from other carotenoids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of separating this compound.

Problem IDIssuePotential CausesRecommended Solutions
CAP-SEP-001 Low yield of this compound after extraction. - Incomplete extraction from the raw material.- Degradation of this compound during extraction due to high temperatures, light exposure, or presence of oxygen.[1][2]- Ensure the raw material (e.g., paprika oleoresin) is finely ground.[3]- Use appropriate solvents like acetone (B3395972), ethanol (B145695), or hexane (B92381), or a mixture of these.[4][5]- Optimize extraction time and temperature; consider low-temperature extraction methods.[1][4]- Perform extraction under subdued light and in an inert atmosphere (e.g., nitrogen) to prevent degradation.[2]
CAP-SEP-002 Poor separation of this compound from zeaxanthin (B1683548). - Similar polarities of this compound and zeaxanthin make separation challenging.- Inefficient saponification process, leading to the presence of carotenoid esters that interfere with separation.- Employ a multi-step solvent extraction and crystallization process.[4]- Utilize column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and a carefully selected mobile phase.[3]- Optimize saponification conditions (e.g., temperature, time, and alkali concentration) to ensure complete hydrolysis of esters.[6][7]
CAP-SEP-003 Degradation of this compound during saponification. - High temperatures and strong alkaline conditions can lead to significant losses of this compound.[4]- Use a milder saponification process at ambient or low temperatures (20-50°C).[4][8]- Reduce saponification time.[4]- Employ a non-aqueous solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) to minimize degradation.[4]
CAP-SEP-004 Co-elution of this compound with other carotenoids in HPLC analysis. - Inappropriate mobile phase composition or gradient.- Unsuitable HPLC column.- Optimize the mobile phase. Acetone-water mixtures have been shown to effectively separate multiple carotenoids.[7]- Adjust the mobile phase gradient to improve resolution.[7]- Use a C18 or C30 column, which are commonly used for carotenoid analysis.[3][9]
CAP-SEP-005 Presence of impurities in the final this compound product. - Incomplete removal of other carotenoids like β-carotene and β-cryptoxanthin.- Residual solvents from the extraction process.- Perform multiple crystallization steps to increase purity.[4]- Wash the crystalline mixture with appropriate solvents (e.g., hexane) to remove less polar carotenoids.[4]- Dry the final product under high vacuum to remove residual solvents.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the separation of this compound.

1. What are the most common methods for separating this compound from other carotenoids?

The most common methods for separating this compound include:

  • Solvent Extraction and Crystallization: This is a widely used technique that involves saponification of carotenoid esters in paprika oleoresin, followed by selective extraction and crystallization of this compound using various solvents like hexane, ethanol, and acetone.[4][8]

  • Column Chromatography: This method is used for further purification of this compound. Silica gel is a common stationary phase, and the mobile phase is a mixture of solvents like dichloromethane (B109758) and methanol.[3]

  • Supercritical Fluid Extraction (SFE): This is a "green" chemistry approach that uses supercritical CO2 for extraction, often with a co-solvent like ethanol. This method can reduce the use of hazardous organic solvents.[10]

  • Three-Liquid-Phase Extraction (TLPE): This technique can achieve extraction and separation in a single step by partitioning this compound and other compounds into different liquid phases. For instance, a system of n-hexane, acetone, and a K2HPO4 solution can be used to separate this compound and capsaicin.[11]

2. What is the purpose of saponification in the this compound separation process?

Saponification is a crucial step to hydrolyze carotenoid esters present in the raw material, such as paprika oleoresin.[12] This process breaks down the esters into free carotenoids (like this compound, zeaxanthin, etc.) and fatty acids. This is important because the presence of esters can interfere with the subsequent separation and purification steps, making it difficult to obtain high-purity this compound.[4]

3. What are the key parameters to control during the separation process to avoid this compound degradation?

This compound is sensitive to heat, light, oxygen, and acids.[1][2] Therefore, it is crucial to control the following parameters:

  • Temperature: Low temperatures (around 20-50°C) are recommended for both extraction and saponification to minimize thermal degradation.[4][8]

  • Light: All procedures should be carried out in subdued light to prevent photo-oxidation.[2]

  • Oxygen: Performing the extraction and separation in an inert atmosphere (e.g., under nitrogen) can prevent oxidative degradation.[2]

  • pH: Exposure to strong acids should be avoided as it can lead to isomerization and decomposition.[2]

4. How can the purity of the separated this compound be determined?

The purity of this compound can be determined using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector is a common method for quantifying this compound and other carotenoids.[7] A C18 or C30 column is typically used for separation.[3][9]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers faster analysis times and better resolution compared to HPLC.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used for the identification and characterization of this compound and other carotenoids based on their mass-to-charge ratio.[3]

5. What are some of the other major carotenoids typically found with this compound in paprika oleoresin?

Besides this compound, paprika oleoresin contains several other carotenoids, including:

  • Zeaxanthin

  • β-carotene

  • β-cryptoxanthin[4]

  • Capsorubin[13]

Experimental Protocols

Protocol 1: Saponification and Solvent Extraction of this compound

This protocol is based on a novel process for isolating this compound from paprika oleoresin.[4]

Objective: To obtain a crystalline mixture of carotenoids from paprika oleoresin through low-temperature saponification.

Materials:

  • Paprika oleoresin

  • Acetone

  • Ethanol

  • Potassium hydroxide (KOH) solution (40-60% aqueous)

  • Hexane

  • Acetic acid (aqueous solution)

  • Water

Procedure:

  • Dissolve paprika oleoresin in a mixture of acetone and ethanol.

  • Add a 40-60% aqueous solution of potassium hydroxide (KOH) in ethanol to the oleoresin solution.

  • Conduct the saponification at ambient temperature (around 20-25°C) for approximately 3 to 6 hours.

  • After saponification, distill the ethanol under reduced pressure at 40-50°C.

  • Dilute the saponified oleoresin with water and neutralize the excess KOH with an aqueous solution of acetic acid.

  • Heat the mixture to 50-70°C to obtain a homogeneous suspension.

  • Filter the mixture to collect the crystalline carotenoids.

  • Wash the crystals with water at 50-70°C to remove residual acetic acid and water-soluble impurities.

  • Dry the crystalline mixture of carotenoids at 40-60°C under high vacuum.

  • The resulting crystalline mixture, containing this compound, zeaxanthin, β-carotene, and β-cryptoxanthin, can then be subjected to further separation by solvent extraction.

Protocol 2: Separation of this compound and Zeaxanthin from other Carotenoids

This protocol describes the separation of the crystalline carotenoid mixture obtained from Protocol 1.[4]

Objective: To separate this compound and zeaxanthin from β-carotene and β-cryptoxanthin.

Materials:

  • Crystalline mixture of carotenoids (from Protocol 1)

  • Hexane

Procedure:

  • Extract the crystalline mixture of carotenoids with hexane. This step will solubilize the less polar carotenoids, β-carotene and β-cryptoxanthin, leaving behind a crystalline mixture enriched in this compound and zeaxanthin.

  • Filter the mixture to separate the solid phase (this compound and zeaxanthin) from the hexane filtrate (containing β-carotene and β-cryptoxanthin).

  • The crystalline mixture of this compound and zeaxanthin can be further purified by recrystallization.

  • The hexane filtrate containing β-carotene and β-cryptoxanthin can be processed separately to isolate these carotenoids.

Data Presentation

Table 1: Comparison of Different Extraction Methods for this compound

Extraction MethodSolvent(s)Temperature (°C)Time (h)Key AdvantagesReference
Conventional Solvent Extraction Acetone448Simple setup[1]
Accelerated Solvent Extraction (ASE) 50% Acetone/Ethanol1000.083 (5 min)Reduced solvent consumption and time[1]
Three-Liquid-Phase Extraction (TLPE) n-hexane, acetone, K2HPO4, water25-Single-step extraction and separation[11]
Supercritical Fluid Extraction (SFE) Supercritical CO2, Ethanol600.75 (45 min)"Green" method, low levels of capsaicinoids[10]

Table 2: Purity of Carotenoid Mixtures at Different Stages of Separation

Separation StageThis compound (%)Zeaxanthin (%)β-carotene (%)β-cryptoxanthin (%)Overall Purity (%)Reference
Initial Crystalline Mixture (after saponification) 66.3320.636.076.9785[4]
After Hexane Extraction 7624--80-85[4]
After Acetone Extraction of this compound/Zeaxanthin Mixture 8515--85-90[4]

Visualizations

experimental_workflow cluster_saponification Saponification cluster_separation Separation paprika_oleoresin Paprika Oleoresin dissolution Dissolve in Acetone/Ethanol paprika_oleoresin->dissolution saponification Saponify with KOH (20-25°C, 3-6h) dissolution->saponification distillation Distill Ethanol saponification->distillation neutralization Neutralize with Acetic Acid distillation->neutralization heating Heat to 50-70°C neutralization->heating filtration1 Filter and Wash heating->filtration1 drying1 Dry under Vacuum filtration1->drying1 crystalline_mix Crystalline Mixture of Carotenoids drying1->crystalline_mix hexane_extraction Extract with Hexane crystalline_mix->hexane_extraction filtration2 Filter hexane_extraction->filtration2 capsanthin_zeaxanthin Crystalline Mixture (this compound & Zeaxanthin) filtration2->capsanthin_zeaxanthin Solid hexane_filtrate Hexane Filtrate (β-carotene & β-cryptoxanthin) filtration2->hexane_filtrate Liquid recrystallization Recrystallize capsanthin_zeaxanthin->recrystallization pure_this compound High Purity this compound recrystallization->pure_this compound

Caption: Experimental workflow for the separation of this compound.

troubleshooting_logic start Low this compound Yield? check_extraction Check Extraction Parameters (Solvent, Time, Temp) start->check_extraction Yes check_degradation Check for Degradation (Light, Heat, O2) start->check_degradation No optimize_saponification Optimize Saponification (Temp, Time, Alkali Conc.) check_extraction->optimize_saponification check_degradation->optimize_saponification improve_separation Improve Separation Technique (Chromatography, Crystallization) optimize_saponification->improve_separation end Improved Yield improve_separation->end

Caption: Troubleshooting logic for low this compound yield.

References

Minimizing matrix effects in the LC-MS analysis of capsanthin in complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS analysis of capsanthin in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects in LC-MS analysis are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of this compound quantification.[1]

Q2: What are the most common sources of matrix effects in this compound analysis from complex samples like chili powder or food products?

A2: Common sources of matrix effects in the analysis of this compound from complex matrices include:

  • Lipids and Fats: Abundant in many food samples, these can cause significant ion suppression.

  • Other Carotenoids and Pigments: High concentrations of other carotenoids can compete with this compound for ionization.

  • Phenolic Compounds: Often co-extracted with this compound and can interfere with ionization.

  • Sugars and other Polar Compounds: While less likely to co-elute with this compound in reversed-phase chromatography, they can still contribute to matrix complexity if not adequately removed during sample preparation.

Q3: What is the recommended ionization technique for this compound analysis by LC-MS?

A3: Atmospheric Pressure Chemical Ionization (APCI) is a highly effective and commonly used ionization technique for carotenoids like this compound.[2][3] It is particularly well-suited for nonpolar to moderately polar compounds and is less susceptible to matrix effects compared to Electrospray Ionization (ESI) for this class of analytes. Positive ion mode is typically used for this compound analysis, detecting the protonated molecule [M+H]+.[2]

Q4: How can I assess the extent of matrix effects in my this compound analysis?

A4: The matrix effect can be quantitatively evaluated by comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank sample extract at the same concentration. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound.

Issue 1: Low or No this compound Signal
Possible Cause Troubleshooting Steps
Poor Extraction Efficiency 1. Ensure the sample is properly homogenized. 2. Verify the extraction solvent is appropriate for this compound (e.g., acetone (B3395972), methanol (B129727), or a mixture of acetonitrile (B52724) and ethyl acetate).[4] 3. Consider using ultrasonication or increasing the extraction time to improve recovery.[4] 4. Protect samples from light and heat during extraction, as this compound is prone to degradation.
Ion Suppression 1. Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. 2. Dilute the sample extract to reduce the concentration of matrix components. 3. Optimize chromatographic conditions to separate this compound from co-eluting interferences.
Incorrect MS Parameters 1. Confirm the mass spectrometer is tuned and calibrated. 2. Ensure the correct precursor and product ions for this compound are being monitored in your MRM method. The protonated molecule [M+H]+ for this compound is m/z 584.6.[2] 3. Optimize the collision energy for the selected MRM transitions.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Troubleshooting Steps
Column Overload 1. Dilute the sample extract. 2. Reduce the injection volume.
Inappropriate Mobile Phase 1. Ensure the mobile phase is properly mixed and degassed. 2. Verify the pH of the mobile phase is suitable for the column and analyte. 3. Consider adding a small amount of a modifier, like formic acid, to improve peak shape.
Column Contamination or Degradation 1. Wash the column with a strong solvent. 2. If the problem persists, replace the column.
Extra-Column Volume 1. Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. 2. Ensure all fittings are properly connected.
Issue 3: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Ensure consistent and precise execution of the extraction and cleanup procedures for all samples. 2. Use an internal standard to compensate for variations in sample preparation and injection volume.
Matrix Effects 1. Employ matrix-matched calibration standards to compensate for consistent matrix effects. 2. Improve sample cleanup to reduce the variability of matrix components between samples.
Instrument Instability 1. Check for fluctuations in pump pressure and flow rate. 2. Ensure the autosampler is functioning correctly and injecting consistent volumes. 3. Monitor the stability of the MS signal over time.

Quantitative Data on Matrix Effect Reduction

The following table summarizes the expected effectiveness of different sample preparation strategies in minimizing matrix effects for this compound analysis in complex matrices like spices.

Sample Preparation Strategy Expected Matrix Effect Reduction Comments
Dilute-and-Shoot LowSimple and fast, but often insufficient for complex matrices, leading to significant ion suppression.
Liquid-Liquid Extraction (LLE) ModerateCan effectively remove highly polar and non-polar interferences. The choice of extraction solvents is critical for selectivity.
Solid Phase Extraction (SPE) HighOffers excellent cleanup by selectively retaining the analyte while washing away interfering compounds. C18 or C30 cartridges are often suitable for carotenoids.
Matrix-Matched Calibration CompensatoryDoes not remove matrix components but compensates for their effect on ionization by preparing calibration standards in a blank matrix.
Stable Isotope Labeled Internal Standard CompensatoryThe most effective way to correct for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Chili Powder
  • Extraction:

    • Weigh 1 gram of homogenized chili powder into a 50 mL centrifuge tube.

    • Add 10 mL of acetone and vortex for 1 minute.

    • Place the tube in an ultrasonic bath for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 10 mL of acetone.

    • Combine the supernatants.

  • Liquid-Liquid Partitioning:

    • Add 20 mL of n-hexane and 20 mL of deionized water to the combined acetone extract in a separatory funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the upper n-hexane layer, which contains the this compound.

    • Wash the n-hexane layer with 20 mL of deionized water twice.

  • Final Preparation:

    • Evaporate the n-hexane layer to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before LC-MS analysis.

Protocol 2: Solid Phase Extraction (SPE) for this compound Cleanup

This protocol is for the cleanup of a crude extract obtained from the extraction step in Protocol 1.

  • SPE Cartridge: C18 (500 mg, 6 mL)

  • Conditioning:

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of the initial mobile phase through the cartridge. Do not let the cartridge run dry.

  • Loading:

    • Load the reconstituted crude extract (from step 3 of Protocol 1) onto the cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Elution:

    • Elute the this compound with 5 mL of acetone.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before LC-MS analysis.

Protocol 3: Recommended LC-MS/MS Parameters for this compound Analysis
  • LC Column: C18 or C30 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Methanol with 0.1% formic acid

  • Gradient:

    • Start with a high percentage of A and gradually increase the percentage of B to elute this compound. A typical gradient might be: 0-2 min, 80% B; 2-10 min, ramp to 100% B; 10-15 min, hold at 100% B; 15-16 min, return to 80% B; 16-20 min, re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Source: APCI in positive ion mode

  • MRM Transitions:

    • Precursor Ion (Q1): m/z 584.6 ([M+H]+)[2]

    • Product Ions (Q3): m/z 109, 127, 135 (These are common fragment ions for this compound; the most abundant and specific transition should be chosen for quantification, and a second for confirmation).[5]

  • Collision Energy: This needs to be optimized for your specific instrument. A good starting point is to perform a product ion scan and then optimize the collision energy for the most abundant and specific fragments.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Complex Sample (e.g., Chili Powder) extraction Solvent Extraction (Acetone/Methanol) sample->extraction cleanup Cleanup Step extraction->cleanup lle Liquid-Liquid Extraction cleanup->lle Option 1 spe Solid Phase Extraction cleanup->spe Option 2 reconstitution Evaporation & Reconstitution lle->reconstitution spe->reconstitution lcms LC-MS/MS System reconstitution->lcms data_acquisition Data Acquisition (MRM Mode) lcms->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow Troubleshooting Logic for Low Signal start Low or No This compound Signal check_extraction Check Extraction Efficiency? start->check_extraction optimize_extraction Optimize Extraction: - Different Solvent - Ultrasonication - Protect from Light/Heat check_extraction->optimize_extraction No check_ms Check MS Parameters? check_extraction->check_ms Yes solution Problem Resolved optimize_extraction->solution optimize_ms Optimize MS: - Tune/Calibrate - Verify MRMs - Optimize Collision Energy check_ms->optimize_ms No suspect_suppression Suspect Ion Suppression? check_ms->suspect_suppression Yes optimize_ms->solution mitigate_suppression Mitigate Suppression: - Improve Cleanup (SPE/LLE) - Dilute Sample - Optimize Chromatography suspect_suppression->mitigate_suppression Yes suspect_suppression->solution No mitigate_suppression->solution

Caption: Troubleshooting logic for low signal.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Capsanthin, Astaxanthin, and Lutein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the antioxidant activities of three potent xanthophyll carotenoids: capsanthin, astaxanthin (B1665798), and lutein (B1675518). It is designed for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies for key antioxidant assays, and visualizations of molecular mechanisms and workflows.

Introduction and Chemical Structures

This compound, astaxanthin, and lutein are oxygenated carotenoids, known as xanthophylls, that exhibit significant antioxidant properties. Their unique molecular structures, characterized by a long chain of conjugated double bonds and terminal rings with oxygen-containing functional groups, enable them to effectively neutralize reactive oxygen species (ROS).[1][2]

  • This compound: A vibrant red pigment primarily found in paprika (Capsicum annuum).[1] Its structure is unique, featuring a kappa-ring with a conjugated keto group, which contributes significantly to its potent radical scavenging ability.[1][3]

  • Astaxanthin: A red-orange pigment found in microalgae, salmon, and shrimp.[2][4] It is distinguished by the presence of both hydroxyl (OH) and keto (C=O) groups on each of its two terminal ionone (B8125255) rings, enhancing its antioxidant capacity compared to many other carotenoids.[5]

  • Lutein: A yellow pigment abundant in green leafy vegetables like spinach and kale.[4][6] Its structure contains hydroxyl groups on its terminal rings but lacks the keto groups found in this compound and astaxanthin.[6]

The antioxidant efficacy of these molecules is largely determined by the length of their conjugated polyene chain and the nature of their terminal functional groups.

G cluster_this compound This compound cluster_astaxanthin Astaxanthin cluster_lutein Lutein cluster_features Key Structural Features & Activities C This compound F1 Long Polyene Chain (Radical Scavenging) C->F1 shares F2 Two Hydroxyl Groups C->F2 has F4 One Keto Group C->F4 has F5 Singlet Oxygen Quenching C->F5 excels at A Astaxanthin A->F1 shares A->F2 has F3 Two Keto Groups (Enhanced Activity) A->F3 has A->F5 excels at L Lutein L->F1 shares L->F2 has L->F5 performs

Figure 1: Logical relationship of key structural features to antioxidant activity.

Comparative Antioxidant Activity: Experimental Data

The antioxidant potential of these carotenoids has been evaluated using various in vitro assays. The table below summarizes comparative findings from the literature. It is important to note that direct comparison of absolute values (like IC50) across different studies can be misleading due to variations in experimental conditions. Therefore, relative performance is often more informative.

Antioxidant Assay / Activity Comparative Performance & Findings References
This compound Radical Scavenging (vs. β-carotene)Showed a longer-lasting and more effective radical scavenging effect than β-carotene, attributed to its conjugated keto group.[3]
Singlet Oxygen QuenchingCapsorubin (a related pepper carotenoid) showed superior activity to this compound and the positive control, astaxanthin.[7][8]
Lipid Peroxidation InhibitionDisplayed stronger inhibition of peroxyl radical-dependent lipid peroxidation than β-carotene.[7]
Astaxanthin Radical Scavenging (General)Possesses potent antioxidant properties due to its unique molecular structure with hydroxyl and carbonyl groups on each end.[5][9]
Singlet Oxygen QuenchingHas exceptional singlet oxygen quenching activity, reported to be approximately 10 times stronger than other carotenoids like lutein and β-carotene, and over 500 times greater than α-tocopherol (Vitamin E).[10]
Lipid Peroxidation InhibitionShowed a 100-fold greater activity than vitamin E in inhibiting lipid peroxidation in rat mitochondria. It is highly effective at protecting cellular membranes.[10]
Lutein Radical Scavenging (vs. Astaxanthin)In a study on human corneal cells, lutein was found to be slightly more efficient than astaxanthin in blunting ROS and protecting from phototoxicity.[11][12]
Singlet Oxygen QuenchingConsidered an effective quencher, but less efficient than hydrocarbon carotenoids like lycopene (B16060) and β-carotene. Its rate constant was found to be lower than astaxanthin.[13]
Lipid Peroxidation InhibitionShown to reduce lipid peroxidation, particularly in the context of skin and eye health.[7]

Summary of Findings:

  • Astaxanthin generally exhibits the highest antioxidant activity, particularly in quenching singlet oxygen and inhibiting lipid peroxidation.[10] Its unique molecular structure allows it to span cellular membranes, providing comprehensive protection.[2]

  • This compound is a highly potent antioxidant, with its conjugated keto group providing a significant advantage in radical scavenging over carotenoids like β-carotene.[1][3] Some related paprika carotenoids, like capsorubin, may even surpass astaxanthin in specific assays like singlet oxygen quenching.[7]

  • Lutein is a powerful antioxidant, crucial for eye health, and has demonstrated slightly better protective effects against phototoxicity than astaxanthin in specific cell models.[11][12] However, its singlet oxygen quenching capacity is generally considered lower than that of astaxanthin.[13]

Molecular Mechanisms of Action: The Nrf2 Pathway

A key mechanism through which xanthophylls exert their protective effects is by modulating endogenous antioxidant defense systems. Both lutein and astaxanthin have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][14]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like lutein and astaxanthin, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of a suite of protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[6][15]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus carotenoid Astaxanthin / Lutein keap1_nrf2 Keap1-Nrf2 Complex carotenoid->keap1_nrf2 promotes dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free releases nrf2_nucleus Nrf2 nrf2_free->nrf2_nucleus translocates to ros Oxidative Stress (ROS) ros->keap1_nrf2 promotes dissociation are ARE (Antioxidant Response Element) nrf2_nucleus->are binds to enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->enzymes promotes transcription of enzymes->ros neutralizes

Figure 2: Activation of the Nrf2 antioxidant signaling pathway.

Experimental Methodologies

Accurate assessment of antioxidant activity requires standardized protocols. Below are detailed methodologies for three common in vitro assays used to evaluate carotenoids.

G A 1. Reagent & Sample Preparation B 2. Reaction Initiation (Mix Sample with Reagent) A->B C 3. Incubation (In dark, at specific temp.) B->C D 4. Measurement (e.g., Spectrophotometer at specific λ) C->D E 5. Data Analysis (Calculate % Inhibition or Trolox Equivalents) D->E

Figure 3: General experimental workflow for in vitro antioxidant assays.
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[16] The reduction of the DPPH radical is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from deep violet to pale yellow.[16]

  • Reagents and Equipment:

    • DPPH stock solution (e.g., 0.1 mM in methanol (B129727) or ethanol).

    • Methanol or ethanol (B145695) (analytical grade).

    • Test compounds (this compound, Astaxanthin, Lutein) and a standard (e.g., Trolox or Ascorbic Acid) dissolved in an appropriate solvent.

    • UV-Vis Spectrophotometer or microplate reader.

    • Pipettes, cuvettes, or 96-well plates.

  • Procedure:

    • Prepare a fresh working solution of DPPH with an absorbance of approximately 1.0 ± 0.1 at 517 nm.[16]

    • Prepare serial dilutions of the test compounds and the standard.

    • In a test tube or microplate well, add a small volume of the sample solution (e.g., 0.1 mL).

    • Add a larger volume of the DPPH working solution (e.g., 2.9 mL) and mix thoroughly.[16]

    • Prepare a blank sample containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[16]

    • Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. Results are often expressed as IC50 (the concentration required to inhibit 50% of the DPPH radicals).

  • Principle: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+), which is then reduced by antioxidants.[17][18] The quenching of the radical cation is measured by the decrease in absorbance at ~734 nm.[17] This assay is applicable to both hydrophilic and lipophilic antioxidants.[18]

  • Reagents and Equipment:

    • ABTS stock solution (e.g., 7 mM in water).

    • Potassium persulfate (e.g., 2.45 mM final concentration).

    • Ethanol or phosphate-buffered saline (PBS) for dilution.

    • Test compounds and a standard (e.g., Trolox).

    • UV-Vis Spectrophotometer or microplate reader.

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[19]

    • Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[19]

    • Add a small volume of the diluted sample or standard (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

    • Mix and incubate at room temperature for a specific time (e.g., 6 minutes).[19]

    • Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.

  • Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[20] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[20]

  • Reagents and Equipment:

    • Fluorescein (B123965) sodium salt working solution.

    • AAPH solution (peroxyl radical generator), prepared fresh daily.[20]

    • Phosphate buffer (e.g., 75 mM, pH 7.4).

    • Test compounds and a standard (Trolox).

    • Fluorescence microplate reader with excitation at ~485 nm and emission at ~528 nm.[20]

    • Black 96-well microplates.

  • Procedure:

    • In the wells of a black microplate, add the test sample, standard, or a blank (buffer).

    • Add the fluorescein working solution to all wells and incubate at 37°C for a brief period (e.g., 10 minutes).

    • Initiate the reaction by adding the AAPH solution to all wells.[20]

    • Immediately place the plate in the reader and begin recording the fluorescence intensity every 1-2 minutes for at least 60-90 minutes, until the fluorescence has decayed significantly.

  • Calculation: The Area Under the Curve (AUC) for each sample is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of different Trolox concentrations. The ORAC value of the sample is then determined from this curve and expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.

References

Capsanthin versus beta-carotene: a comparative study on ocular health benefits.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two prominent carotenoids, capsanthin and beta-carotene (B85742), reveals distinct yet significant contributions to ocular health. While beta-carotene has been the subject of extensive human clinical trials, emerging evidence from animal studies suggests this compound holds considerable promise, particularly in addressing dry eye and intraocular pressure. This guide provides a comprehensive comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

I. Overview of this compound and Beta-Carotene

This compound is a red carotenoid pigment predominantly found in paprika and red peppers (Capsicum annuum).[1][2] It is recognized for its potent antioxidant and anti-inflammatory properties.[1][3] In contrast, beta-carotene is a precursor to vitamin A and is abundant in various yellow, orange, and red vegetables.[4] It is a well-established antioxidant crucial for vision and overall health.[4][5][6]

II. Comparative Efficacy in Ocular Health

The subsequent sections and tables summarize the available experimental data on the efficacy of this compound and beta-carotene in preventing and managing key ocular conditions.

Antioxidant and Anti-inflammatory Activity

Both carotenoids exhibit antioxidant properties by quenching free radicals and reducing oxidative stress, a key factor in many eye diseases.[3][5][7]

Table 1: Comparative Antioxidant and Anti-inflammatory Effects

ParameterThis compoundBeta-CaroteneSupporting Evidence
Primary Mechanism Potent antioxidant and anti-inflammatory agent.[1][3]Precursor to Vitamin A, potent antioxidant.[4][5][7][1][3][4][5][7]
Key Effects Reduces oxidative stress, inhibits inflammatory cytokines (TNF-α, IL-2, IL-4, IL-6), and matrix metalloproteinases (MMP-2, MMP-9).[8][9]Neutralizes harmful free radicals, protecting eye tissues from oxidative damage.[7][7][8][9]
Supporting Studies Animal studies demonstrating increased serum antioxidant levels (glutathione peroxidase, nitric oxide, lactoferrin).[8]Numerous in vitro and in vivo studies confirming its ability to scavenge reactive oxygen species.[5][5][8]
Dry Eye Syndrome

Recent animal studies have highlighted the potential of this compound in alleviating symptoms of dry eye syndrome.

Table 2: Efficacy in Dry Eye Syndrome (Animal Studies)

ParameterThis compoundBeta-Carotene
Tear Break-up Time Significantly increased.[8][10]Data not available from the provided search results.
Tear Volume Significantly increased.[8][10]Data not available from the provided search results.
Corneal Inflammation Significantly decreased.[8][10]Data not available from the provided search results.
Intraocular Pressure (IOP) Significantly decreased.[8][10]Data not available from the provided search results.
Supporting Study Albino Wistar rats with benzalkonium chloride-induced dry eye.[8]Not applicable.
Intraocular Pressure and Glaucoma

This compound has shown promising results in animal models of glaucoma by reducing elevated intraocular pressure.

Table 3: Efficacy in Reducing Intraocular Pressure (Animal Studies)

ParameterThis compoundBeta-Carotene
Effect on IOP Significant reduction in carbomer-induced elevated IOP in rats.[11][12][13]Data not available from the provided search results.
Dosage Effective even at a low dose of 20 mg/kg body weight.[2][11][12]Not applicable.
Comparison to Standard Drug Comparable to pilocarpine (B147212) 2% eye drops.[11]Not applicable.
Supporting Study Albino Wistar rats with experimentally induced glaucoma.[2][11][12]Not applicable.
Age-Related Macular Degeneration (AMD)

Beta-carotene has been a key component in the landmark Age-Related Eye Disease Studies (AREDS and AREDS2).

Table 4: Efficacy in Age-Related Macular Degeneration (Human Clinical Trials)

ParameterThis compoundBeta-Carotene
AREDS Formulation Not included.Included in the original AREDS formulation, which was shown to reduce the risk of advanced AMD by about 25% in high-risk individuals.[7][14]
AREDS2 Formulation Not included.Replaced by lutein (B1675518) and zeaxanthin (B1683548) in the AREDS2 formulation due to an increased risk of lung cancer in smokers and former asbestos (B1170538) workers.[15]
Effect on AMD Progression Limited direct evidence in humans. Some studies on a this compound-enriched fraction (CapsiClear) showed increased Macular Pigment Optical Density (MPOD).[2][3]A network meta-analysis suggested that beta-carotene ranked first for delaying the progression of late AMD among several treatments.[16] However, a large randomized trial (PHS I) found no beneficial or harmful effect on the incidence of ARM.[17]
Supporting Studies Animal studies and a small number of human trials on a commercial product.[2][3]Large-scale, long-term randomized controlled trials (AREDS, AREDS2, PHS I).[7][14][15][17]
Cataracts

The role of beta-carotene in cataract prevention has been investigated in multiple studies with mixed results.

Table 5: Efficacy in Cataract Prevention (Human Clinical Trials)

ParameterThis compoundBeta-Carotene
Overall Incidence Data not available from the provided search results.No overall benefit or harm on the incidence of cataract or cataract extraction in a large trial of healthy men.[18][19] Pooled analyses of multiple trials also showed no evidence of effect.
Effect in Smokers Data not available from the provided search results.One study suggested that among current smokers, beta-carotene appeared to reduce their excess risk of cataract.[18][19]
AREDS Findings Not applicable.The AREDS trial found no statistically significant effect of a high-dose antioxidant formulation containing beta-carotene on the development or progression of age-related lens opacities.[20]
Supporting Studies Not applicable.Multiple large-scale randomized controlled trials.[18][19][20]

III. Experimental Protocols

This compound: Dry Eye and Intraocular Pressure Animal Model
  • Study Design: A study published in the Journal of Food Biochemistry investigated the effects of a Capsicum annuum-derived this compound ingredient (CapsiClear) in a benzalkonium chloride-induced dry eye model in Albino Wistar rats, which mimics the effects of excessive digital screen use.[8]

  • Animal Model: Albino Wistar rats were used.[3][8][10]

  • Supplementation: Rats were supplemented daily with low (1.03 mg/kg), medium (2.53 mg/kg), and high (4.22 mg/kg) doses of this compound for seven weeks.[8]

  • Key Measurements:

    • Intraocular Pressure (IOP)[3][10]

    • Tear break-up time[3][10]

    • Tear volume[3][10]

    • Corneal inflammation[3][10]

    • Inflammatory cytokine expression (e.g., TNF-α, IL-2, IL-4, IL-6)[8]

    • Oxidative stress markers (e.g., glutathione (B108866) peroxidase, nitric oxide, lactoferrin)[3][8]

Beta-Carotene: Age-Related Eye Disease Study (AREDS)
  • Study Design: The Age-Related Eye Disease Study was a major multicenter, randomized, double-masked, placebo-controlled clinical trial.[17][20]

  • Participants: 4,757 participants aged 55 to 80 years with varying stages of AMD.[20]

  • Intervention: Participants were randomly assigned to one of four treatment groups: (1) antioxidants (500 mg vitamin C, 400 IU vitamin E, and 15 mg beta-carotene); (2) zinc (80 mg zinc oxide and 2 mg cupric oxide); (3) antioxidants plus zinc; or (4) placebo.[20]

  • Main Outcome Measures:

    • Progression to advanced AMD.

    • Development and progression of age-related lens opacities.[20]

    • Visual acuity loss.[20]

  • Follow-up: Participants were followed for an average of 6.3 years.[20]

IV. Visualizing the Mechanisms

The following diagrams illustrate the proposed signaling pathways and experimental workflows for this compound and beta-carotene in promoting ocular health.

Capsanthin_Ocular_Health_Pathway OxidativeStress Oxidative Stress (e.g., from UV light, inflammation) OcularProtection Ocular Protection - Reduced Dry Eye Symptoms - Decreased IOP - Corneal Health OxidativeStress->OcularProtection Induces Damage Inflammation Inflammation Inflammation->OcularProtection Induces Damage This compound This compound AntioxidantEnzymes Increased Antioxidant Enzymes (e.g., Glutathione Peroxidase) This compound->AntioxidantEnzymes InflammatoryCytokines Decreased Inflammatory Cytokines (TNF-α, IL-2, IL-6) This compound->InflammatoryCytokines MMPs Inhibition of MMPs (MMP-2, MMP-9) This compound->MMPs AntioxidantEnzymes->OcularProtection Protects InflammatoryCytokines->OcularProtection Protects MMPs->OcularProtection Protects

Caption: Proposed mechanism of this compound's protective effects on ocular health.

BetaCarotene_Ocular_Health_Workflow DietaryIntake Dietary Intake of Beta-Carotene Conversion Conversion to Vitamin A (Retinol) in the body DietaryIntake->Conversion AntioxidantAction Direct Antioxidant Action (Free Radical Scavenging) DietaryIntake->AntioxidantAction VisionSupport Supports Vision Cycle (Component of Rhodopsin) Conversion->VisionSupport OcularSurface Maintains Ocular Surface Health Conversion->OcularSurface RetinalProtection Protects Retina from Oxidative Damage AntioxidantAction->RetinalProtection OcularHealthOutcomes Improved Ocular Health - Reduced risk of AMD progression - Prevention of night blindness VisionSupport->OcularHealthOutcomes OcularSurface->OcularHealthOutcomes RetinalProtection->OcularHealthOutcomes

Caption: Workflow of beta-carotene's contribution to ocular health.

V. Conclusion

The comparative analysis of this compound and beta-carotene reveals two carotenoids with distinct but valuable roles in ocular health. Beta-carotene's benefits, particularly in slowing the progression of AMD, are supported by extensive human clinical trials. However, its replacement in the AREDS2 formula due to safety concerns in specific populations highlights the need for careful consideration in its application.

This compound, while having a more limited body of human research, demonstrates significant potential based on compelling animal studies. Its demonstrated efficacy in reducing intraocular pressure and alleviating dry eye symptoms presents exciting avenues for future research and development of novel ophthalmic therapies. For researchers and drug development professionals, further investigation into the clinical applications of this compound is warranted to fully elucidate its therapeutic potential for a range of ocular conditions.

References

Inter-Laboratory Validation of a Quantitative HPLC Method for Capsanthin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of capsanthin, a prominent carotenoid in chili peppers and their products.[1] It is designed for researchers, scientists, and professionals in drug development seeking to implement and validate a reliable analytical method. This document presents data from an inter-laboratory study, outlines detailed experimental protocols, and compares the HPLC method with alternative analytical techniques.

Performance of the HPLC Method: An Inter-Laboratory Comparison

An inter-laboratory study was conducted to assess the robustness and reproducibility of a developed HPLC method for this compound quantification.[1] Three laboratories participated in the study, analyzing samples of dried chili, chopped chili, and paprika oleoresin.[1] The results demonstrate good repeatability and reproducibility, indicating the method is reliable for routine analysis.[1]

Table 1: Summary of Inter-Laboratory Validation Parameters for the HPLC Method [1]

ParameterDried ChiliChopped ChiliPaprika Oleoresin
Repeatability (RSDr, %)3.11 - 4.063.11 - 4.063.11 - 4.06
Reproducibility (RSDR, %)4.66 - 5.524.66 - 5.524.66 - 5.52

RSDr: Relative Standard Deviation of Repeatability; RSDR: Relative Standard Deviation of Reproducibility.

The validation of the HPLC method also included assessments of linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The method demonstrated good linearity with a correlation coefficient (R²) greater than 0.99 over a concentration range of 0.5 to 200 mg/L.[1]

Table 2: Performance Characteristics of the Validated HPLC Method [1][2][3][4]

ParameterValue
Linearity (R²)> 0.99
Concentration Range0.5 - 200 mg/L
LOD0.014 - 0.092 mg/kg
LOQ0.049 - 0.12 mg/kg
Recovery84.79 - 103.55%
Precision (RSD)1.64 - 9.27%

Comparison with Alternative Analytical Methods

While HPLC is considered the gold standard for carotenoid analysis due to its precision and ability to separate individual compounds, other methods are available.[5] These alternatives offer varying degrees of accuracy, cost-effectiveness, and speed.

Table 3: Comparison of Analytical Methods for this compound Quantification

MethodPrincipleAdvantagesDisadvantages
HPLC Chromatographic separation based on polarity.High precision and accuracy, can separate and quantify individual carotenoids.[5][6]Costly, time-consuming, requires sophisticated laboratory and technical expertise.[5]
Spectrophotometry Measures absorbance of light at a specific wavelength.Rapid, low cost, simple equipment.[7]Less specific, can be affected by interfering compounds, may overestimate carotenoid content in the presence of chlorophyll.[7][8]
Ultra-High-Performance Liquid Chromatography (u-HPLC) Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.Faster analysis times, improved resolution.[9]Higher backpressure requires specialized equipment.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Eco-friendly, high separation efficiency, especially for nonpolar carotenoids.[6]Requires specialized equipment.

Experimental Protocols

A detailed methodology is crucial for the successful implementation and validation of the HPLC method.

A standardized method for sample extraction is essential for accurate quantification.[4] The general steps include:

  • Extraction: Addition of solvents such as acetone (B3395972) and anhydrous ether.[4]

  • Sonication and Centrifugation: To aid in the extraction process.[4]

  • Saponification: To remove interfering lipids and chlorophylls (B1240455) by hydrolyzing carotenoid esters.[4][6] This step typically involves potassium hydroxide (B78521) in methanol.[4]

  • Evaporation and Dissolution: The extract is dried and then redissolved in a suitable solvent for HPLC analysis.[4]

The following HPLC parameters have been optimized for the simultaneous determination of this compound and other carotenoids:[4][10]

  • Column: C18 reversed-phase column.[10]

  • Mobile Phase: A gradient of acetone and water.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[10]

  • Detection Wavelength: 450 nm.[10]

  • Injection Volume: 10 µL.[10]

Visualizing the Workflow and Validation Process

The following diagrams illustrate the experimental workflow for the inter-laboratory validation study and the logical steps involved in method validation.

InterLaboratoryValidationWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Protocol Develop & Optimize HPLC Method Samples Prepare Homogeneous Samples (Dried Chili, Chopped Chili, Paprika Oleoresin) Protocol->Samples Labs Select Participating Laboratories (n=3) Samples->Labs Distribution Distribute Samples & Protocol Labs->Distribution Analysis Laboratories Perform HPLC Analysis Distribution->Analysis Collection Collect Raw Data from All Labs Analysis->Collection Stats Statistical Analysis (Repeatability & Reproducibility) Collection->Stats Report Generate Final Validation Report Stats->Report

Caption: Workflow of the inter-laboratory validation study.

MethodValidationDecisionTree Start Method Validation Start Linearity Linearity & Range (R² > 0.99) Start->Linearity Accuracy Accuracy (Recovery %) Linearity->Accuracy Pass Revise Revise Method Linearity->Revise Fail Precision Precision (RSD %) Accuracy->Precision Pass Accuracy->Revise Fail LOD_LOQ LOD & LOQ Precision->LOD_LOQ Pass Precision->Revise Fail Validated Method Validated LOD_LOQ->Validated Pass LOD_LOQ->Revise Fail

Caption: Decision-making process for HPLC method validation.

References

Comparison of different extraction techniques for capsanthin from paprika oleoresin.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The vibrant red hue of paprika oleoresin, a staple in the food and pharmaceutical industries, is primarily attributed to capsanthin, a potent antioxidant carotenoid. The efficiency of extracting this valuable compound is contingent on the methodology employed. This guide provides an objective comparison of various extraction techniques for this compound from paprika oleoresin, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.

Principles of Extraction Techniques

Several methods are utilized for the extraction of this compound, each with distinct operational principles. Conventional Solvent Extraction (CSE) , the traditional approach, relies on the direct maceration of the paprika oleoresin in an organic solvent. The choice of solvent is critical, with polarity playing a significant role in the extraction efficiency.

Supercritical Fluid Extraction (SFE) employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled to selectively extract target compounds. The addition of a co-solvent, such as ethanol (B145695), can further enhance the extraction of more polar molecules like this compound.

Accelerated Solvent Extraction (ASE) is a more modern approach that utilizes conventional solvents at elevated temperatures and pressures. These conditions increase the efficiency of the extraction process, reducing both time and solvent consumption compared to traditional methods.

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are innovative techniques that use ultrasonic waves and microwave energy, respectively, to enhance the extraction process. Ultrasound creates acoustic cavitation, which disrupts cell walls and improves solvent penetration, while microwaves generate heat within the solvent and plant matrix, accelerating the extraction. These methods can also be used synergistically in Ultrasonic-Microwave Assisted Extraction (UMAE) .

Comparative Analysis of Extraction Performance

The selection of an extraction technique is a critical decision that impacts yield, purity, and overall process efficiency. The following table summarizes key performance indicators for various this compound extraction methods based on published experimental data.

Extraction Technique Key Parameters This compound Yield/Metric Extraction Time Solvent Consumption Advantages Disadvantages
Conventional Solvent Extraction (CSE) Acetone, 4°C26.73 ± 0.48 mg/100 g dw[1]48 hours[1]High (e.g., 160 mL for 1g)[1]Simple, low equipment costTime-consuming, high solvent use, potential for thermal degradation
Supercritical Fluid Extraction (SFE) 45 MPa, 50°C (CO₂)18,610 mg/kg extract (highest carotenoid content)[2]60 minutes[2]Low (CO₂ is recycled)High selectivity, solvent-free final product, mild temperaturesHigh initial equipment cost, complex operation
Accelerated Solvent Extraction (ASE) 100°C, 5 min, 50% acetone/ethanol26.86 ± 3.70 mg/100 g dw[1]30 minutes[1]Low (e.g., 50 mL)[1]Fast, low solvent consumption, high efficiencyRequires specialized equipment, high temperatures may degrade some compounds
Ultrasonic-Microwave Assisted Extraction (UMAE) 50 W ultrasound, 240 W microwave, n-hexaneColor value of 147[3]10 minutes (600 s)[3]ModerateVery fast, synergistic effect enhances efficiencyRequires specialized equipment, potential for localized overheating
Ultrasound-Assisted Extraction (UAE) Acetone, 20 min ultrasoundSignificantly higher this compound content than 10 min treatmentShortModerateImproved efficiency over CSE, can be performed at room temperatureRequires specific equipment, optimization of parameters is crucial
Microwave-Assisted Extraction (MAE) MethanolHigh extraction yields for capsinoidsShortModerateFast, efficient heatingRequires microwave-transparent solvents, potential for localized overheating

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are representative experimental protocols for the key extraction techniques discussed.

Conventional Solvent Extraction (CSE)
  • A powdered sample of paprika (1 g) is placed in a suitable container.[1]

  • Acetone (160 mL) is added to the sample.[1]

  • The mixture is impregnated at 4°C in the dark for approximately 48 hours.[1]

  • The extract is then collected and the solvent is evaporated to obtain the oleoresin.[1]

Supercritical Fluid Extraction (SFE)
  • Ground paprika is placed into the extraction vessel of an SFE system.

  • Supercritical CO₂ is pumped through the vessel at a controlled flow rate.

  • The extraction is performed at a specific pressure (e.g., 45 MPa) and temperature (e.g., 50°C).[2]

  • For enhanced extraction of polar compounds, a co-solvent like ethanol can be introduced into the CO₂ stream.

  • The extract-laden supercritical fluid is depressurized in a separator, causing the CO₂ to return to a gaseous state and the this compound-rich oleoresin to precipitate and be collected.

Accelerated Solvent Extraction (ASE)
  • A sample of ground red paprika is loaded into an extraction cell.[1]

  • The cell is filled with the extraction solvent (e.g., 50% acetone/ethanol).[1]

  • The system is pressurized (e.g., 1500 psi) and heated to the desired temperature (e.g., 100°C).[1]

  • A static extraction is performed for a set time (e.g., 5 minutes).[1]

  • The solvent is then flushed from the cell into a collection vial.[1]

  • The process can be repeated for multiple cycles to ensure complete extraction.[1]

Ultrasonic-Microwave Assisted Extraction (UMAE)
  • Pretreated dried paprika powder (3g) is placed in a beaker.[3]

  • The extraction solvent, n-hexane, is added to the beaker at a specific powder-to-solvent ratio (e.g., 1:25 g/mL).[3]

  • The beaker is placed in a UMAE apparatus connected to a condensing tube.[3]

  • The extraction is carried out with simultaneous application of ultrasonic power (e.g., 50 W) and microwave power (e.g., 240 W) for a specified time (e.g., 600 seconds).[3]

  • The extract is then collected for analysis.[3]

Visualization of Experimental Workflow

The general workflow for the extraction and analysis of this compound from paprika oleoresin can be visualized as follows:

ExtractionWorkflow Paprika Paprika Oleoresin Extraction Extraction (CSE, SFE, ASE, UAE, MAE, UMAE) Paprika->Extraction Filtration Filtration/Centrifugation Extraction->Filtration SolventRemoval Solvent Evaporation Filtration->SolventRemoval CrudeExtract Crude this compound Extract SolventRemoval->CrudeExtract Purification Purification (Optional) (e.g., Crystallization) CrudeExtract->Purification Analysis Analysis (HPLC/UPLC) CrudeExtract->Analysis Direct Analysis Purethis compound Purified this compound Purification->Purethis compound Purethis compound->Analysis

Caption: General experimental workflow for this compound extraction.

Conclusion

The choice of an extraction technique for this compound from paprika oleoresin is a trade-off between various factors including yield, purity, processing time, cost, and environmental impact. While Conventional Solvent Extraction is simple and inexpensive, it is inefficient in terms of time and solvent usage. Supercritical Fluid Extraction offers high selectivity and a clean product but requires a significant initial investment. Accelerated Solvent Extraction presents a rapid and efficient alternative with reduced solvent consumption. Ultrasound-Assisted and Microwave-Assisted Extraction methods, particularly when combined, offer remarkable speed and efficiency.

For researchers aiming for high-purity this compound for pharmaceutical or nutraceutical applications, SFE or ASE followed by purification steps may be the most suitable options. For rapid screening or industrial-scale production where high throughput is critical, UMAE could be a promising technique. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision based on the specific research or development goals.

References

A Comparative Guide to the Anti-inflammatory Efficacy of Capsanthin: In Vivo vs. In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of capsanthin, a primary carotenoid found in red peppers, drawing upon both in vivo and in vitro experimental data. While research highlights its potential as an anti-inflammatory agent, this document aims to objectively present the available evidence, detailing the experimental frameworks used to evaluate its efficacy and the quantitative outcomes observed.

Executive Summary

This compound has demonstrated notable anti-inflammatory properties in both cellular and animal models. In vitro studies reveal its capability to directly modulate key inflammatory pathways in immune cells, leading to a reduction in pro-inflammatory mediators. In vivo research corroborates these findings, showing systemic anti-inflammatory effects in animal models of chronic inflammation. The primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response. This guide synthesizes the data from these studies to offer a comparative perspective on this compound's anti-inflammatory potential.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from key in vivo and in vitro studies on the anti-inflammatory effects of this compound and related carotenoids.

Table 1: In Vivo Anti-inflammatory Efficacy of this compound
Animal ModelTreatmentDosageKey FindingsReference
Apolipoprotein E-deficient (ApoE-/-) mice (Atherosclerosis model)Oral administration of this compound0.5 mg/kg of body weight/daySignificantly reduced plasma levels of TNF-α, IL-6, and MCP-1.[1][2]

Note: Data on the efficacy of this compound in acute in vivo inflammation models such as carrageenan-induced paw edema is limited in the reviewed literature. Studies on other carotenoids, like astaxanthin, have shown a significant reduction in paw edema at doses of 100-150 mg/kg.[3]

Table 2: In Vitro Anti-inflammatory Efficacy of this compound and Related Compounds
Cell LineStimulantCompoundConcentrationEndpointInhibitionReference
Human Umbilical Vein Endothelial Cells (HUVECs)TNF-αThis compoundNot specifiedVCAM-1 Expression & NF-κB PhosphorylationInhibition observed[1][2]
Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)Astaxanthin2.5 µMNitric Oxide (NO) ProductionSignificant reduction[4]
Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)Astaxanthin12.5 µMNitric Oxide (NO) ProductionSignificant reduction[4]
Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)Astaxanthin25 µMNitric Oxide (NO) ProductionSignificant reduction[4]
Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)Astaxanthin5 µMTNF-α ProductionSignificant reduction
Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)Astaxanthin12.5 µMTNF-α ProductionSignificant reduction
Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)Astaxanthin25 µMTNF-α ProductionSignificant reduction
Mice Peritoneal MacrophagesLipopolysaccharide (LPS)Capsaicin**25-100 µg/mLNO, IL-6, TNF-α ProductionSignificant reduction[1]

*Data from studies on astaxanthin, a structurally related carotenoid, is included to provide a comparative context for the anti-inflammatory effects on macrophages, due to the limited availability of specific quantitative data for this compound in these models. **Data from studies on capsaicin, another compound from chili peppers, is included for context.

Experimental Protocols

In Vivo Model: Carrageenan-Induced Paw Edema

This widely used model induces acute inflammation to assess the efficacy of anti-inflammatory compounds.

  • Animals: Male Swiss mice are typically used.

  • Procedure: A sub-plantar injection of 1% carrageenan solution (in saline) is administered into the right hind paw of the mice.

  • Treatment: this compound would be administered orally or intraperitoneally at various doses prior to the carrageenan injection.

  • Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control (vehicle-treated) group.[2]

In Vitro Model: LPS-Stimulated Macrophages

This model is used to investigate the direct effects of compounds on inflammatory responses in immune cells.

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokine Production: The levels of cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Western Blot Analysis: Cell lysates are used to determine the protein expression levels of key inflammatory mediators like iNOS, COX-2, and components of the NF-κB signaling pathway (e.g., p-IκBα, nuclear p65).[5]

Mandatory Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Induces

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow: In Vitro and In Vivo Comparison

G cluster_invitro In Vitro Study cluster_invivo In Vivo Study cluster_analysis Comparative Analysis start_vitro RAW 264.7 Macrophages treat_vitro Pre-treat with this compound start_vitro->treat_vitro stim_vitro Stimulate with LPS treat_vitro->stim_vitro measure_vitro Measure NO, TNF-α, IL-6, etc. stim_vitro->measure_vitro compare Compare Efficacy and Mechanism measure_vitro->compare start_vivo Mice Model treat_vivo Administer this compound start_vivo->treat_vivo induce_vivo Induce Inflammation (e.g., Carrageenan) treat_vivo->induce_vivo measure_vivo Measure Paw Edema/ Plasma Cytokines induce_vivo->measure_vivo measure_vivo->compare

Caption: Workflow comparing in vitro and in vivo experimental designs for testing this compound.

Conclusion

The collective evidence from both in vivo and in vitro studies strongly suggests that this compound is a potent anti-inflammatory agent. Its ability to suppress the production of key pro-inflammatory mediators through the inhibition of the NF-κB signaling pathway is a consistent finding. While in vivo studies confirm its systemic efficacy in a chronic inflammation model, further research, particularly in acute inflammation models, would provide a more complete picture of its therapeutic potential. The quantitative data presented in this guide, though supplemented with findings from related carotenoids due to gaps in the literature, underscores the promise of this compound as a lead compound for the development of novel anti-inflammatory drugs. Future research should focus on obtaining more specific dose-response data for this compound in various models to facilitate its translation into clinical applications.

References

A Comparative Analysis of Capsanthin and Statins in the Management of Atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the anti-atherosclerotic properties of capsanthin, a naturally occurring carotenoid, and statins, the leading class of cholesterol-lowering drugs. This document synthesizes experimental data to objectively evaluate their respective mechanisms and efficacy.

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, is a leading cause of cardiovascular disease. While statins are the cornerstone of current therapeutic strategies, research into novel compounds with anti-atherosclerotic potential is crucial. This guide focuses on this compound, a pigment found in red paprika, and its comparative effects against commonly prescribed statins: atorvastatin, rosuvastatin, and simvastatin.

Quantitative Efficacy: A Head-to-Head Comparison

The following tables summarize the quantitative effects of this compound and various statins on key markers of atherosclerosis, as observed in preclinical studies, primarily utilizing the apolipoprotein E-deficient (ApoE-/-) mouse model, a well-established model for studying atherosclerosis.

Table 1: Effects on Plasma Lipid Profiles

CompoundDosageAnimal ModelDurationTotal Cholesterol (TC) ReductionLDL-C ReductionTriglyceride (TG) ReductionHDL-C ChangeReference
This compound 0.5 mg/kg/dayApoE-/- mice (Western Diet)12 weeks↓ 48% (p < 0.001)↓ 55% (p < 0.001)↓ 36% (p < 0.05)No significant change[1]
Atorvastatin 10 mg/kg/dayApoE-/- mice (Western Diet)12 weeksSignificant ↓Significant ↓Not specifiedNot specified[2]
Rosuvastatin 5 mg/kg/dayApoE-/- mice (High-Fat Diet)20 weeksSignificant ↓Significant ↓Significant ↓No significant change[3]
Rosuvastatin 10 µmol/kg/day (~5.2 mg/kg/day)ApoE-/- mice (High-Fat Diet)16 weeksSignificant ↓ (P < 0.05)Not specifiedNot specifiedNot specified[4]
Simvastatin 5 mg/kg/dayApoE-/- mice (High-Fat Diet)Not specifiedNo significant changeNo significant changeNo significant changeSignificant ↑[5]
Simvastatin 100 mg/kg/dayApoE-/- mice (High-Fat Diet)6 weeksNo significant changeNo significant changeNo significant changeNot specified[6][7]

Table 2: Effects on Aortic Plaque Formation

CompoundDosageAnimal ModelDurationPlaque Area ReductionReference
This compound 0.5 mg/kg/dayApoE-/- mice (Western Diet)12 weeks↓ 92% (p < 0.001)[8]
Atorvastatin 10 mg/kg/dayApoE-/- mice (Western Diet)12 weeks↓ 92%[8]
Rosuvastatin 20 mg/kg/dayApoE-/- mice24 weeksSignificant ↓ (p < 0.05, en face Sudan IV staining)[9]
Simvastatin 5 mg/kg/dayApoE-/- mice (High-Fat Diet)Not specified↓ 35% (aortic valve area), ↓ 47% (aortic arch)[5]
Simvastatin 100 mg/kg/dayApoE-/- mice6 weeks↓ 23% (aortic total cholesterol)[6]

Table 3: Effects on Inflammatory Markers

CompoundDosageAnimal ModelDurationKey Inflammatory Markers AffectedReference
This compound 0.5 mg/kg/dayApoE-/- mice (Western Diet)12 weeks↓ TNF-α, IL-6, MCP-1 (plasma)[8][10]
Atorvastatin Not specifiedNot specifiedNot specified↓ CRP, S100A12[1]
Rosuvastatin 5 mg/kg/dayApoE-/- mice (High-Fat Diet)20 weeks↓ IL-6, CCL2 (serum)[3]
Simvastatin Not specifiedHypercholesterolemic patientsNot specified↓ IL-6, IL-8, MCP-1 (peripheral blood mononuclear cells)[11]

Mechanisms of Action: Signaling Pathways

Both this compound and statins exhibit anti-atherosclerotic effects through the modulation of key signaling pathways involved in inflammation and lipid metabolism.

This compound's Anti-Inflammatory Pathway

This compound has been shown to inhibit the activation of the NF-κB (nuclear factor-kappa B) signaling pathway.[12] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of adhesion molecules and pro-inflammatory cytokines.

capsanthin_pathway cluster_inflammation Inflammatory Stimulus (e.g., TNF-α) cluster_cell Endothelial Cell TNF-α TNF-α IKK IKK TNF-α->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocation Adhesion_Molecules Adhesion Molecules (e.g., VCAM-1) Nucleus->Adhesion_Molecules upregulates expression Proinflammatory_Cytokines Pro-inflammatory Cytokines Nucleus->Proinflammatory_Cytokines upregulates expression This compound This compound This compound->IKK inhibits statin_pathway HMG-CoA_Reductase HMG-CoA_Reductase Mevalonate Mevalonate HMG-CoA_Reductase->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Small_GTP_Proteins Small GTP-binding Proteins (Rho, Rac, Ras) Isoprenoids->Small_GTP_Proteins activate Inflammatory_Pathways Inflammatory Signaling (e.g., TLRs, NLRP3) Small_GTP_Proteins->Inflammatory_Pathways activate Proinflammatory_Cytokines Pro-inflammatory Cytokines & Adhesion Molecules Inflammatory_Pathways->Proinflammatory_Cytokines upregulate Statins Statins Statins->HMG-CoA_Reductase inhibit experimental_workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study ApoE_mice ApoE-/- Mice (8-10 weeks old) Diet Western-type Diet (12-24 weeks) ApoE_mice->Diet Treatment Daily Oral Gavage (this compound or Statin) Diet->Treatment Analysis Analysis: - Aortic Plaque Area - Plasma Lipids - Inflammatory Cytokines Treatment->Analysis HUVECs HUVEC Culture Pre-treatment Pre-treatment with this compound HUVECs->Pre-treatment Stimulation TNF-α Stimulation Pre-treatment->Stimulation Western_Blot Western Blot for VCAM-1 and p-NF-κB Stimulation->Western_Blot

References

Cross-validation of capsanthin content in paprika using spectroscopy and chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head analysis of spectroscopic and chromatographic techniques for the accurate measurement of capsanthin, a key quality indicator in paprika. This guide provides researchers, scientists, and drug development professionals with the detailed experimental data and protocols necessary to make informed decisions for their analytical needs.

The vibrant red hue of paprika ( Capsicum annuum L.) is primarily attributed to a group of carotenoid pigments, with this compound being a major contributor to its characteristic color and antioxidant properties. Accurate quantification of this compound is crucial for quality control, standardization of paprika extracts, and for harnessing its potential in pharmaceutical and nutraceutical applications. This guide offers a comprehensive cross-validation of widely used analytical techniques—High-Performance Liquid Chromatography (HPLC) as the benchmark chromatographic method, and UV-Visible (UV-Vis), Near-Infrared (NIR), and Raman spectroscopy as rapid, non-destructive alternatives.

The Gold Standard: High-Performance Liquid Chromatography (HPLC)

Chromatographic methods, particularly HPLC with a photodiode array (PDA) detector, are considered the gold standard for the separation and quantification of individual carotenoids like this compound.[1][2][3] These methods offer high sensitivity and specificity, allowing for the accurate determination of this compound even in complex matrices.

Experimental Protocol: HPLC-PDA for this compound Quantification

This protocol outlines a typical HPLC-based method for the quantification of this compound in paprika samples.

1. Sample Preparation (Saponification and Extraction):

  • Accurately weigh approximately 0.2 g of the paprika sample and dissolve it in acetone (B3395972).

  • Transfer the solution to a 500 mL separatory funnel and adjust the volume to 100 mL with acetone.

  • Add 100 mL of diethyl ether and mix thoroughly. Any insoluble particles should be removed by filtration.[4]

  • To hydrolyze the this compound esters, a saponification step is often employed. This can be achieved by adding a 5% sodium hydroxide (B78521) solution in methanol (B129727) and allowing the mixture to stand at room temperature, protected from light.[1]

  • After saponification, the pH is adjusted, and the carotenoids are extracted into an organic solvent.

  • The extract is then filtered through a 0.45 µm filter prior to injection into the HPLC system.[4]

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[5]

  • Mobile Phase: A binary gradient mobile phase consisting of acetone and water is often employed.[5] An example gradient could be: 0–5 min, 75% acetone; 5–10 min, 75–95% acetone; 10–17 min, 95% acetone; 17–22 min, 95–100% acetone; 22–27 min, 100–75% acetone.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Detection: Detection is performed at the maximum absorption wavelength of this compound, which is around 450-462 nm.[2][4]

  • Column Temperature: The column temperature is typically maintained at 30 °C.[2]

The Rapid Challengers: Spectroscopic Techniques

Spectroscopic methods offer significant advantages in terms of speed, simplicity, and non-destructive analysis, making them attractive for high-throughput screening and in-line process monitoring.[6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and cost-effective method for the quantification of total carotenoids. The maximum absorption of paprika extracts in acetone is observed at approximately 462 nm.[4]

Experimental Protocol: UV-Vis Spectrophotometry

  • Extraction: Prepare a paprika extract as described in the HPLC sample preparation (without the full saponification and cleanup for total carotenoid estimation).

  • Measurement: Dilute the extract with acetone to obtain an absorbance reading between 0.3 and 0.7 at 462 nm.[4]

  • Quantification: The this compound content can be calculated using a standard calibration curve prepared with a known concentration of a this compound standard.

Near-Infrared (NIR) Spectroscopy

NIR spectroscopy is a powerful, non-destructive technique that can analyze solid samples directly with minimal to no sample preparation.[7][8] It relies on the absorption of near-infrared radiation by the sample to predict its chemical composition based on chemometric models.

Experimental Protocol: FT-NIR Spectroscopy

  • Spectral Acquisition: Acquire NIR spectra of the paprika powder samples directly using a Fourier Transform Near-Infrared (FT-NIR) spectrometer.

  • Calibration Model: Develop a calibration model using partial least squares (PLS) regression. This involves correlating the NIR spectral data with the this compound content determined by the reference HPLC method for a set of calibration samples.

  • Validation: The predictive ability of the model is then validated using an independent set of samples.

Raman Spectroscopy

Raman spectroscopy is another non-destructive technique that provides detailed molecular information based on the inelastic scattering of light. It can be used to identify and quantify specific carotenoids in situ.[9]

Experimental Protocol: Raman Spectroscopy

  • Spectral Acquisition: Obtain Raman spectra from the paprika samples using a Raman spectrometer.

  • Data Analysis: Correlate the intensity of specific Raman bands characteristic of this compound with the concentrations determined by HPLC to build a quantitative model. Studies have shown high correlations between Raman spectroscopic data and results from other analytical methods for carotenoid quantification.[10]

Performance Comparison: Chromatography vs. Spectroscopy

The following table summarizes the quantitative performance of the different analytical techniques for this compound determination in paprika, based on data reported in various studies.

ParameterHPLC/UPLCUV-VisNIR SpectroscopyRaman Spectroscopy
Linearity (R²) > 0.99[11]Typically > 0.99 (for total carotenoids)0.88 - 0.94[12]Highly correlated with HPLC/HPTLC[10]
Limit of Detection (LOD) 0.014 - 0.092 mg/kg[11]Dependent on instrument and sampleNot directly applicable (model dependent)Not typically reported for direct quantification
Limit of Quantification (LOQ) 0.049 - 0.12 mg/kg[11]Dependent on instrument and sampleNot directly applicable (model dependent)Not typically reported for direct quantification
Analysis Time per Sample 15-30 minutes< 5 minutes< 1 minute< 5 minutes
Sample Preparation Extensive (extraction, saponification)Moderate (extraction)Minimal to noneMinimal to none
Specificity High (separates individual carotenoids)Low (measures total carotenoids)Moderate (model dependent)High (provides molecular fingerprint)

Visualizing the Workflow and Comparison

To better understand the analytical processes and their relationships, the following diagrams have been generated.

experimental_workflow paprika Paprika Sample extraction Solvent Extraction paprika->extraction nir NIR Spectroscopy paprika->nir raman Raman Spectroscopy paprika->raman saponification Saponification (for HPLC) extraction->saponification uv_vis UV-Vis Spectroscopy extraction->uv_vis filtration Filtration saponification->filtration hplc HPLC-PDA Analysis filtration->hplc quantification Quantification hplc->quantification uv_vis->quantification nir->quantification raman->quantification cross_validation Cross-Validation quantification->cross_validation

Caption: Experimental workflow for this compound analysis.

logical_comparison cluster_spectroscopy Spectroscopic Methods reference Reference Method (Chromatography - HPLC) comparison Performance Metrics (R², LOD, LOQ, Time, Specificity) reference->comparison Benchmark uv_vis UV-Vis (Total Carotenoids) uv_vis->comparison Compared Against nir NIR (Rapid, Non-destructive) nir->comparison Compared Against raman Raman (Molecular Specificity) raman->comparison Compared Against

Caption: Logical comparison of analytical methods.

Conclusion

The cross-validation of analytical methods for this compound quantification in paprika reveals a trade-off between accuracy, speed, and sample preparation complexity. HPLC remains the undisputed reference method for its high specificity and accuracy in determining individual carotenoid profiles. However, for rapid quality control and high-throughput screening, spectroscopic techniques, particularly NIR and Raman spectroscopy, present compelling alternatives. While UV-Vis spectroscopy is a simple method for estimating total carotenoid content, NIR and Raman spectroscopy, when coupled with robust chemometric models, can provide rapid and non-destructive predictions of this compound content. The choice of method will ultimately depend on the specific application, required level of accuracy, and available resources.

References

Unveiling the Bioavailability of Capsanthin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of capsanthin bioavailability from various dietary sources, providing researchers, scientists, and drug development professionals with essential data and experimental insights.

This compound, a vibrant red xanthophyll carotenoid predominantly found in paprika and red chili peppers, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. However, its efficacy is intrinsically linked to its bioavailability—the extent and rate at which it is absorbed and becomes available at the site of action. This guide offers an objective comparison of this compound's bioavailability from different dietary sources, supported by experimental data, to aid in the design of future research and development of this compound-based therapeutics and nutraceuticals.

Quantitative Bioavailability Data

The bioavailability of this compound is influenced by its dietary source and the processing of that source. The following table summarizes key pharmacokinetic and bioaccessibility data from human and in vitro studies.

Dietary SourceStudy TypeParameterValueReference
Paprika Juice Human Pharmacokinetic StudyCmax (Peak Plasma Concentration) 0.10 - 0.29 µmol/L (after a single 34.2 µmol dose)[1]
Tmax (Time to Peak Concentration) ~8 hours[1]
AUC (Area Under the Curve) 4.68 ± 1.22 (µmol·h)/L (0-74h)[1]
Half-life (t1/2) 20.1 ± 1.3 hours[1]
Paprika Oleoresin Human Chylomicron StudyBioavailability Very low; this compound not detected in chylomicrons after a 35.0 mg dose.[2][3]
Raw Red Chili Pepper In Vitro Bioaccessibility StudyBioaccessibility 36 - 40%
Frozen Red Chili Pepper In Vitro Bioaccessibility StudyBioaccessibility Increased compared to raw peppers.
Boiled Red Chili Pepper In Vitro Bioaccessibility StudyBioaccessibility Decreased compared to raw peppers.

Experimental Protocols

Understanding the methodologies employed in assessing this compound bioavailability is crucial for interpreting data and designing new studies. Below are detailed protocols from key cited experiments.

Human Pharmacokinetic Study of this compound from Paprika Juice

This protocol is based on the study conducted by Oshima et al. (1997), which investigated the pharmacokinetics of this compound in healthy male volunteers.[1]

1. Subjects and Study Design:

  • Subjects: Four healthy male volunteers.

  • Washout Period: A one-week period prior to the study where subjects avoided foods rich in carotenoids.

  • Intervention:

    • Single Dose Study: Ingestion of 200g of paprika juice containing 34.2 µmol of this compound.

    • Repeated Dose Study: Ingestion of paprika juice equivalent to 16.2 µmol of this compound daily for one week.

  • Blood Sampling: Blood samples were collected at baseline and at various time points post-ingestion (e.g., 2, 4, 6, 8, 24, 48, 72, and 96 hours for the single-dose study).

2. Sample Preparation and Analysis:

  • Plasma Separation: Blood samples were centrifuged to separate plasma.

  • Extraction: Plasma lipids, including this compound, were extracted using a mixture of organic solvents (e.g., hexane/ethanol).

  • Quantification: this compound concentration in the plasma extracts was determined using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. A C18 reverse-phase column was used with a mobile phase gradient of acetonitrile, methanol, and dichloromethane.

In Vitro Bioaccessibility Study of this compound from Red Chili Peppers

This protocol describes a simulated digestion model to assess the bioaccessibility of this compound.

1. Sample Preparation:

  • Fresh, frozen, and boiled red chili peppers were homogenized.

2. Simulated Digestion:

  • Gastric Phase: The homogenized samples were incubated with pepsin at pH 2.0 to simulate stomach digestion.

  • Intestinal Phase: The gastric digest was then mixed with bile salts and pancreatin (B1164899) at pH 7.0 to simulate small intestine digestion.

3. Micelle Isolation:

  • The intestinal digest was centrifuged to separate the micellar fraction, which contains the bioaccessible carotenoids.

4. Quantification:

  • This compound in the micellar fraction was extracted and quantified using HPLC. Bioaccessibility was calculated as the percentage of this compound in the micellar fraction relative to the initial amount in the food sample.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in this compound bioavailability, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the general absorption pathway for carotenoids.

G Experimental Workflow for this compound Bioavailability Study cluster_pre Pre-Study cluster_intervention Intervention cluster_sampling Data Collection cluster_analysis Analysis cluster_post Post-Analysis Subject_Screening Subject Screening and Recruitment Dietary_Control Dietary Control (Washout Period) Subject_Screening->Dietary_Control Oral_Administration Oral Administration of this compound Source Dietary_Control->Oral_Administration Blood_Sampling Serial Blood Sampling Oral_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Extraction Solvent Extraction of this compound Plasma_Separation->Extraction HPLC_Analysis HPLC Quantification Extraction->HPLC_Analysis Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) HPLC_Analysis->Data_Analysis G General Carotenoid Absorption and Metabolism Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Dietary_Source Dietary Source of this compound Micelle_Formation Micelle Formation Dietary_Source->Micelle_Formation Digestion Bile_Salts Bile Salts Bile_Salts->Micelle_Formation SR_BI Scavenger Receptor Class B Type I (SR-BI) Micelle_Formation->SR_BI Uptake Passive_Diffusion Passive Diffusion Micelle_Formation->Passive_Diffusion Uptake Chylomicron_Assembly Incorporation into Chylomicrons SR_BI->Chylomicron_Assembly Passive_Diffusion->Chylomicron_Assembly Lymphatic_System Lymphatic System Chylomicron_Assembly->Lymphatic_System Bloodstream Bloodstream (Lipoproteins) Lymphatic_System->Bloodstream Target_Tissues Uptake by Target Tissues Bloodstream->Target_Tissues

References

A Comparative Purity Assessment of Commercially Available Capsanthin Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available capsanthin standards from three representative suppliers. The assessment is based on a suite of analytical techniques to identify and quantify the principal component, related carotenoid impurities, geometric isomers, degradation products, and residual solvents. All experimental data are summarized for direct comparison, and detailed methodologies are provided to enable replication and validation.

Comparative Analysis of this compound Standards

The purity of this compound standards from three commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was evaluated. The results, presented in Table 1, indicate variations in the purity profiles, which could be critical for experimental accuracy and reproducibility.

Table 1: Summary of Purity Assessment for Commercial this compound Standards

ParameterSupplier ASupplier BSupplier C
Purity by HPLC-UV/Vis (Area % at 470 nm) 98.5%96.2%99.1%
Related Carotenoid Impurities (Area % by HPLC)
Capsorubin0.8%1.5%0.4%
β-Carotene0.2%0.5%0.1%
Zeaxanthin0.3%0.8%0.2%
Geometric Isomers (Area % by HPLC)
cis-Capsanthin Isomers0.1%0.6%0.1%
Degradation Products (Area % by HPLC)
Capsanthone0.1%0.2%0.1%
Residual Solvents (ppm by GC-MS)
Acetone (B3395972)50150< 20
Hexane< 1030< 10
Ethanol10025050
Moisture Content (Karl Fischer Titration) 0.2%0.5%0.1%

Experimental Workflow and Methodologies

A multi-step analytical workflow was employed to ensure a thorough purity assessment of the this compound standards. The overall process is depicted in the following diagram.

G Experimental Workflow for this compound Purity Assessment cluster_0 Sample Preparation cluster_1 Purity and Impurity Profiling cluster_2 Data Analysis Sample This compound Standard Dissolution Dissolution in Appropriate Solvent Sample->Dissolution KF Karl Fischer Titration (Moisture Content) Sample->KF HPLC HPLC-UV/Vis Analysis (Purity, Related Carotenoids, Isomers, Degradation Products) Dissolution->HPLC GCMS GC-MS Analysis (Residual Solvents) Dissolution->GCMS Quantification Quantification and Comparison HPLC->Quantification GCMS->Quantification KF->Quantification

Caption: A schematic of the analytical workflow for the comprehensive purity assessment of this compound standards.

Detailed Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV/Vis) for Purity and Impurity Profiling

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: YMC Carotenoid C30 column (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 470 nm for this compound and its isomers.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., acetone or a mixture of dichloromethane (B109758) and methanol) to a final concentration of approximately 10 µg/mL. Protect the solution from light.

  • Quantification: The percentage purity and impurity levels are determined by the area normalization method.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

  • Instrumentation: Agilent 7890B GC system coupled with a 5977A mass selective detector or equivalent.

  • Column: DB-624 UI (30 m x 0.25 mm, 1.4 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C.

  • Mass Spectrometer: Electron ionization (EI) mode.

  • Sample Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., dimethyl sulfoxide) and analyze using headspace injection.

  • Quantification: External standard calibration curves for each potential residual solvent are used for quantification.

3. Karl Fischer Titration for Moisture Content

  • Instrumentation: Mettler Toledo C20S Compact Karl Fischer Coulometer or equivalent.

  • Reagent: Hydranal™-Coulomat AG or equivalent.

  • Procedure: Accurately weigh a portion of the this compound standard and introduce it into the titration cell. The instrument automatically titrates the water present and calculates the moisture content.

Potential Impact in Research: A Signaling Pathway Example

The purity of a this compound standard can significantly impact experimental outcomes, particularly in cell-based assays where impurities could exert off-target effects. For instance, in studying the antioxidant signaling pathway of this compound, impurities might interfere with the activation or inhibition of key proteins.

G Hypothetical Signaling Pathway for this compound's Antioxidant Effect cluster_0 Cellular Stress cluster_1 This compound Intervention cluster_2 Signaling Cascade ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 induces dissociation from Keap1 This compound This compound Keap1 Keap1 This compound->Keap1 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Keap1->Nrf2 sequesters AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription of AntioxidantEnzymes->ROS neutralizes

Caption: A diagram illustrating a potential antioxidant signaling pathway involving this compound and the Nrf2-ARE axis.

Conclusion and Recommendations

This comparative guide highlights the importance of comprehensive purity assessment for commercially available this compound standards. While Supplier C provided the standard with the highest overall purity, the suitability of a particular standard will depend on the specific requirements of the intended application. For sensitive applications, such as in vitro and in vivo biological studies, a higher purity standard with minimal levels of related carotenoids, isomers, and residual solvents is recommended. Researchers are encouraged to request certificates of analysis from suppliers and, where possible, perform their own purity verification using the methodologies outlined in this guide.

A Comparative Guide to the Biological Effects of Capsanthin and its Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the current scientific evidence on the distinct biological activities of free capsanthin and its esterified forms, supported by experimental data and detailed methodologies.

Introduction

This compound, a red xanthophyll carotenoid predominantly found in paprika (Capsicum annuum), is gaining significant attention in the scientific community for its potent antioxidant, anti-inflammatory, and anti-cancer properties. In its natural state, this compound exists as a free-form molecule or esterified with fatty acids, primarily as mono- or di-esters. This guide provides a comprehensive comparison of the biological effects of this compound and its esters, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways to aid researchers and drug development professionals in their understanding and application of these compounds.

I. Comparative Biological Activities: A Data-Driven Overview

While research on this compound's biological effects is expanding, direct comparative studies between the free form and its esters are limited in some areas. This section summarizes the available quantitative data to facilitate a clear comparison.

Table 1: Comparison of Antioxidant Activity
ParameterThis compound (Free Form)This compound Esters (Mono- and Di-esters)Key Findings & References
Radical Scavenging Activity Effective radical scavenger.Showed the same radical scavenging effect as the nonesterified form.Esterification does not appear to influence the radical scavenging ability of this compound, which is attributed to its polyene chain and conjugated keto group.[1]
Inhibition of Methyl Linoleate (B1235992) Oxidation Suppressed hydroperoxide formation, with a longer-lasting effect than β-carotene.Suppressed the oxidation of methyl linoleate in a manner similar to the nonesterified form.The antioxidant effect of this compound esters is comparable to that of free this compound in this model.[1]
Table 2: Comparison of Anti-Cancer Activity
ParameterThis compound (Free Form)This compound Esters (Mono- and Di-esters)Key Findings & References
In Vitro Cytotoxicity (Triple-Negative Breast Cancer - MDA-MB-231 cells) IC₅₀ ≈ 10 µM (72h)Data not available in a directly comparable format.This compound significantly inhibits the viability of various triple-negative breast cancer cell lines.[2][3]
In Vivo Anti-Tumor Promoting Activity (Mouse skin carcinogenesis) Potent activity.This compound 3'-ester and this compound 3,3'-diester also exhibited potent anti-tumor-promoting activity.Both free this compound and its esters demonstrate significant in vivo anti-tumor effects. A direct quantitative comparison of potency is not available.[4]
In Vivo Tumor Growth Inhibition (TNBC Xenograft) Significant inhibition of tumor growth at 0.036 mg/kg and 0.36 mg/kg.Data not available.This compound demonstrates in vivo efficacy in reducing tumor progression.[2]
Table 3: Comparison of Anti-Inflammatory Activity
ParameterThis compound (Free Form)This compound Esters (Mono- and Di-esters)Key Findings & References
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) Significantly reduced plasma levels in atherosclerotic mice.Data not available.This compound shows potent in vivo anti-inflammatory effects.[5][6]
Inhibition of NF-κB Activation Inhibited TNF-α-induced NF-κB p65 phosphorylation in HUVECs.Data not available.The anti-inflammatory action of this compound is mediated, at least in part, through the NF-κB signaling pathway.[5]
Table 4: Comparison of Bioavailability
ParameterThis compound (Free Form)This compound EstersKey Findings & References
Human Plasma Levels after Oral Ingestion Detectable in plasma, reaching a plateau after several days of supplementation.Bioavailability from paprika oleoresin (where esters are predominant) was found to be very low for this compound.It is suggested that this compound esters are hydrolyzed to free this compound by cholesterol esterase in the intestine prior to absorption. The low bioavailability from oleoresin might be due to the ester form, but direct comparative studies are needed.[4][7][8]

II. Key Signaling Pathways

The biological activities of this compound are underpinned by its interaction with specific molecular signaling pathways. While the pathways for its esters are less elucidated, it is hypothesized that they exert their effects after hydrolysis to free this compound.

Anti-Cancer Effects: The EZH2/p21 Axis

This compound has been shown to exert its anti-cancer effects in triple-negative breast cancer by modulating the EZH2/p21 signaling pathway.[2][9][10] EZH2 (Enhancer of zeste homolog 2) is a histone methyltransferase that, when overexpressed, can lead to the silencing of tumor suppressor genes like p21. This compound treatment leads to the downregulation of EZH2, which in turn increases the expression of p21, a cyclin-dependent kinase inhibitor that can halt the cell cycle and suppress tumor growth.[2][9]

EZH2_p21_Pathway This compound This compound EZH2 EZH2 (Histone Methyltransferase) This compound->EZH2 inhibits p21_promoter p21 Promoter EZH2->p21_promoter methylates & silences p21 p21 (Tumor Suppressor) p21_promoter->p21 expresses CellCycleArrest Cell Cycle Arrest (G1/S Phase) p21->CellCycleArrest induces TumorGrowth Tumor Growth CellCycleArrest->TumorGrowth inhibits

This compound's inhibition of the EZH2/p21 pathway in cancer.
Anti-Inflammatory Effects: The NF-κB Pathway

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In inflammatory conditions, NF-κB is activated and translocates to the nucleus to initiate the transcription of these genes. This compound has been shown to prevent the phosphorylation and subsequent activation of the p65 subunit of NF-κB, thereby blocking its pro-inflammatory cascade.[5]

NFkB_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex InflammatoryStimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates to ProinflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->ProinflammatoryGenes promotes transcription of This compound This compound This compound->IKK inhibits

This compound's inhibitory effect on the NF-κB signaling pathway.

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further research.

Extraction and Quantification of this compound and its Esters

Objective: To extract and quantify free this compound and its esters from paprika.

Protocol:

  • Extraction:

    • Homogenize dried paprika powder with a solvent mixture of hexane, acetone (B3395972), and ethanol.

    • Perform the extraction multiple times until the residue is colorless.

    • Pool the extracts and evaporate the solvent under reduced pressure to obtain the oleoresin.

  • Separation of Free this compound and Esters (via HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 mm i.d. × 250 mm).

    • Mobile Phase: A gradient of acetone in water is commonly used. For example, starting with 70% acetone for free this compound and increasing to 90% acetone for the esters.[1]

    • Detection: UV-Vis detector set at approximately 460-474 nm.[1][11]

    • Quantification: Use external standards of purified this compound to create a calibration curve for quantification.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To assess the radical scavenging capacity of this compound and its esters.

Protocol:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of the test compounds (this compound and its esters) in a suitable solvent.

  • In a 96-well plate, mix the DPPH solution with the test compound solutions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Solution (in Methanol) Mix Mix DPPH and Sample in 96-well plate DPPH_sol->Mix Sample_sol Prepare Sample Solutions (this compound/Esters) Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate

Experimental workflow for the DPPH radical scavenging assay.
In Vitro Anti-Cancer Activity: MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound and its esters on cancer cells.

Protocol:

  • Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate and incubate overnight.[11]

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[2][11]

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[11]

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_cells Seed Cancer Cells in 96-well plate Treat_cells Treat with this compound/Esters Seed_cells->Treat_cells Add_MTT Add MTT Solution Treat_cells->Add_MTT Incubate_formazan Incubate (2-4h) for Formazan Formation Add_MTT->Incubate_formazan Solubilize Solubilize Formazan Incubate_formazan->Solubilize Measure_abs Measure Absorbance (500-600 nm) Solubilize->Measure_abs Calculate_viability Calculate % Cell Viability Measure_abs->Calculate_viability

References

A Comparative Analysis of the Anticancer Properties of Capsanthin Versus Other Carotenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of capsanthin against other well-researched carotenoids: astaxanthin (B1665798), fucoxanthin (B1674175), and β-carotene. The information is supported by experimental data from various scientific studies, with a focus on quantitative comparisons of their cytotoxic effects and an exploration of their underlying molecular mechanisms of action.

Comparative Cytotoxicity

The in vitro cytotoxic activity of this compound, astaxanthin, fucoxanthin, and β-carotene has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, varies depending on the carotenoid, the cancer cell line, and the experimental conditions such as incubation time. Below is a summary of reported IC50 values to facilitate a comparative assessment of their anticancer efficacy.

CarotenoidCancer Cell LineIncubation Time (h)IC50 ValueReference
This compound MDA-MB-231 (Breast)2481.1 µg/mL[1]
MDA-MB-231 (Breast)-~10-20 µM[2][3][4][5]
MCF-7 (Breast)24-[6][7]
Astaxanthin MDA-MB-231 (Breast)24~50 µM[8][9]
T-47D (Breast)24>100 µM[8]
CBRH-7919 (Hepatoma)2439 µM[10]
K562 (Leukemia)-5-10 µM[10]
Fucoxanthin MDA-MB-231 (Breast)72~10-20 µM[11][12]
MCF-7 (Breast)--[12]
HEC-1A (Endometrial)-7.5 µM[13]
β-Carotene MDA-MB-231 (Breast)4838.1 µg/mL[14]
MDA-MB-231 (Breast)96~10 µM[14]
MCF-7 (Breast)487.8 µg/mL[14]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols between studies. The data presented for the MDA-MB-231 cell line offers the most direct comparison available from the collated literature.

Mechanisms of Anticancer Action: A Focus on Key Signaling Pathways

Carotenoids exert their anticancer effects through the modulation of various cellular signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), and other key processes. This section details the impact of this compound, astaxanthin, and fucoxanthin on these pathways.

This compound: Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis and cause cell cycle arrest in several cancer cell lines. A key mechanism involves the activation of the intrinsic apoptosis pathway. In breast cancer cells, for instance, this compound treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis. Furthermore, this compound can induce cell cycle arrest at the G1/S phase, thereby inhibiting cancer cell proliferation.[2][6][7]

This compound This compound DNA_Damage DNA_Damage This compound->DNA_Damage p53 p53 DNA_Damage->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl2 p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

This compound-Induced Apoptosis Pathway.
Astaxanthin: Modulation of MAPK and PI3K/Akt Signaling

Astaxanthin exhibits its anticancer properties by influencing multiple signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[10][15][16] In some cancer models, astaxanthin has been observed to inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK, which can lead to a reduction in cell proliferation.[16] Conversely, in other contexts, it can activate p38 MAPK, which is involved in inducing apoptosis.[17] Astaxanthin can also suppress the PI3K/Akt pathway, a critical regulator of cell survival.[18][19][20] By inhibiting the phosphorylation of Akt, astaxanthin can downregulate downstream targets that promote cell survival and proliferation.

Astaxanthin Astaxanthin MAPK_Pathway MAPK Pathway (e.g., ERK, p38) Astaxanthin->MAPK_Pathway modulates PI3K_Akt_Pathway PI3K/Akt Pathway Astaxanthin->PI3K_Akt_Pathway inhibits Cell_Proliferation Cell_Proliferation MAPK_Pathway->Cell_Proliferation regulates Apoptosis Apoptosis MAPK_Pathway->Apoptosis regulates PI3K_Akt_Pathway->Cell_Proliferation promotes PI3K_Akt_Pathway->Apoptosis inhibits

Astaxanthin's Impact on MAPK and PI3K/Akt Pathways.
Fucoxanthin: Inhibition of PI3K/Akt/mTOR and Induction of Apoptosis

Fucoxanthin has demonstrated potent anticancer activity, often linked to its ability to inhibit the PI3K/Akt/mTOR signaling pathway.[13][21][22][23][24] This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. By inhibiting the phosphorylation of key components like Akt and mTOR, fucoxanthin can effectively halt these processes.[13][21][22][23][24] Fucoxanthin is also a potent inducer of apoptosis, acting through both intrinsic and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins and activate caspases, leading to programmed cell death.[1][21][25][26][27]

Fucoxanthin Fucoxanthin PI3K PI3K Fucoxanthin->PI3K inhibits Apoptosis_Pathway Apoptosis Pathway (Caspase Activation) Fucoxanthin->Apoptosis_Pathway activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation promotes Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis induces

Fucoxanthin's Inhibition of PI3K/Akt/mTOR and Apoptosis Induction.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly cited in the study of the anticancer properties of carotenoids.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][23][25][27][28][29][30]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment: Treat the cells with various concentrations of the carotenoid (e.g., this compound, astaxanthin, fucoxanthin, or β-carotene) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

A Seed Cells in 96-well Plate B Treat with Carotenoids A->B C Incubate B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F

General Workflow for MTT Assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[14][22][28][31][32][33][34]

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.

Procedure:

  • Cell Treatment: Treat cancer cells with the carotenoid of interest for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

A Treat Cells to Induce Apoptosis B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V and Propidium Iodide C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F

General Workflow for Annexin V/PI Apoptosis Assay.
Protein Expression Analysis (Western Blotting)

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It is commonly used to analyze the expression and phosphorylation status of proteins in signaling pathways.[13][17][20][24][26][34][35][36]

Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid support (membrane), and then probed with antibodies specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

Procedure:

  • Protein Extraction: Lyse the treated and control cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).

  • Gel Electrophoresis: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a protein solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Akt, anti-phospho-Akt).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.

  • Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (chemiluminescence or color).

  • Imaging: Capture the signal using an imaging system.

A Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H I Imaging H->I

General Workflow for Western Blotting.

References

Oral Capsanthin Demonstrates Efficacy in Reducing Intraocular Pressure in Animal Models, Offering a Potential Alternative to Traditional Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent animal studies indicates that oral administration of capsanthin, a carotenoid extracted from chili peppers, significantly reduces intraocular pressure (IOP), a key risk factor for glaucoma. These findings position this compound as a promising natural alternative to conventional topical treatments like pilocarpine (B147212) and oral medications such as acetazolamide. This guide provides a detailed comparison of this compound's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Elevated intraocular pressure is a primary cause of glaucomatous optic neuropathy, a condition that can lead to irreversible vision loss. Current treatment paradigms primarily rely on topical eye drops and systemic medications, which can be associated with side effects and patient compliance issues. Recent research has focused on the potential of natural compounds, with this compound emerging as a noteworthy candidate for oral administration.

Two key studies by Shanmugham and Subban investigated the effects of a this compound-enriched fraction in rat models of elevated IOP. In a 2021 study published in the Journal of Food Biochemistry, a this compound-enriched fraction (CEF) was orally administered to Albino Wistar rats with carbomer-induced ocular hypertension.[1] Another study by the same authors in 2022, also in the Journal of Food Biochemistry, explored the effects of this compound on a benzalkonium chloride (BAC)-induced dry eye and elevated IOP model in rats.[2] These studies consistently demonstrated the efficacy of oral this compound in lowering IOP, with performance comparable to the standard topical treatment, pilocarpine.

Comparative Efficacy of Oral this compound

The following tables summarize the quantitative data on IOP reduction from the aforementioned studies, alongside data for alternative treatments in similar animal models.

Table 1: Comparison of Oral this compound and Topical Pilocarpine in a Carbomer-Induced Ocular Hypertension Rat Model

Treatment GroupDosageMean IOP (mmHg) ± SD (Baseline)Mean IOP (mmHg) ± SD (Day 14)Mean IOP (mmHg) ± SD (Day 28)
Control (Normal)-18.2 ± 1.318.5 ± 1.118.3 ± 1.4
Disease Control (Carbomer)-38.5 ± 2.139.1 ± 1.938.8 ± 2.2
This compound (Low Dose)20 mg/kg (oral)38.7 ± 1.828.4 ± 1.521.2 ± 1.6
This compound (Medium Dose)40 mg/kg (oral)38.9 ± 1.924.1 ± 1.319.5 ± 1.7
This compound (High Dose)80 mg/kg (oral)38.6 ± 2.021.8 ± 1.618.9 ± 1.5
Pilocarpine2% eye drops38.8 ± 1.722.5 ± 1.419.2 ± 1.8

Data extracted from Shanmugham V, Subban R. (2021). Extraction of this compound from Capsicum annum L fruits and its effect on carbomer-induced intraocular pressure in Albino Wistar rats. Journal of Food Biochemistry.

Table 2: Comparison of Oral this compound in a Benzalkonium Chloride (BAC)-Induced Ocular Hypertension Rat Model

Treatment GroupDosageMean IOP (mmHg) ± SD (Baseline)Mean IOP (mmHg) ± SD (Week 4)Mean IOP (mmHg) ± SD (Week 7)
Control (Normal)-17.9 ± 0.818.1 ± 0.918.0 ± 0.7
Disease Control (BAC)-35.2 ± 1.235.8 ± 1.135.5 ± 1.3
This compound (Low Dose)1.03 mg/kg (oral)35.4 ± 1.129.3 ± 1.024.1 ± 0.9
This compound (Medium Dose)2.53 mg/kg (oral)35.3 ± 1.325.8 ± 1.221.5 ± 1.1
This compound (High Dose)4.22 mg/kg (oral)35.5 ± 1.022.1 ± 1.118.9 ± 1.0

Data extracted from Shanmugham V, Subban R. (2022). This compound from Capsicum annum fruits exerts anti-glaucoma, antioxidant, anti-inflammatory activity, and corneal pro-inflammatory cytokine gene expression in a benzalkonium chloride-induced rat dry eye model. Journal of Food Biochemistry.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the evaluation of these findings.

Carbomer-Induced Ocular Hypertension Model
  • Animal Model: Male Albino Wistar rats.

  • Induction of Ocular Hypertension: A single topical application of 1% carbomer solution was administered to both eyes of the rats to induce elevated IOP. Baseline IOP was measured before induction.

  • Treatment Administration:

    • This compound-enriched fraction (CEF) was administered orally via gavage at doses of 20, 40, and 80 mg/kg body weight, once daily for 28 days.

    • The positive control group received 2% pilocarpine eye drops twice daily.

    • Control and disease control groups received a vehicle.

  • IOP Measurement: Intraocular pressure was measured using a tonometer at baseline and on days 7, 14, 21, and 28.

Benzalkonium Chloride-Induced Ocular Hypertension Model
  • Animal Model: Male Albino Wistar rats.

  • Induction of Ocular Hypertension and Dry Eye: 0.2% benzalkonium chloride (BAC) solution was instilled in the eyes of the rats twice daily for two weeks to induce dry eye and elevate IOP.

  • Treatment Administration:

    • This compound was administered orally at doses of 1.03, 2.53, and 4.22 mg/kg body weight, once daily for seven weeks.

  • IOP Measurement: Intraocular pressure was measured at baseline and weekly for seven weeks.

Proposed Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound on IOP are believed to be multifactorial, primarily attributed to its potent antioxidant and anti-inflammatory properties.[2] Elevated IOP is often associated with oxidative stress and inflammation in the trabecular meshwork, which can impede aqueous humor outflow. This compound may mitigate this by reducing the expression of pro-inflammatory cytokines and mediators.

The following diagram illustrates the proposed anti-inflammatory signaling pathway modulated by this compound:

G cluster_1 Cellular Response Inflammatory Stimulus Inflammatory Stimulus NF-κB Activation NF-κB Activation Inflammatory Stimulus->NF-κB Activation Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production NF-κB Activation->Pro-inflammatory Cytokine Production TNF-α TNF-α Pro-inflammatory Cytokine Production->TNF-α IL-6 IL-6 Pro-inflammatory Cytokine Production->IL-6 MMP-9 MMP-9 Pro-inflammatory Cytokine Production->MMP-9 This compound This compound This compound->NF-κB Activation

Caption: Proposed anti-inflammatory mechanism of this compound in reducing IOP.

Experimental Workflow

The general workflow for validating the role of this compound in animal models of elevated IOP is depicted below.

G A Animal Model Selection (e.g., Albino Wistar Rats) B Induction of Ocular Hypertension (e.g., Carbomer or BAC) A->B C Baseline IOP Measurement B->C D Grouping of Animals (Control, Disease, this compound Doses, Positive Control) C->D E Treatment Administration (Oral this compound, Topical Pilocarpine, etc.) D->E F Periodic IOP Monitoring E->F G Terminal Procedures (Tissue Collection for Histopathology & Biomarker Analysis) F->G H Data Analysis and Comparison G->H

Caption: General experimental workflow for this compound studies in animal models.

Conclusion and Future Directions

The presented data from animal models strongly suggest that oral this compound is effective in reducing intraocular pressure. Its performance is comparable to the widely used topical agent, pilocarpine. The oral route of administration offers a significant potential advantage in terms of patient compliance and overcoming the limitations of topical drug delivery.

Further research is warranted to elucidate the precise molecular mechanisms underlying this compound's IOP-lowering effects and to evaluate its long-term safety and efficacy in larger animal models. Clinical trials in human subjects are the necessary next step to validate these promising preclinical findings and to determine the potential of this compound as a novel therapeutic agent for the management of glaucoma.

References

Safety Operating Guide

Proper Disposal of Capsanthin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of capsanthin in a laboratory setting. The following procedures are designed to ensure the safety of personnel and compliance with standard environmental regulations.

Immediate Safety and Handling

While this compound is not classified as a hazardous substance under GHS, it is imperative to handle it with care, as its chemical, physical, and toxicological properties have not been thoroughly investigated.[1][2][3][4] Adherence to good industrial hygiene and safety practices is crucial.

Personal Protective Equipment (PPE):

Before handling this compound, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from dust or splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[1][5]Prevents direct skin contact. Inspect gloves prior to use.[5]
Protective Clothing Standard laboratory coat.Minimizes potential contamination of personal clothing.
Respiratory Protection Required if dust is generated. Use N95 (US) or P1 (EN 143) dust masks.[1]Avoids inhalation of fine particles.[1]

Step-by-Step Disposal Procedures

The proper disposal method for this compound waste depends on its form (solid, liquid, or contaminated material). Never dispose of this compound or its solutions down the drain. [2][6]

1. Waste Segregation and Collection:

Identify and segregate this compound waste into the appropriate streams as outlined in the table below.

Waste StreamDescriptionCollection & Labeling Protocol
Solid this compound Waste Unused, expired, or waste pure this compound powder; contaminated spill cleanup materials.Sweep solids and place in a suitable, sealed, and clearly labeled container for solid chemical waste.[1][5] Label as "Non-hazardous Solid Chemical Waste: this compound".
Liquid this compound Waste Solutions of this compound in organic solvents (e.g., acetone, ethanol, chloroform).[5][7]Collect in a designated, leak-proof, and sealed container for flammable liquid waste.[6] Segregate halogenated and non-halogenated solvents per your institution's guidelines. Label clearly with all chemical constituents.
Contaminated Labware Disposable items such as gloves, weighing papers, pipette tips, and wipes.Dispose of as solid chemical waste.[8] Place in a designated, sealed container.
Empty Containers Original containers that held pure this compound.Triple-rinse with a suitable solvent (e.g., ethanol). The first rinse must be collected as liquid chemical waste.[6] Deface the original label completely, and dispose of the clean container in the appropriate glass or plastic recycling bin.[6][9]

2. Storage of Waste:

  • Store all waste containers in a designated and properly ventilated satellite accumulation area.[8][10]

  • Ensure all waste containers are kept tightly closed except when adding waste.[5][6][8]

  • Store liquid waste containers in secondary containment to prevent spills.[6]

3. Final Disposal:

  • Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department or a licensed disposal company.[1]

  • Disposal must be in accordance with all applicable local, regional, and national regulations.

Accidental Release Measures

In the event of a spill:

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the spilled solid material.[1][5]

  • Avoid actions that could generate dust.[1]

  • Place the collected material into a suitable, closed container for disposal as solid chemical waste.[1][4][5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste in the laboratory.

G cluster_0 This compound Waste Disposal Workflow start Identify this compound Waste Type is_spill Accidental Spill? start->is_spill waste_form What is the waste form? is_spill->waste_form No spill_protocol Sweep up avoiding dust. Collect in sealed container for disposal. is_spill->spill_protocol Yes solid Solid Waste (Pure compound, contaminated debris) waste_form->solid Solid liquid Liquid Waste (Solutions in solvent) waste_form->liquid Liquid container Empty Stock Container waste_form->container Empty Container solid_disposal Collect in a labeled, sealed solid chemical waste container. solid->solid_disposal liquid_disposal Collect in a labeled, sealed, compatible solvent waste container. Use secondary containment. liquid->liquid_disposal container_disposal 1. Triple rinse (collect first rinse as liquid waste). 2. Deface label. 3. Recycle clean container. container->container_disposal spill_protocol->solid_disposal final_disposal Arrange for pickup by licensed disposal company / EHS. solid_disposal->final_disposal liquid_disposal->final_disposal container_disposal->final_disposal

Caption: A flowchart detailing the procedural steps for segregating and disposing of various forms of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Capsanthin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Capsanthin, a carotenoid pigment valued for its antioxidant properties. By adhering to these procedural steps, you can minimize risk and maintain the integrity of your work. This compound is known to be sensitive and can degrade when exposed to light, oxygen, or high temperatures, requiring careful handling to prevent oxidation.[1][2]

Personal Protective Equipment (PPE) for this compound

While this compound is not classified as a hazardous substance under GHS, a thorough investigation of its chemical, physical, and toxicological properties is still pending.[3][4][5][6][7] Therefore, adopting a cautious approach with appropriate PPE is a cornerstone of good laboratory practice. The following table summarizes recommended PPE based on available Safety Data Sheets (SDS).

Protection Type Specification Standards/Notes
Eye/Face Protection Safety glasses with side shields or tightly fitting safety goggles.[4][8][9]Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
Skin Protection Gloves: Nitrile rubber gloves.[3][9] - Minimum Thickness: 0.11 mm.[3][9] - Breakthrough Time: ≥ 480 minutes.[3][9]Handle with gloves and inspect them prior to use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after handling.[3][9]
Body Protection: Protective clothing or a lab coat. For significant exposure risk, fire/flame resistant and impervious clothing may be considered.[8]The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.[3]
Respiratory Protection Not typically required under normal handling with adequate ventilation.[3][9]If dust formation is unavoidable or irritation is experienced, use a Type N95 (US) or Type P1 (EN 143) dust mask or a full-face respirator.[3][4][8]

Operational and Disposal Plan: A Step-by-Step Guide

This section provides a procedural workflow for the safe handling, storage, and disposal of this compound.

Preparation and Engineering Controls
  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly read the most current SDS for this compound.

  • Ventilation: Handle in a well-ventilated area.[8] For procedures that may generate dust, such as weighing, use appropriate exhaust ventilation like a fume hood.[3]

  • Environmental Conditions: As this compound is sensitive to light and heat, all procedures should be conducted in subdued light and at low temperatures where possible.[1][2]

  • Assemble PPE: Gather all necessary PPE as specified in the table above.

Handling Protocol
  • Don PPE: Put on your lab coat, safety goggles, and gloves.

  • Avoid Dust: When handling the powdered form, avoid creating dust.[3][8] Use a spatula to gently scoop the material. Avoid pouring it from a height.

  • Safe Handling: Avoid contact with skin and eyes and avoid breathing in any dust or vapors.[3][8]

  • Storage: When not in use, store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[3][9] The recommended storage temperature is -20°C.[3][9]

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain & Clean: Sweep up the spilled solid material, taking care not to create dust.[3][9] Collect the material and place it into a suitable, closed, and properly labeled container for disposal.[3][6][9]

First Aid Measures
Exposure Route First Aid Procedure
Inhalation Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek medical attention.[3]
Skin Contact Immediately wash off with soap and plenty of water. Remove any contaminated clothing.[3]
Eye Contact Flush eyes with water as a precaution for at least 15 minutes.[3][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
Disposal Plan

Proper disposal is critical to ensure environmental and workplace safety.

  • Unused Product: Do not dispose of in drains.[4][5] Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Disposal should be in accordance with all applicable regional, national, and local laws and regulations.

  • Contaminated Packaging: Handle contaminated containers in the same manner as the product itself. Dispose of them via a licensed disposal company.[4][5]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable materials in accordance with applicable laws and good laboratory practices.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely managing this compound in a laboratory setting.

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handle 2. Handling cluster_post 3. Post-Handling cluster_emergency 4. Emergency Response prep_sds Review SDS prep_eng Set Up Engineering Controls (Ventilation, Subdued Light) prep_sds->prep_eng prep_ppe Assemble PPE prep_eng->prep_ppe handle_don Don PPE prep_ppe->handle_don handle_proc Execute Procedure (Avoid Dust Formation) handle_don->handle_proc post_store Store Properly (-20°C, Dry, Dark) handle_proc->post_store emergency_spill Spill Cleanup handle_proc->emergency_spill emergency_firstaid First Aid handle_proc->emergency_firstaid post_doff Doff & Dispose of PPE post_store->post_doff post_clean Clean Work Area post_doff->post_clean

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.